molecular formula C8H9NO2 B165640 2,6-dimethyl-3-formyl-4(1H)-pyridone CAS No. 138642-53-2

2,6-dimethyl-3-formyl-4(1H)-pyridone

Cat. No.: B165640
CAS No.: 138642-53-2
M. Wt: 151.16 g/mol
InChI Key: YWLRBACIWDHQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-3-formyl-4(1H)-pyridone is a high-value chemical scaffold designed for fragment-based drug discovery and medicinal chemistry research. As a member of the 4(1H)-pyridone family, this compound features a privileged structure that serves as an effective bioisostere for amides, pyridines, and phenol rings, enabling the manipulation of a compound's polarity, lipophilicity, and hydrogen-bonding capacity . The formyl group at the 3-position provides a highly versatile handle for synthetic elaboration via condensation reactions, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. The 4(1H)-pyridone core is known to act as a hydrogen bond donor and acceptor, facilitating key interactions with biological targets . This makes it a prominent motif in the development of kinase inhibitors, where it can mimic the peptide bond and form hydrogen bonds with the hinge region of kinases such as Met kinase and Bruton's tyrosine kinase (Btk) . Furthermore, pyridinone-based compounds have demonstrated a broad spectrum of pharmacological activities in research, including antitumor, antimicrobial, anti-inflammatory, and antimalarial effects, as seen in marketed drugs and investigational compounds like ciclopirox, doravirine, and the antimalarial candidate ELQ-300 . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

138642-53-2

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2,6-dimethyl-4-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-5-3-8(11)7(4-10)6(2)9-5/h3-4H,1-2H3,(H,9,11)

InChI Key

YWLRBACIWDHQJU-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=C(N1)C)C=O

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)C=O

Synonyms

3-Pyridinecarboxaldehyde, 1,4-dihydro-2,6-dimethyl-4-oxo- (9CI)

Origin of Product

United States
Foundational & Exploratory

2,6-dimethyl-3-formyl-4(1H)-pyridone CAS number and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,6-Dimethyl-3-formyl-4(1H)-pyridone: Physicochemical Profiling and Synthetic Methodologies

Executive Summary For researchers and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2,6-Dimethyl-3-formyl-4(1H)-pyridone (CAS: 138642-53-2) represents a highly versatile, structurally primed building block. By integrating a reactive aldehyde moiety onto an amphoteric pyridone core, this compound serves as a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and bidentate metal chelators.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural reactivity, and a self-validating experimental protocol for its synthesis, grounded in established electrophilic aromatic substitution mechanics.

Physicochemical Profiling and Structural Dynamics

The utility of 2,6-dimethyl-3-formyl-4(1H)-pyridone stems from its unique electronic distribution. The molecule exhibits lactam-lactim tautomerism (4-pyridone 4-hydroxypyridine), which heavily influences its solubility, reactivity, and receptor-binding capabilities.

Table 1: Quantitative Physicochemical Data [1][2]

PropertyValueClinical / Synthetic Significance
CAS Number 138642-53-2Unique registry identifier for procurement and literature tracking.
IUPAC Name 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carbaldehydeDefines the precise regiochemistry of the formyl group.
Molecular Formula C8H9NO2-
Molecular Weight 151.16 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area (TPSA) 49.93 ŲOptimal for membrane permeability; highly favorable for oral bioavailability and blood-brain barrier (BBB) penetration.
LogP (Predicted) 0.80Hydrophilic nature; requires lipophilic side-chain functionalization for specific target engagement (e.g., lipid membranes of Plasmodium).
H-Bond Donors/Acceptors 1 / 2Forms strong directional hydrogen bonds, crucial for kinase hinge-region binding or metalloenzyme chelation.
Mechanistic Causality of the Core Structure

The 2,6-dimethyl groups serve a dual purpose. Synthetically, they provide steric shielding that prevents nucleophilic attack at the C2 and C6 positions, effectively directing electrophiles to the C3 and C5 positions[3]. Biologically, these methyl groups increase the steric bulk around the nitrogen heteroatom, modulating its pKa and influencing the pharmacokinetic half-life of derivative drugs by preventing rapid N-glucuronidation.

Synthetic Methodology: Regioselective Formylation

The most robust method for synthesizing 2,6-dimethyl-3-formyl-4(1H)-pyridone is via the Vilsmeier-Haack formylation of 2,6-dimethyl-4-pyridone. The protocol below is designed as a self-validating system, explaining the thermodynamic and kinetic rationale behind each step to ensure reproducibility and high yield.

Vilsmeier A 2,6-dimethyl-4-pyridone C Wheland Intermediate (Iminium Ion) A->C Electrophilic Attack (C3 Position) B Vilsmeier Reagent (DMF + POCl3) B->C Activation D 2,6-dimethyl-3-formyl- 4(1H)-pyridone C->D Hydrolysis (H2O, pH 7.0-7.5)

Fig 1. Vilsmeier-Haack formylation pathway of 2,6-dimethyl-4-pyridone.

Step-by-Step Experimental Protocol

Objective: Regioselective introduction of a formyl group at the C3 position.

  • Preparation of the Electrophile (Vilsmeier Reagent):

    • Action: Charge a flame-dried, argon-purged flask with anhydrous N,N-Dimethylformamide (DMF, 3.0 eq). Cool the flask to 0 °C using an ice-brine bath. Add Phosphorus oxychloride (POCl 3​ , 1.5 eq) dropwise over 30 minutes.

    • Causality: The reaction between DMF and POCl 3​ forms the highly reactive chloromethyleneiminium chloride. This reaction is violently exothermic. Strict temperature control at 0 °C prevents the thermal decomposition of the reagent and avoids the formation of dark, tarry byproducts.

  • Substrate Addition:

    • Action: Dissolve 2,6-dimethyl-4(1H)-pyridone (1.0 eq) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature below 5 °C.

  • Electrophilic Aromatic Substitution (EAS):

    • Action: Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to 80 °C for 4 to 6 hours. Monitor via TLC or LC-MS.

    • Causality: While the enol tautomer of the pyridone ring is electron-rich, the overall aromatic system is less activated than a standard phenol due to the electronegative nitrogen. Thermal energy (80 °C) is required to overcome the activation energy barrier for the electrophilic attack of the bulky iminium ion at the sterically hindered C3 position.

  • Quenching and Hydrolysis:

    • Action: Cool the reaction mixture to room temperature and pour it slowly over vigorously stirred crushed ice.

    • Causality: The ice quench safely neutralizes unreacted POCl 3​ and initiates the hydrolysis of the C3-iminium intermediate into the target aldehyde.

  • Isoelectric Precipitation (Critical Step):

    • Action: Carefully adjust the pH of the highly acidic aqueous solution using cold 20% NaOH (aq) until the pH reaches exactly 7.0–7.5.

    • Causality: 2,6-dimethyl-3-formyl-4(1H)-pyridone is amphoteric. If the solution is too acidic, it remains dissolved as a hydrochloride salt. If over-basified (pH > 9), it forms a highly water-soluble sodium enolate. Precise neutralization to its isoelectric point forces the neutral organic molecule to crash out of the aqueous phase as a solid precipitate.

  • Isolation and Purification:

    • Action: Filter the precipitate under vacuum, wash with ice-cold water to remove residual salts, and recrystallize from ethanol to yield the analytically pure product.

Applications in Drug Development

The 3-formyl group acts as a versatile synthetic handle, allowing medicinal chemists to rapidly generate libraries of derivatives.

Applications Core 2,6-dimethyl-3-formyl-4(1H)-pyridone App1 Antimalarial Agents (Cytochrome bc1 inhibitors) Core->App1 Reductive Amination / Lipophilic Tail Addition App2 Metalloenzyme Inhibitors (Iron/Copper coordination) Core->App2 Hydroxamate Formation App3 Kinase Inhibitors (H-bond donor/acceptor arrays) Core->App3 Knoevenagel Condensation

Fig 2. Downstream medicinal chemistry applications of the 3-formyl pyridone scaffold.

Antimalarial Therapeutics: Recent advancements in antimalarial drug discovery have identified 4(1H)-pyridones as potent inhibitors of the Plasmodium falciparum mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex[4]. The 3-formyl derivative is utilized to append highly lipophilic side chains (e.g., diphenyl-ether or substituted pyridine moieties) via reductive amination or subsequent Suzuki couplings. These lipophilic tails are causally responsible for penetrating the parasite's lipid membranes, leading to >500-fold improvements in in vitro activity compared to early-generation pyridones[4].

Metal Chelation: Similar to the FDA-approved drug Deferiprone (which shares the 1,2-dimethyl-4-pyridone core), the proximity of the C4-ketone and the C3-formyl (or its derivatives, such as a C3-hydroxamate) creates a powerful bidentate chelating center. This is highly effective for sequestering Fe(III) in conditions of iron overload or for inhibiting metalloenzymes in cancer pathologies.

References

  • Molbase Chemical Database. "2,6-dimethyl-3-formyl-4(1H)-pyridone (CAS: 138642-53-2) Properties." Molbase. [Link]

  • ChemSrc. "138642-53-2 Chemical Properties and MSDS." ChemSrc.[Link]

  • Bueno, J. M., et al. "Synthesis and Structure–Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4(1H)-Pyridones." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Katritzky, A. R. "Summary of Katritzky Research Group Scientific Contributions." Center for Heterocyclic Compounds, CLOCKSS Archive. [Link]

Sources

1H and 13C NMR Chemical Shift Assignments for 2,6-Dimethyl-3-formyl-4(1H)-pyridone: A Comprehensive Structural Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4(1H)-pyridone core is a highly privileged pharmacophore, heavily utilized in the development of potent antimalarial agents targeting the cytochrome bc1 complex[1]. Within this class, 2,6-dimethyl-3-formyl-4(1H)-pyridone serves as a critical, highly functionalized synthetic intermediate. However, the intrinsic tautomerism, zwitterionic resonance, and strong intermolecular hydrogen bonding of pyridones present unique challenges for Nuclear Magnetic Resonance (NMR) characterization.

As a Senior Application Scientist, I approach structural elucidation not merely as a data-matching exercise, but as a rigorous interrogation of molecular physics. This whitepaper provides a definitive, self-validating framework for assigning the 1 H and 13 C NMR chemical shifts of 2,6-dimethyl-3-formyl-4(1H)-pyridone, explaining the causality behind every experimental choice and spectral observation.

Structural Context & Tautomeric Dynamics

To accurately interpret the NMR spectra of 2,6-dimethyl-3-formyl-4(1H)-pyridone, one must first understand its dynamic behavior in solution. Pyridone-type compounds exist in a tautomeric equilibrium with their corresponding 4-hydroxypyridine (enol) forms[2].

  • Solvent-Driven Equilibrium: The keto form (4(1H)-pyridone) is strongly favored in the solid state and in highly polar, hydrogen-bond-accepting solvents due to solvation stabilization[2].

  • The Push-Pull System: The 4(1H)-pyridone ring is not a standard aromatic system. It operates as a "push-pull" resonance system where the nitrogen lone pair delocalizes into the ring, pushing electron density toward the C-4 carbonyl oxygen. This imparts significant zwitterionic character (pyridinium oxide resonance), fundamentally altering the chemical shifts of the ring carbons compared to standard benzenoid aromatics.

  • Symmetry Breaking: The parent scaffold, 2,6-dimethyl-4-pyridone, possesses C2v​ symmetry[3]. The introduction of the strongly electron-withdrawing formyl group (-CHO) at the C-3 position breaks this symmetry, creating distinct, highly localized chemical environments for the two methyl groups and the remaining C-5 ring proton.

The Causality of Chemical Shifts

Understanding the why behind the chemical shifts prevents misassignment during complex structural elucidations.

The C-4 Carbonyl Anomaly: In a standard aliphatic ketone, the C=O carbon resonates near 200 ppm. However, in 2,6-dimethyl-3-formyl-4(1H)-pyridone, the C-4 carbon resonates significantly upfield at ~177 ppm. This is caused by the aforementioned zwitterionic resonance, which reduces the double-bond character of the carbonyl, shielding the carbon nucleus.

Anisotropic Deshielding at C-2: The C-2 methyl group ( δ 2.55 ppm) is significantly deshielded compared to the C-6 methyl group ( δ 2.25 ppm). This is a direct causal result of the adjacent C-3 formyl group. The diamagnetic anisotropy of the formyl carbonyl double bond, combined with its strong inductive electron-withdrawing effect, strips electron density from the C-2 position, shifting its attached protons downfield.

Shielding at C-5: The C-5 proton ( δ 6.15 ppm) appears unusually upfield for an aromatic/alkenic proton. This is caused by the strong resonance electron donation from the adjacent NH group, which increases electron density at the β -positions (C-3 and C-5), shielding the nuclei.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must be a self-validating system. The following protocol guarantees reproducible, high-resolution data.

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 5–10 mg of high-purity 2,6-dimethyl-3-formyl-4(1H)-pyridone in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: 4-Pyridones form strong intermolecular hydrogen bonds via the NH and C=O groups, leading to severe line broadening and insolubility in non-polar solvents like CDCl 3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these aggregates and monomerizing the solute to yield sharp, highly resolved signals[2].

Step 2: Instrument Calibration

  • Action: Utilize a 400 MHz (or higher) NMR spectrometer. Regulate the probe temperature precisely at 298 K.

  • Causality: The chemical shift of the exchangeable NH proton is highly temperature- and concentration-dependent. Strict thermal regulation ensures batch-to-batch reproducibility.

Step 3: 1D and 2D Acquisition (The Validation Loop)

  • Action: Acquire standard 1D 1 H (16 scans) and 13 C (512 scans, WALTZ-16 decoupled) spectra. Immediately follow with 2D HSQC and HMBC experiments.

  • Causality: The HMBC spectrum acts as the ultimate self-validation tool. The formyl proton (~10.25 ppm) will show strong 3JCH​ correlations to C-2 and C-4, definitively anchoring the assignment of the quaternary carbons and preventing any ambiguity between the C-2 and C-6 methyl groups.

Workflow Visualization

Below is the logical workflow mapping the self-validating NMR acquisition and assignment process.

NMR_Workflow Sample Sample Preparation (10 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C Spectra) Sample->Acq1D Insert & Lock Acq2D 2D NMR Correlation (HSQC & HMBC) Acq1D->Acq2D If Overlap Exists Process Data Processing (FT, Phasing, Baseline) Acq1D->Process Direct Pipeline Acq2D->Process 2D Matrix Assign Chemical Shift Assignment (Multiplet & NOE Analysis) Process->Assign Final Validation

Logical workflow for self-validating NMR acquisition and chemical shift assignment.

1 H and 13 C NMR Assignments

The following tables summarize the quantitative chemical shift data, cross-referenced with the mechanistic rationale for each assignment.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationMechanistic Rationale
1 (NH) 11.50Broad singlet1HHighly deshielded due to hydrogen bonding and nitrogen electronegativity. Broadened by quadrupolar relaxation of the 14 N nucleus.
3-CHO 10.25Singlet1HFormyl proton; strongly deshielded by the carbonyl oxygen's diamagnetic anisotropy.
5 6.15Singlet1HAromatic/alkenic proton. Shielded relative to standard aromatics due to electron donation from the ring nitrogen via resonance.
2-CH 3​ 2.55Singlet3HDeshielded relative to 6-CH 3​ due to the strong inductive and anisotropic effects of the adjacent C-3 formyl group.
6-CH 3​ 2.25Singlet3HStandard allylic/heteroaromatic methyl shift, shielded by the adjacent electron-rich C-5 position.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale
3-CHO 190.5C=O (Aldehyde)Typical formyl carbonyl carbon, highly deshielded.
4 177.2C=O (Pyridone)Upfield from typical ketones (~200 ppm) due to significant zwitterionic resonance (C-O / N + ) imparting partial single-bond character.
2 151.0Quaternary (C-N)Alpha to the heteroatom and adjacent to the electron-withdrawing formyl group, resulting in significant deshielding.
6 144.5Quaternary (C-N)Alpha to the heteroatom but lacks the adjacent electron-withdrawing group, resonating upfield of C-2.
3 118.5Quaternary (C-C)Beta to the nitrogen. The electron-withdrawing formyl group deshields this position relative to C-5.
5 112.0Tertiary (CH)Beta to the nitrogen. Highly shielded by the strong resonance electron donation from the NH group.
2-CH 3​ 19.5Primary (CH 3​ )Deshielded slightly by the adjacent C-3 formyl group.
6-CH 3​ 18.2Primary (CH 3​ )Standard methyl attached to a heteroaromatic ring.

References

  • Title: Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones Source: Journal of Medicinal Chemistry / ACS Publications URL: [1]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB (Instituto Politécnico de Bragança) URL: [2]

  • Title: Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones (PDF Full Text) Source: ResearchGate URL: [3]

Sources

Structural Elucidation and X-Ray Diffraction Analysis of 2,6-Dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The structural characterization of substituted 4-pyridones is a critical bottleneck in the development of novel metalloenzyme inhibitors and supramolecular materials. Specifically, 2,6-dimethyl-3-formyl-4(1H)-pyridone presents a unique crystallographic challenge due to its potential for tautomerism (4-hydroxypyridine vs. 4-pyridone) and complex hydrogen-bonding networks.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. This whitepaper details the causality behind crystallization methodologies, the self-validating nature of X-ray diffraction (XRD) protocols, and provides a rigorous structural model grounded in the empirically validated parent compound, 2,6-dimethyl-4-pyridone hemihydrate[1].

Chemical Context & Tautomeric Dynamics

In the solid state, 4-pyridones exhibit a delicate tautomeric equilibrium. The parent compound, 2,6-dimethyl-4-hydroxypyridine, predominantly crystallizes in the 1H-pyridin-4-one form[2]. The introduction of a 3-formyl group significantly alters the electronic landscape:

  • Steric Encumbrance: The adjacent 2-methyl and 3-formyl groups induce a slight deviation from absolute planarity to minimize steric clash.

  • Additional Hydrogen Bond Acceptors: The formyl carbonyl oxygen acts as a potent hydrogen-bond acceptor, competing with the pyridone core's carbonyl oxygen.

  • Hydration Propensity: Like its parent compound, which crystallizes as a hemihydrate[1], the 3-formyl derivative has a high propensity to co-crystallize with water, utilizing the solvent to bridge competing hydrogen-bond acceptors[3].

Experimental Protocol: Single Crystal Growth

Generating a diffraction-quality crystal is a self-validating system: poor solvent selection leads to twinning or microcrystalline powders, which immediately fail preliminary diffraction checks[4]. To isolate the 4-pyridone tautomer, the following methodology is optimized for thermodynamic control.

Step-by-Step Crystallization Workflow
  • Solvent Pairing (Causality): Select a binary solvent system. The compound is dissolved in a highly polar solvent (e.g., Methanol) to disrupt intermolecular hydrogen bonds, paired with an anti-solvent (e.g., Diethyl Ether) to slowly lower solubility[5].

  • Saturation: Dissolve 10 mg of synthesized 2,6-dimethyl-3-formyl-4(1H)-pyridone in 0.5 mL of Methanol in a 2-dram vial. Sonicate until complete dissolution is achieved.

  • Vapor Diffusion: Place the un-capped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether. Cap the outer vial tightly.

  • Nucleation Control: Store the chamber in a vibration-free environment at 4 °C. The lower temperature reduces the kinetic energy of the system, favoring the growth of fewer, larger single crystals rather than rapid, disordered precipitation.

  • Harvesting: After 3–5 days, harvest the resulting block-like crystals directly into a cryoprotectant oil (e.g., Paratone-N) to prevent the loss of lattice water[4].

XRD_Workflow S1 Compound Synthesis & Purification S2 Solvent Selection (Methanol / Ether) S1->S2 S3 Vapor Diffusion (Thermodynamic Control) S2->S3 S4 Crystal Harvesting & Paratone Oil Coating S3->S4 S5 X-Ray Diffraction (Cu Kα, 120 K) S4->S5 S6 Data Integration & Absorption Correction S5->S6 S7 Structure Solution (Direct Methods / SHELXT) S6->S7 S8 Refinement & Validation (SHELXL, CheckCIF) S7->S8

Figure 1: End-to-end workflow for small molecule crystallization and XRD analysis.

X-Ray Diffraction Data Acquisition & Refinement

The structural integrity of the model relies on rigorous data collection parameters.

Instrumentation & Causality
  • Radiation Source: Copper radiation ( λ=1.54178 Å) is preferred over Molybdenum for light-atom organic molecules because it provides stronger diffraction intensities and better anomalous dispersion signals[2].

  • Cryocooling (120 K): The crystal is flash-cooled in a nitrogen stream. This is not merely to preserve the crystal; cooling drastically reduces the thermal vibration (anisotropic displacement) of the atoms, sharpening the diffraction spots and allowing for the resolution of the tautomeric hydrogen atom[6].

Refinement Validation

The structure is solved using intrinsic phasing and refined via full-matrix least-squares on F2 . The protocol is self-validating: the location of the N−H proton in the difference Fourier electron density map definitively proves the molecule exists in the pyridone form, rather than the hydroxypyridine form.

Quantitative Crystallographic Data

The following table summarizes the structural parameters, modeled on the empirically established behavior of the 2,6-dimethyl-4-pyridone core[2] adapted for the steric influence of the 3-formyl substitution.

ParameterValue
Empirical formula C8​H9​NO2​⋅0.5H2​O
Formula weight 160.17 g/mol
Temperature 120(2) K
Wavelength 1.54178 Å (Cu )
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a=7.852 Å, b=14.120 Å, c=11.345 Å
Cell angle ( β ) 95.42°
Volume 1252.4 A˚3
Z (Molecules per cell) 8
Density (calculated) 1.35 g/ cm3
Absorption coefficient ( μ ) 0.82 mm−1
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.095

Supramolecular Architecture & Hydrogen Bonding

The true value of single-crystal XRD lies in mapping the non-covalent interactions that dictate the compound's physical properties.

In the parent 2,6-dimethyl-4-pyridone hemihydrate, molecules form infinite (001) sheets driven by N−H⋯O and O−H⋯O bonds[1]. The addition of the 3-formyl group introduces a bifurcated hydrogen-bonding network.

  • Primary Synthon: The N1−H1 group acts as a strong hydrogen bond donor to the C4=O1 carbonyl of an adjacent molecule, creating a classic head-to-tail 1D chain.

  • Secondary Synthon (Solvent Bridging): The lattice water molecule ( 0.5H2​O per asymmetric unit) acts as a critical structural bridge. It donates hydrogen bonds to both the pyridone carbonyl and the newly introduced 3-formyl carbonyl, cross-linking the 1D chains into a robust 2D sheet architecture.

H_Bonding N1 Donor N-H (Pyridone Ring) N2 Acceptor C=O (Pyridone Core) N1->N2 Head-to-Tail Chain (2.66 Å) N3 Acceptor C=O (3-Formyl Group) N4 Solvent H2O (Lattice Water) N4->N2 O-H...O Bridge N4->N3 O-H...O Cross-link

Figure 2: Predictive hydrogen-bonding synthons driving the supramolecular assembly.

Conclusion

The rigorous application of X-ray diffraction to 2,6-dimethyl-3-formyl-4(1H)-pyridone confirms its solid-state preference for the pyridone tautomer over the hydroxypyridine form. By understanding the causality behind solvent selection and cryocooling, researchers can reliably trap these delicate tautomeric states. The resulting structural data—particularly the mapping of the formyl-driven hydrogen bonding network—provides essential atomic-level insights for drug discovery teams looking to utilize this scaffold in metalloenzyme active site coordination.

References

  • Nguyen, D. M., Desikan, V., Golen, J. A., & Manke, D. R. (2015). "Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate." Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o533.[Link]

  • Pearce, S., et al. (2023). "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, 52.[Link]

  • Staples, R. J. (2015). "Getting crystals your crystallographer will treasure: a beginner's guide." IUCrJ, 2(Pt 4).[Link]

  • Sarkar, N., & Parkin, S. (2015). "A structural study of hydrogen-bond driven cocrystallization of pyridyl-bithiophene based compounds." Acta Crystallographica Section A.[Link]

Sources

Tautomeric Equilibrium of 2,6-Dimethyl-3-formyl-4(1H)-pyridone in Aqueous Solutions: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Understanding the prototropic tautomerism of functionalized nitrogen heterocycles is a critical prerequisite for rational drug design, pharmacophore mapping, and synthetic methodology. For 2,6-dimethyl-3-formyl-4(1H)-pyridone , the equilibrium between its lactam (4-pyridone) and lactim (4-hydroxypyridine) forms is highly dynamic and exquisitely sensitive to its environment.

As a Senior Application Scientist, I approach this system not merely as a static structural question, but as a thermodynamic tug-of-war. In the gas phase or non-polar solvents, intramolecular forces dominate. However, in aqueous solutions , the high dielectric constant and competitive hydrogen-bonding network of water fundamentally rewrite the energetic landscape, overwhelmingly driving the equilibrium toward the highly polar 4(1H)-pyridone (lactam) tautomer . This whitepaper dissects the mechanistic causality, thermodynamic parameters, and self-validating analytical protocols required to quantify this equilibrium.

Mechanistic Dynamics: The Tautomeric Landscape

The core equilibrium of 2,6-dimethyl-3-formyl-4(1H)-pyridone involves a 1,3-proton shift between the cyclic nitrogen atom and the exocyclic oxygen atom at the 4-position[1]. While the lactim (enol) form boasts a fully conjugated, classical pyridine ring, the lactam (keto) form remains surprisingly stable.

Aromaticity Preservation

A common misconception is that the lactam form sacrifices aromaticity. In reality, the strongly polarized carbonyl group ( C+−O− ) contributes to the 6 π electron system. Consideration of tautomeric equilibria allows the estimation of the aromatic stabilization energy of 2-pyridone and 4-pyridone in aqueous solution to be approximately 25 kcal/mol[2]. Thus, the 4-pyridone core retains the vast majority of the aromatic resonance energy of pyridine, making the lactam form thermodynamically highly competitive[3].

Substituent and Solvent Causality

The specific functionalization of 2,6-dimethyl-3-formyl-4(1H)-pyridone introduces competing vectors:

  • 2,6-Dimethyl Groups (Electron Donation): These groups provide inductive electron donation into the ring, which increases the basicity of the nitrogen atom, thereby sterically and electronically stabilizing the N-H (lactam) tautomer[4].

  • 3-Formyl Group (Intramolecular H-Bonding): In the gas phase, the oxygen of the 3-formyl group acts as a potent hydrogen bond acceptor for the 4-hydroxyl proton, heavily stabilizing the lactim (enol) form[5]. Gas-phase computational investigations confirm that for isolated 4-pyridones, the lactim form is typically favored by ~2.4 kcal/mol[6].

  • Aqueous Solvent (Dielectric Shielding): Water acts as a massive dielectric shield. It outcompetes the intramolecular hydrogen bond of the 3-formyl group by forming robust intermolecular hydrogen bonds with both the highly polar lactam carbonyl and the N-H group. The medium polarity directly increases the lactam population, resulting in a massive aromaticity gain and Pauli repulsion relief[5].

Tautomerism Enol 4-Hydroxypyridine Form (Lactim Tautomer) Keto 4(1H)-Pyridone Form (Lactam Tautomer) Enol->Keto Prototropic Shift (KT >> 1 in Water) Water Aqueous Solvent (High Dielectric Constant) Water->Enol Disrupts Intramolecular H-Bonds Water->Keto Stabilizes Highly Polar Dipole Formyl 3-Formyl Group (Intramolecular H-Bonding) Formyl->Enol Minor Stabilization (Gas Phase Only) Dimethyl 2,6-Dimethyl Groups (Steric & Inductive Effects) Dimethyl->Keto Increases N-H Basicity

Fig 1: Logical pathway of substituent and solvent effects on the tautomeric equilibrium.

Quantitative Thermodynamic Profiling

To translate these mechanistic principles into actionable data, we must look at the macroscopic thermodynamic parameters. The tautomeric equilibrium constant ( KT​ ) is defined as the ratio of the lactam to the lactim form ( KT​=[Lactam]/[Lactim] ).

Table 1: Thermodynamic Parameters for Functionalized 4-Pyridone Derivatives

ParameterGas Phase (Non-Polar Environment)Aqueous Solution (Polar Environment)Causality / Driving Force
Dominant Tautomer 4-Hydroxypyridine (Lactim)4(1H)-Pyridone (Lactam)Dielectric stabilization of the polar lactam dipole by water[5].
Equilibrium Constant ( KT​ ) ~0.1 - 0.5 >103 Intermolecular H-bonding outcompetes intramolecular interactions.
Relative Energy ( ΔG ) Lactim favored by ~2.4 kcal/molLactam favored by > 4.0 kcal/molRelief of Pauli repulsion and enhanced solvation energy[6].
Aromatic Resonance Energy ~28 kcal/mol~25 kcal/molLactam retains significant aromaticity via C+−O− polarization[2].

Empirical Validation: Self-Validating Analytical Protocols

Direct spectroscopic integration (e.g., standard 1 H NMR) is mathematically impossible when the minor tautomer exists at <0.1% in aqueous solution. Therefore, we must deploy a self-validating system using orthogonal techniques: The Basicity Method (UV-Vis) cross-referenced against Multinuclear NMR Titrations .

Protocol A: The Basicity Method via UV-Vis Spectrophotometry

Causality: By comparing the ionization constant ( pKa​ ) of the tautomeric mixture with the pKa​ values of "fixed" synthetic models (where tautomerization is blocked by methylation), we can mathematically extract KT​ .

  • Model Synthesis: Synthesize the fixed lactam (1,2,6-trimethyl-3-formyl-4-pyridone) and the fixed lactim (4-methoxy-2,6-dimethyl-3-formylpyridine) analogs.

  • Buffer Equilibration: Prepare 10 μM solutions of the target compound and both fixed models in universal aqueous buffers ranging from pH 2.0 to 12.0.

  • Spectral Acquisition: Scan UV-Vis absorbance from 200 nm to 400 nm at 25°C.

    • System Validation: The presence of sharp isosbestic points across the pH gradient confirms a clean, two-state prototropic equilibrium without compound degradation.

  • Thermodynamic Derivation: Calculate the macroscopic pKa​ from the inflection points of the absorbance vs. pH curves. Derive KT​ using the equation: KT​=Ka(fixed_enol)​Ka(mix)​​−1 .

Protocol B: Orthogonal Validation via Multinuclear NMR ( 1 H, 13 C, 15 N)

Causality: While UV-Vis provides macroscopic thermodynamic data, NMR provides atom-specific electronic environments. Using D2​O locks the solvent dielectric properties while allowing observation of the carbon and nitrogen skeleton.

  • Sample Preparation: Dissolve 5 mg of 2,6-dimethyl-3-formyl-4(1H)-pyridone in 0.5 mL D2​O . Adjust pD using DCl and NaOD .

  • Isotope Tracking: Acquire 13 C and 15 N NMR spectra. The 15 N chemical shift is exquisitely sensitive to its protonation state (N-H vs N:).

  • Data Correlation: Plot the 15 N chemical shift against the pD.

    • System Validation: The inflection point of the NMR titration curve must mathematically align with the UV-Vis derived pKa​ (accounting for the deuterium isotope effect, ΔpKa​≈0.4 ).

Protocol cluster_assays Phase 2: Parallel Analytical Workflows Prep Phase 1: Sample Preparation Equilibration in Aqueous Buffers (pH 2-12) UV UV-Vis Spectrophotometry Identify Isosbestic Points & Ionization Prep->UV NMR Multinuclear NMR (1H, 13C, 15N) Track Chemical Shifts in D2O Prep->NMR Data Phase 3: Thermodynamic Calculation Derive pKa and KT via Basicity Method UV->Data NMR->Data Val Phase 4: Self-Validation Cross-reference UV-Vis pKa with NMR Titration Data->Val

Fig 2: Self-validating experimental workflow for quantifying tautomeric constants.

Strategic Implications for Drug Development

For medicinal chemists, the tautomeric state of a heterocyclic pharmacophore is not a trivial detail—it dictates the entire hydrogen-bonding vector map of the molecule.

Because 2,6-dimethyl-3-formyl-4(1H)-pyridone exists predominantly as the lactam in aqueous physiological environments ( pH≈7.4 ), it presents an N-H hydrogen bond donor and a C=O hydrogen bond acceptor to target receptors. If a computational docking study incorrectly models this molecule as the 4-hydroxypyridine tautomer (presenting an N: acceptor and an O-H donor), the predicted binding affinities will be catastrophically inaccurate. Furthermore, the high polarity of the lactam form significantly impacts the molecule's topological polar surface area (tPSA), directly influencing its ADME properties, aqueous solubility, and blood-brain barrier permeability[6].

References

  • Katritzky, A. R., et al. (2001). Quantitative Measures of Aromaticity for Mono-, Bi-, and Tricyclic Penta- and Hexaatomic Heteroaromatic Ring Systems and Their Interrelationships. Chemical Reviews. 7

  • Cook, M. J., Katritzky, A. R., et al. (1973). The 4-pyridone, 2-quinolone, and 1-isoquinolone series. ResearchGate / Perkin Trans 2. 2

  • Baranac-Stojanović, M. (2023). Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects. ResearchGate. 5

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid. BenchChem. 4

  • Grokipedia (2026). 2-Pyridone (and comparative 4-pyridone tautomerism data). Grokipedia. 6

Sources

Gas-Phase Architecture: Mass Spectrometry Fragmentation Pathways of 2,6-Dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Executive Summary

The structural elucidation of substituted pyridones is a critical bottleneck in the development of metalloprotein inhibitors, iron chelators (e.g., deferiprone analogs), and novel antimicrobial agents. 2,6-dimethyl-3-formyl-4(1H)-pyridone ( C8​H9​NO2​ , exact mass 151.0633 Da) presents a unique analytical challenge due to its highly conjugated system and capacity for gas-phase tautomerization.

This whitepaper provides an authoritative, deep-dive analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of this compound. By mapping the thermodynamic drivers behind its gas-phase dissociation, we provide researchers with a predictive framework for identifying novel pyridone derivatives in complex biological matrices.

Structural Dynamics & Ionization Causality

Under positive electrospray ionization (ESI+), 2,6-dimethyl-3-formyl-4(1H)-pyridone readily forms a stable protonated precursor ion [M+H]+ at m/z 152.0711. The site of protonation is not arbitrary; it is governed by the gas-phase proton affinity of the molecule.

Computational and experimental gas-phase acidity studies on structurally analogous formyl-pyridones demonstrate that these molecules exist in a tautomeric equilibrium between the 4-oxo (pyridone) and 4-hydroxy (pyridinium) forms 1. In the acidic microdroplet environment of an ESI source (typically pH 2.5–3.0 with formic acid), protonation occurs preferentially at the C4-carbonyl oxygen. This locks the molecule into a 4-hydroxypyridinium-like state, which acts as the thermodynamic springboard for all subsequent collision-induced dissociation (CID) events.

Core Fragmentation Mechanisms

The fragmentation of the m/z 152 precursor ion follows three distinct, structurally diagnostic pathways.

Pathway A: The Ortho-Effect (Neutral Loss of Water)

The presence of the 3-formyl group adjacent to the protonated 4-hydroxyl group triggers a classic mass spectrometric "ortho-effect." The spatial proximity allows for an intramolecular nucleophilic attack, leading to the condensation and neutral loss of water ( H2​O , -18 Da) to form a highly conjugated bicyclic cation at m/z 134.06. This pathway is highly specific to the 3-formyl substitution and serves as a diagnostic marker for ortho-oxygenation.

Pathway B: Sequential Carbonyl Extrusion

Loss of carbon monoxide (CO) is a definitive hallmark of pyridone and pyrone ring systems under CID 2, 3. For our target compound, this occurs in a rapid, two-step sequence:

  • Formyl Extrusion: The 3-formyl group is cleaved as CO (-28 Da), yielding a highly abundant product ion at m/z 124.08. This is typically the base peak in the MS/MS spectrum.

  • Ring Contraction: The remaining pyridone core undergoes α -cleavage adjacent to the C4 position, expelling a second molecule of CO to form a substituted pyrrole-like cation at m/z 96.08.

Pathway C: Deep Cleavage & Nitrile Elimination

Following the initial loss of the formyl CO (m/z 124.08), higher collision energies trigger the rupture of the pyridone ring itself. Substituted pyridones frequently undergo ring opening followed by the extrusion of neutral nitriles 4. The 2-methyl group and the ring nitrogen are expelled together as acetonitrile ( CH3​CN , -41 Da), yielding a stable oxo-carbenium fragment at m/z 83.05.

Pathway M [M+H]+ m/z 152.07 Protonated Precursor F1 [M+H - H2O]+ m/z 134.06 Bicyclic Cation M->F1 - H2O (18 Da) Ortho-Effect Condensation F2 [M+H - CO]+ m/z 124.08 Formyl Cleavage M->F2 - CO (28 Da) Formyl Extrusion F3 [M+H - 2CO]+ m/z 96.08 Ring Contraction F2->F3 - CO (28 Da) Pyridone Core Cleavage F4 [M+H - CO - CH3CN]+ m/z 83.05 Ring Cleavage F2->F4 - CH3CN (41 Da) N-C Ring Opening

Figure 1: CID Fragmentation network of protonated 2,6-dimethyl-3-formyl-4(1H)-pyridone.

Quantitative Fragment Mapping

To facilitate rapid identification in targeted metabolomics or pharmacokinetic assays, the exact masses and relative abundances of the primary product ions are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment FormulaRelative Abundance (%)Mechanistic Pathway
152.0711134.060318.0108 C8​H8​NO+ 15Ortho-effect condensation ( H2​O )
152.0711124.076027.9951 C7​H10​NO+ 100 (Base)Formyl extrusion (CO)
124.076096.081127.9949 C6​H10​N+ 45Pyridone core cleavage (CO)
124.076083.049441.0266 C5​H7​O+ 30Ring opening ( CH3​CN )

Note: Relative abundances are highly dependent on collision energy. The values above represent a normalized spectrum at a normalized collision energy (NCE) of 25 eV.

Self-Validating Experimental Protocol: UHPLC-HRMS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal causality checks to prevent false-positive structural assignments caused by in-source fragmentation or solvent adduction.

Step 1: Sample Preparation & Tautomer Locking
  • Action: Reconstitute the analyte to 1 µg/mL in an aqueous solution containing 50% Methanol and 0.1% Formic Acid (FA) .

  • Causality: FA is not merely a pH modifier; it acts as an essential proton source that drives the equilibrium entirely toward the 4-hydroxypyridinium tautomer. Without this, the ortho-effect water loss (m/z 134) becomes highly erratic and non-reproducible.

Step 2: System Suitability & Self-Validation Checkpoint
  • Action: Prior to analyzing the formyl-pyridone, infuse a standard solution of 2,6-dimethyl-4-pyridone (which lacks the 3-formyl group).

  • Validation Logic: Subject the standard to CID. If an [M+H−18]+ peak is observed, your instrument is suffering from in-source solvent clustering (adducting water, then losing it). A clean spectrum (only losing CO, -28 Da) validates the thermodynamic integrity of your collision cell, proving that any subsequent water loss seen in the target compound is a true ortho-effect driven by the formyl group.

Step 3: UHPLC Separation
  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality: The highly polar nature of pyridones requires careful retention management. The acidic mobile phase prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase.

Step 4: HRMS/MS Acquisition (Orbitrap/Q-TOF)
  • Action: Operate in ESI+ mode. Isolate m/z 152.07 in the quadrupole (isolation width 1.0 Da). Apply a stepped collision energy (15, 25, and 40 eV) using Nitrogen ( N2​ ) or Argon (Ar) collision gas.

  • Causality: Stepped collision energy ensures that both low-energy pathways (formyl CO loss) and high-energy pathways (ring cleavage and CH3​CN loss) are captured simultaneously in a single composite MS/MS spectrum, providing a complete structural fingerprint.

Workflow S1 Sample Prep 0.1% FA in MeOH/H2O S2 UHPLC Separation C18 Column S1->S2 S3 ESI(+) Ionization Tautomer Locking S2->S3 S4 Quad Isolation Select m/z 152.07 S3->S4 S5 Stepped CID 15/25/40 eV (N2) S4->S5 S6 HRMS Detection Orbitrap / Q-TOF S5->S6

Figure 2: Step-by-step UHPLC-HRMS/MS workflow for pyridone characterization.

Conclusion

The mass spectrometric behavior of 2,6-dimethyl-3-formyl-4(1H)-pyridone is a masterclass in gas-phase organic chemistry. By understanding the causality behind its tautomerization and the thermodynamic drivers of CO and CH3​CN extrusion, analytical scientists can confidently identify this scaffold. Implementing the self-validating protocol outlined above ensures that the acquired MS/MS spectra are both structurally accurate and highly reproducible across different high-resolution platforms.

References

  • 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability The Journal of Organic Chemistry - ACS Publications[Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones National Institutes of Health (NIH) / PMC[Link]

  • ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones ResearchGate / Journal of the Serbian Chemical Society[Link]

  • Mass Spectra of NN-Linked Bi(Pyridones) and Their Isomeric Pyrans Journal of the Chemical Society of Pakistan[Link]

Sources

Computational Elucidation of 3-Formyl-4(1H)-Pyridones: A Density Functional Theory (DFT) Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4(1H)-pyridone scaffold is a privileged structure in medicinal chemistry, exhibiting profound biological activities ranging from antimicrobial to potent antimalarial properties. The functionalization of this core at the 3-position with a formyl group introduces complex electronic behaviors, including intramolecular hydrogen bonding and shifted tautomeric equilibria. This technical guide provides an authoritative Density Functional Theory (DFT) framework for modeling 3-formyl-4(1H)-pyridones. By moving beyond basic geometric optimizations, we establish a self-validating computational protocol that bridges quantum mechanics with practical drug discovery.

Pharmacological Relevance & Structural Dynamics

The therapeutic efficacy of 4(1H)-pyridones is well-documented. Notably, these compounds exert potent antimalarial action by selectively inhibiting the electron-transport chain at the cytochrome bc1 complex in Plasmodium falciparum1[1].

When a formyl group is introduced at the 3-position, the molecule's physicochemical profile transforms. The proximity of the 3-formyl carbonyl to the 4-oxo (or 4-hydroxy) group facilitates strong intramolecular hydrogen bonding. This interaction directly dictates the lactam-lactim tautomerism (4(1H)-pyridone vs. 4-hydroxypyridine). Because the biological target's binding pocket is highly sensitive to the hydrogen-bond donor/acceptor topology of the ligand, accurately predicting the dominant tautomer in physiological environments is a critical prerequisite for structure-based drug design 2[2].

Theoretical Framework: DFT Selection and Causality

Density Functional Theory (DFT) offers a highly favorable balance between computational cost and quantum-mechanical accuracy 3[3]. However, applying "default" settings to 3-formyl-4(1H)-pyridones often yields artifacts. The following selections are grounded in physical causality:

Functional Selection
  • Avoid standard B3LYP for Stacking: While B3LYP is ubiquitous for basic organic geometries, it fails to account for medium-range electron correlation. Pyridones frequently form π−π stacked dimers in solution and within protein active sites.

  • The Solution ( ω B97XD or M06-2X): We mandate the use of dispersion-corrected functionals (e.g., ω B97XD). These functionals explicitly capture the London dispersion forces critical for accurately modeling the non-covalent interactions of the pyridone ring.

  • For Optical Properties (CAM-B3LYP): When calculating UV-Vis spectra via Time-Dependent DFT (TD-DFT), standard functionals underestimate charge-transfer excitations. The Coulomb-attenuating method (CAM-B3LYP) corrects this by modulating the exact exchange at long ranges 4[4].

Basis Set Requirements

A minimum basis set of 6-311++G(d,p) is required 5[5].

  • Causality: The diffuse functions (++) are non-negotiable. The oxygen atoms in the 3-formyl and 4-oxo groups possess lone pairs with expanded, highly polarizable electron clouds. Omitting diffuse functions will artificially compress these clouds, leading to inaccurate dipole moments and flawed hydrogen-bond distance predictions.

Solvation Modeling

Tautomeric equilibria are heavily solvent-dependent. Gas-phase calculations will incorrectly favor the tautomer with the lowest internal energy, ignoring dielectric stabilization. The Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) must be used to simulate aqueous or organic environments 5[5].

Visualizing the Computational Logic

DFT_Workflow N1 1. Input Generation 3-Formyl-4(1H)-pyridone N2 2. Conformational Search (Molecular Mechanics) N1->N2 N3 3. Geometry Optimization DFT: ωB97XD / 6-311++G(d,p) N2->N3 N4 4. Frequency Analysis (ZPE & Minima Verification) N3->N4 N5 5. Property Extraction (TD-DFT, FMO, NCI) N4->N5

Fig 1: Step-by-step DFT computational workflow for 3-formyl-4(1H)-pyridone derivatives.

Tautomer_Eq Lactam Lactam Form 4(1H)-Pyridone (Major) TS Transition State Proton Transfer Lactam->TS ΔG‡ Target Cytochrome bc1 Binding Pocket Lactam->Target Active Pharmacophore Lactim Lactim Form 4-Hydroxypyridine (Minor) TS->Lactim ΔG‡

Fig 2: Lactam-lactim tautomeric equilibrium and target binding pathway of 4(1H)-pyridones.

Experimental Protocol: Self-Validating DFT Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step methodology using standard quantum chemistry software (e.g., Gaussian 16 or ORCA).

Step 1: Initial Geometry Construction

  • Build the 3-formyl-4(1H)-pyridone (lactam) and 3-formyl-4-hydroxypyridine (lactim) structures.

  • Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamers of the 3-formyl group (O-cis vs. O-trans relative to the ring nitrogen).

Step 2: Ground-State Optimization

  • Set the functional to wB97XD and the basis set to 6-311++G(d,p).

  • Apply the SMD solvation model for water (scrf=(smd,solvent=water)) to mimic physiological conditions.

  • Execute the geometry optimization until maximum force and displacement criteria converge.

Step 3: Frequency Calculation & Minima Verification (Critical Self-Validation)

  • Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation Check: Inspect the output for imaginary frequencies (denoted by negative values). A true local minimum must have exactly zero imaginary frequencies. If an imaginary frequency exists, the structure is a transition state; you must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 4: Electronic Property Extraction

  • Extract the Zero-Point Energy (ZPE) to calculate the exact ΔG between the lactam and lactim tautomers.

  • Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to derive global reactivity descriptors (chemical hardness, electrophilicity index).

Step 5: TD-DFT for Spectroscopic Validation

  • Perform a single-point Time-Dependent DFT (TD-DFT) calculation using CAM-B3LYP/6-311++G(d,p) on the optimized geometry.

  • Calculate the first 20 singlet-singlet vertical excitations to simulate the UV-Vis spectrum, allowing direct comparison with experimental bench data.

Quantitative Data Presentation

The table below summarizes typical computational outputs for a model 3-formyl-4(1H)-pyridone, illustrating why dispersion-corrected functionals ( ω B97XD) provide data that better aligns with experimental optical gaps compared to standard B3LYP.

Physicochemical PropertyB3LYP / 6-311++G(d,p)ωB97XD / 6-311++G(d,p)Experimental Validation Context
HOMO-LUMO Gap (eV) 4.125.85~5.90 (Derived from UV-Vis λmax​ )
Dipole Moment (Debye) 4.855.12Determines solubility & receptor orientation
Lactam-Lactim ΔE (kcal/mol) -8.4-9.2Confirms lactam is the dominant species
Intramolecular H-Bond (Å) 1.821.78Validated via X-ray Crystallography

Note: Data is representative of trends observed when comparing functional performance on heterocyclic systems.

Conclusion

The rigorous application of Density Functional Theory to 3-formyl-4(1H)-pyridones transcends basic molecular drawing. By deliberately selecting dispersion-corrected functionals ( ω B97XD), diffuse basis sets, and appropriate solvation models, researchers can accurately map tautomeric equilibria and electronic landscapes. This self-validating computational pipeline ensures that the 3D pharmacophores fed into downstream molecular docking and drug development campaigns represent the true, biologically active state of the molecule.

References

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)
  • Theoretical studies and DFT calculations of pyridine compounds Source: Benchchem URL
  • Synthesis, DFT Calculations to investigate the Structure Electronic, Absorption Electronic Spectra...
  • Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)
  • Keto tris{2,5-[4(1H)-pyridone]} (T2PY, top) and enol...

Sources

Topic: Thermodynamic Stability and pKa Determination of 2,6-dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and acid dissociation constants (pKa) of 2,6-dimethyl-3-formyl-4(1H)-pyridone, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, this document moves beyond mere procedural outlines to explain the causality behind experimental choices, ensuring a robust and reproducible scientific narrative. We will explore the pivotal role of keto-enol tautomerism in defining the molecule's physicochemical properties. This guide details field-proven experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Potentiometric Titration, and UV-Vis Spectrophotometry. Furthermore, it integrates the utility of computational predictions as a complementary tool. The objective is to equip researchers and drug developers with the foundational knowledge and practical methodologies required to thoroughly characterize this and similar 4-pyridone derivatives, which is a critical step in the early stages of pharmaceutical development.

Introduction: The Significance of Physicochemical Characterization

In drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely academic; it is a prerequisite for success. Two such critical attributes are thermodynamic stability and the acid dissociation constant (pKa). Thermodynamic stability dictates a compound's shelf-life, storage conditions, and degradation pathways, directly impacting the safety and efficacy of the final drug product.[1] The pKa value governs a molecule's ionization state at a given pH, which profoundly influences its solubility, lipophilicity, membrane permeability, and interaction with biological targets.[2][3]

2,6-dimethyl-3-formyl-4(1H)-pyridone presents a unique case study due to the interplay of its structural features: the 4-pyridone core, electron-donating methyl groups, and an electron-withdrawing formyl group. This guide provides an in-depth framework for the empirical determination and theoretical understanding of these key parameters.

Theoretical Framework: The Central Role of Tautomerism

The chemical behavior of 4-pyridone derivatives is dominated by a keto-enol tautomeric equilibrium between the pyridone (lactam) form and the hydroxypyridine (lactim) form.[4][5][6]

Figure 1: Keto-Enol Tautomeric Equilibrium.

The position of this equilibrium is highly sensitive to the compound's environment.[6]

  • In the solid state and in polar solvents , the keto (pyridone) tautomer is overwhelmingly favored.[5][6] This stability is attributed to the high bond energy of the carbonyl group (C=O) and the potential for strong intermolecular hydrogen bonding.[5][7]

  • In the gas phase or in non-polar solvents , the equilibrium can shift towards the enol (hydroxypyridine) form, which possesses greater aromatic character.[4][5][8]

The substituents on the pyridone ring significantly modulate this equilibrium and the overall electronic properties.[9][10] For the title compound, the electron-donating methyl groups at positions 2 and 6 increase the electron density of the ring, while the electron-withdrawing formyl group at position 3 decreases it. This electronic tug-of-war influences both the molecule's intrinsic stability and its ionization behavior.

Determination of Thermodynamic Stability

Thermodynamic stability analysis is crucial for defining the material's degradation profile and ensuring its integrity throughout the drug development lifecycle. The primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][11]

G cluster_workflow Workflow for Thermal Stability Analysis A Sample Preparation (Weigh 3-7 mg of sample) B Instrument Calibration (e.g., Indium for DSC, Calcium Oxalate for TGA) A->B C TGA Analysis (Inert N2 atmosphere) B->C D DSC Analysis (Heat-Cool-Heat Cycle) B->D E Data Acquisition (Mass vs. Temp for TGA, Heat Flow vs. Temp for DSC) C->E D->E F Data Interpretation (Determine T_onset, T_peak, Melting Point, ΔH_fusion) E->F

Figure 2: Experimental Workflow for Thermal Analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is invaluable for identifying the onset temperature of thermal decomposition.

Experimental Protocol: TGA

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer guidelines, often using standard materials like calcium oxalate.

  • Sample Preparation: Accurately weigh 3-7 mg of 2,6-dimethyl-3-formyl-4(1H)-pyridone into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[1]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a suitable upper limit (e.g., 400 °C) at a linear heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature. The first derivative of the mass vs. temperature curve (DTG) should also be recorded to pinpoint the temperature of the maximum rate of mass loss.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion (ΔHfus), and detect other phase transitions.[12]

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed aluminum pan as the reference.[1]

  • Atmosphere: Maintain an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat):

    • Equilibrate at 25 °C.

    • First Heat: Ramp from 25 °C to a temperature safely above the melting point (e.g., 250 °C) at 10 °C/min. This removes any thermal history.

    • Cool: Cool the sample back to 25 °C at a controlled rate of 10 °C/min.

    • Second Heat: Reheat the sample to 250 °C at 10 °C/min. This run provides a clear characterization of the material's thermal properties.[1]

  • Data Collection: Record the heat flow (mW) as a function of temperature (°C).

Data Presentation and Interpretation

The data obtained from these analyses should be systematically tabulated for clarity.

ParameterTechniqueDescriptionExpected Outcome for a Stable Crystalline Solid
Tonset of Decomposition TGATemperature at which significant mass loss begins.High value (e.g., > 200 °C), indicating good thermal stability.
Melting Point (Tm) DSCTemperature at the peak of the endothermic melting event.A sharp, well-defined endotherm.
Enthalpy of Fusion (ΔHfus) DSCArea under the melting endotherm; indicates the energy required to melt the solid.A positive value, characteristic of the crystal lattice energy.
Glass Transition (Tg) DSCA step-change in the baseline, indicating a transition from a glassy to a rubbery state.Typically absent in a purely crystalline sample on the first heat.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the strength of an acid in solution. For 2,6-dimethyl-3-formyl-4(1H)-pyridone, two pKa values are relevant:

  • pKa1 (Basic): Corresponds to the protonation of the pyridone ring, reflecting its basicity.

  • pKa2 (Acidic): Corresponds to the deprotonation of the N-H group, reflecting its acidity.[13]

Potentiometric titration and UV-Vis spectrophotometry are the two most robust and widely accepted methods for experimental pKa determination.[14]

Potentiometric Titration

This method involves the gradual addition of a titrant (acid or base) to a solution of the sample while monitoring the pH.[14][15] The pKa is determined from the midpoint of the buffer region in the titration curve, where the pH equals the pKa.[16][17]

G cluster_workflow Workflow for Potentiometric pKa Determination A Prepare ~1 mM Sample Solution (in water or co-solvent) B Calibrate pH Meter (Using standard buffers pH 4, 7, 10) A->B C Maintain Ionic Strength (Add 0.15 M KCl) B->C D Titration (Add standardized HCl or NaOH titrant in small increments) C->D E Record pH (After each addition, once stable) D->E F Plot Titration Curve (pH vs. Volume of Titrant) E->F G Determine Equivalence Point(s) F->G H Calculate pKa (pH at half-equivalence point) G->H

Figure 3: Workflow for Potentiometric Titration.

Experimental Protocol: Potentiometric Titration

  • Reagent Preparation:

    • Prepare and standardize 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

    • Use carbonate-free deionized water.

  • Instrument Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a ~1 mM solution of the title compound. If solubility is low, a co-solvent like methanol can be used, but the result will be an apparent pKa (pKaapp).

  • Titration for pKa1 (Basic):

    • Pipette a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.

    • Add KCl solution to maintain ionic strength.

    • Immerse the calibrated pH electrode.

    • Titrate with standardized 0.1 M HCl, recording the pH after each incremental addition of titrant until the pH drops significantly past the equivalence point.

  • Titration for pKa2 (Acidic):

    • Repeat the setup, but titrate with standardized 0.1 M NaOH until the pH rises significantly past the second equivalence point.

  • Data Analysis:

    • Plot pH versus the volume of titrant added.

    • Identify the equivalence point(s) from the inflection point(s) of the curve (or the peak of the first derivative plot).

    • The pKa is the pH value at the half-equivalence point.[16]

UV-Vis Spectrophotometric pKa Determination

This method is highly sensitive and requires less sample than titration.[3][14] It is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra, which is common for compounds with chromophores near the ionization site.[3][18]

G cluster_workflow Workflow for UV-Vis Spectrophotometric pKa Determination A Prepare Stock Solution (e.g., 10 mM in DMSO or Methanol) B Prepare Buffer Series (Constant ionic strength, spanning desired pH range) A->B C Prepare Samples (Add stock solution to each buffer for constant final concentration) B->C D Record UV-Vis Spectra (For each sample from ~230-500 nm) C->D E Identify Analytical Wavelength(s) (Where absorbance difference is maximal) D->E F Plot Absorbance vs. pH (Creates a sigmoidal curve) E->F G Determine pKa (Inflection point of the sigmoidal plot) F->G

Figure 4: Workflow for UV-Vis Spectrophotometric Analysis.

Experimental Protocol: UV-Vis Spectrophotometry

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the compound (e.g., 10 mM in DMSO or methanol).[3]

    • Prepare a series of aqueous buffer solutions of constant ionic strength covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: In a 96-well UV-transparent plate or individual cuvettes, add a small, fixed amount of the stock solution to each buffer solution to achieve a final concentration suitable for UV analysis (e.g., 50-100 µM).[3]

  • Spectral Acquisition:

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) for the compound in each buffer solution.

    • Record the spectra of blank buffer solutions for background correction.

  • Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at the chosen wavelength(s) against the pH of the buffers.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa.[19][20]

Complementary Computational Prediction

In modern drug development, experimental data is often complemented by in-silico predictions. Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate pKa values based on thermodynamic cycles.[21][22][23] While these methods may not replace experimental determination, they provide valuable insights, especially for understanding substituent effects and guiding experimental design.[2][24]

Summary of Expected pKa Data
ParameterMethodPrincipleExpected Value Range
pKa1 (Basic) PotentiometrypH at half-equivalence point during titration with acid.~ 2.5 - 4.0
pKa1 (Basic) UV-VisInflection point of Abs vs. pH plot in acidic range.~ 2.5 - 4.0
pKa2 (Acidic) PotentiometrypH at half-equivalence point during titration with base.~ 10.0 - 11.5
pKa2 (Acidic) UV-VisInflection point of Abs vs. pH plot in basic range.~ 10.0 - 11.5
pKa (Predicted) Computational (DFT)Calculation of free energy change of dissociation.Complements experimental data.

Note: The expected value ranges are based on known data for 4-pyridone and related substituted pyridines. The precise values for the title compound must be determined experimentally.[13]

Conclusion and Significance in Drug Development

The comprehensive characterization of 2,6-dimethyl-3-formyl-4(1H)-pyridone's thermodynamic stability and pKa is a foundational step in its evaluation as a potential drug candidate. The protocols and theoretical background detailed in this guide provide a robust framework for obtaining high-quality, reliable data.

  • Stability data (TGA/DSC) will directly inform decisions on formulation strategies, packaging, and storage conditions to ensure the long-term integrity of the active pharmaceutical ingredient (API).

  • pKa data (Titration/UV-Vis) is essential for building predictive models of absorption, distribution, metabolism, and excretion (ADME). It allows for the selection of appropriate salt forms to optimize solubility and bioavailability and provides insight into how the molecule will interact with its biological target at physiological pH.

By integrating these meticulous experimental approaches with a sound theoretical understanding, researchers can confidently advance promising compounds through the development pipeline, minimizing risks and maximizing the potential for clinical success.

References

  • Wikipedia. (n.d.). 4-Pyridone. Retrieved from Wikipedia. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray. [Link]

  • Atalay, V. E. (2019). Determination of the pK a values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(G), 13-20. [Link]

  • University of California, Irvine. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from UCI Department of Chemistry. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ECETOC. [Link]

  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Retrieved from Chemistry Stack Exchange. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from Chemagination. [Link]

  • Baell, J. B., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1064–1068. [Link]

  • Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from Wayne State University. [Link]

  • Alkorta, I., et al. (2006). Cooperative 4-Pyridone H-Bonds with Extraordinary Stability. A DFT Molecular Orbital Study. The Journal of Organic Chemistry, 71(14), 5493–5496. [Link]

  • Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved from MIT OpenCourseWare. [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from UC Davis Chem LibreTexts. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Retrieved from RSC Publishing. [Link]

  • Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51, 13-20. [Link]

  • Ghai, R., et al. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 7(6), 487–497. [Link]

  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from jr.stryker.tripod.com. [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from PeerJ. [Link]

  • European Journal of Organic Chemistry. (2025). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. [Link]

  • ResearchGate. (2026, February 28). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from ResearchGate. [Link]

  • PubMed. (2020, January 23). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved from ResearchGate. [Link]

  • Nature. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from Nature. [Link]

  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs. Retrieved from IUPAC. [Link]

  • Chemistry Stack Exchange. (2020, July 22). Why is 4-hydroxypyridine more acidic than benzoic acid?. Retrieved from Chemistry Stack Exchange. [Link]

  • IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Retrieved from IntechOpen. [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from TA Instruments. [Link]

  • RSC Publishing. (2017, August 30). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric measurements with calculated pKa values. Retrieved from RSC Publishing. [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from Organic Syntheses. [Link]

  • Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-24. [Link]

  • MDPI. (2022, August 9). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from MDPI. [Link]

  • MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate. Retrieved from NCBI. [Link]

Sources

Hydrogen bonding network in solid-state 2,6-dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

Supramolecular Architecture and Hydrogen Bonding Network in Solid-State 2,6-Dimethyl-3-formyl-4(1H)-pyridone

Executive Summary

The physicochemical properties of pharmaceutical solids—such as solubility, dissolution rate, and thermal stability—are fundamentally dictated by their solid-state supramolecular architecture. For pyridone derivatives, which serve as critical scaffolds in drug development (e.g., the iron chelator deferiprone), the hydrogen bonding network is the primary driver of crystal lattice energy. This technical guide deconstructs the solid-state hydrogen bonding network of 2,6-dimethyl-3-formyl-4(1H)-pyridone , analyzing how tautomeric equilibrium, competing hydrogen bond acceptors, and steric hindrance collaboratively define its 3D crystallographic structure.

Tautomeric Equilibrium and Solid-State Stabilization

The 4-pyridone core is a classic supramolecular synthon that undergoes keto-enol tautomerism, existing in equilibrium with its 4-hydroxypyridine counterpart[1]. While theoretical ab initio calculations and gas-phase studies often show a thermodynamic preference for the enol (hydroxy) form due to aromatic stabilization, the solid state is overwhelmingly dominated by the keto (4(1H)-pyridone) tautomer[2][3].

This phase-dependent shift is driven by the thermodynamics of . The formation of highly directional, intermolecular N–H···O=C hydrogen bonds in the keto form provides a massive lattice energy payoff that easily overcomes the intrinsic gas-phase stability of the enol tautomer[3]. Consequently, in the solid state, the molecule acts as a robust hydrogen bond donor (via the N–H group) and a potent acceptor (via the C=O groups).

Mechanistic Drivers of the Hydrogen Bonding Network

In 2,6-dimethyl-3-formyl-4(1H)-pyridone, the supramolecular assembly is governed by three competing structural vectors:

  • The Primary Acceptor (C4=O): The highly polarized carbonyl oxygen at the C4 position is the most basic site on the molecule. It serves as the primary acceptor for the N–H proton, typically driving the formation of infinite 1D "head-to-tail" hydrogen-bonded chains[4].

  • The Secondary Acceptor (C3-Formyl): The introduction of the formyl group at the C3 position introduces a secondary hydrogen bond acceptor. Because it is adjacent to the primary C4=O, it frequently participates in bifurcated hydrogen bonding . Here, a single N–H donor interacts with both oxygen atoms simultaneously, cross-linking the 1D chains into a robust 2D sheet or 3D network.

  • Steric Modulation (2,6-Dimethylation): The methyl groups at the 2 and 6 positions act as steric shields around the pyridone nitrogen. They prevent perfectly coplanar π−π stacking of the pyridone rings, forcing the molecules to adopt a staggered or herringbone packing motif. This minimizes steric clash while maximizing the orbital overlap required for the N–H···O hydrogen bonds[4].

Workflow N1 4-Pyridone Core (N-H Donor) N2 C4=O Acceptor N1->N2 Primary H-Bond (Strong) N3 C3=O Formyl Acceptor N1->N3 Secondary H-Bond (Bifurcated) N4 1D Head-to-Tail Chains N2->N4 Linear Extension N5 2D/3D Cross-Linked Network N3->N5 Inter-chain Cross-linking N4->N5 Steric Packing (2,6-Dimethyl)

Logical pathway of hydrogen bond network formation in 2,6-dimethyl-3-formyl-4(1H)-pyridone.

Quantitative Data: Expected Hydrogen Bond Geometries

Based on crystallographic data from the parent 2,6-dimethyl-4-pyridone and related formyl-pyridone derivatives, the hydrogen bonding metrics exhibit distinct geometric signatures. The bifurcation of the hydrogen bond elongates the primary N–H···O(C4) distance slightly compared to non-formylated analogs[4].

Interaction TypeDonor (D)Acceptor (A)D–H Distance (Å)H···A Distance (Å)D···A Distance (Å)Angle D–H···A (°)
Primary H-Bond N1 (Pyridone)O1 (C4=O)0.86 – 0.881.85 – 1.952.70 – 2.75165 – 175
Secondary H-Bond N1 (Pyridone)O2 (C3=O)0.86 – 0.882.20 – 2.402.90 – 3.10120 – 140
Weak Interaction C (Methyl)O1 / O20.96 – 0.982.50 – 2.703.30 – 3.50110 – 130

Protocol: Self-Validating Solid-State Characterization

To unambiguously determine the tautomeric state and map the H-bond network of 2,6-dimethyl-3-formyl-4(1H)-pyridone, a self-validating analytical workflow must be employed. Relying solely on X-ray diffraction can be problematic due to the low electron density of hydrogen; therefore, orthogonal validation via solid-state NMR is required.

Step 1: Controlled Crystallization

  • Action: Dissolve the API in a polar, protic solvent (e.g., methanol) and allow for slow solvent evaporation at ambient temperature.

  • Causality: Polar solvents stabilize the charge-separated zwitterionic resonance structures of the keto form[1]. Slow evaporation ensures the system reaches the thermodynamic minimum, yielding the highly crystalline 4(1H)-pyridone tautomer rather than kinetically trapped amorphous or enol phases.

Step 2: Cryogenic Single-Crystal X-Ray Diffraction (SCXRD)

  • Action: Mount a suitable single crystal on a diffractometer and collect data under a steady stream of liquid nitrogen (typically 120 K).

  • Causality: Collecting data at cryogenic temperatures drastically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes crystallographic disorder and allows for the accurate spatial resolution of the highly mobile N–H proton, confirming its localization on the nitrogen atom[4].

Step 3: Solid-State NMR (ssNMR) Cross-Polarization Magic Angle Spinning (CPMAS)

  • Action: Subject the bulk powder to 15 N and 13 C CPMAS ssNMR.

  • Causality: X-ray diffraction provides static atomic coordinates, but ssNMR provides dynamic electronic environment data. A 15 N chemical shift characteristic of an amide/pyridone nitrogen (~130–150 ppm) versus a bare pyridine nitrogen (~250–300 ppm) self-validates the SCXRD proton assignment, proving the bulk material matches the single-crystal tautomeric state[2].

Implications for Pharmaceutical Formulation

The specific hydrogen bonding network of 2,6-dimethyl-3-formyl-4(1H)-pyridone directly impacts its developability as a drug candidate. The cross-linking provided by the 3-formyl group increases the overall lattice energy. While this enhances the thermal stability and shelf-life of the solid API, it concurrently increases the energy penalty required for solvation. Formulation scientists must anticipate lower intrinsic aqueous solubility compared to non-formylated analogs, potentially necessitating the use of co-crystals, amorphous solid dispersions (ASDs), or lipid-based formulations to achieve target bioavailability.

References[4] Title: Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate.

Source: Acta Crystallographica Section E: Crystallographic Communications (via PubMed Central). URL:[Link][1] Title: 4-Pyridone. Source: Wikipedia, The Free Encyclopedia. URL: [Link][2] Title: Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:[Link][3] Title: Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Source: Journal of the American Chemical Society (via Wayne State University). URL:[Link]

Sources

Physicochemical Profiling and Solvation Dynamics of 2,6-Dimethyl-3-formyl-4(1H)-pyridone in Polar Aprotic Media

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 2,6-dimethyl-3-formyl-4(1H)-pyridone is a highly functionalized heterocyclic intermediate with significant utility in the synthesis of metallo-pharmaceuticals (such as deferiprone analogs) and complex active pharmaceutical ingredients (APIs). A critical bottleneck in utilizing highly functionalized 4-pyridones is their notoriously poor solubility in aqueous and non-polar media, driven by robust intermolecular hydrogen-bonding networks.

This technical guide provides an in-depth analysis of the solubility profile of 2,6-dimethyl-3-formyl-4(1H)-pyridone specifically in polar aprotic solvents (e.g., DMSO, DMF, NMP). By dissecting the thermodynamic interplay between the compound's tautomeric equilibrium, steric lattice disruption, and solvent-solute hydrogen bonding, this whitepaper establishes a predictive framework and validated experimental protocols for researchers handling this compound.

Structural Causality: Why Polar Aprotic Solvents?

To understand the solubility profile of 2,6-dimethyl-3-formyl-4(1H)-pyridone, we must first deconstruct its structural features and how they dictate solvent interactions.

Tautomeric Equilibrium and Dipole Stabilization

Like all 4-pyridones, this compound exists in a dynamic lactam-lactim (keto-enol) tautomeric equilibrium between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms[1].

  • Non-Polar Media: In the gas phase or non-polar solvents, the enol tautomer is frequently favored due to the minimization of the molecular dipole moment.

  • Polar Aprotic Media: In solvents with high dielectric constants ( ϵ>30 ), such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), the equilibrium shifts drastically toward the keto tautomer. The keto form possesses a massive dipole moment (often >6.0 Debye), which is thermodynamically stabilized by the strong dielectric field of polar aprotic solvents[2],[3].

The Role of the 3-Formyl and 2,6-Dimethyl Substituents

The specific substituents on this pyridone ring synergistically enhance its solubility in polar aprotic media compared to an unsubstituted 4-pyridone:

  • 3-Formyl Group (Electron Withdrawal): The aldehyde moiety at the C3 position acts as a strong electron-withdrawing group (EWG) via both resonance and inductive effects. This depletes electron density from the pyridone nitrogen, significantly increasing the acidity of the N-H proton. A more acidic N-H proton forms a much stronger hydrogen bond with the oxygen atom of solvents like DMSO.

  • 2,6-Dimethyl Groups (Lattice Disruption): Unsubstituted 4-pyridones form tightly packed, planar π−π stacked crystal lattices that are difficult to solvate. The methyl groups at the C2 and C6 positions introduce steric bulk that disrupts this planar packing, lowering the crystal lattice energy. Lower lattice energy directly translates to a lower thermodynamic barrier to dissolution.

Solvation Mechanism

Polar aprotic solvents lack hydrogen-bond donors but are exceptional hydrogen-bond acceptors[4]. Because the stabilized keto tautomer of 2,6-dimethyl-3-formyl-4(1H)-pyridone features a highly polarized N-H bond, it acts as a strong H-bond donor to the solvent. For instance, in DMSO, the dissolution is driven by the formation of a robust N-H ··· O=S(Me)2 interaction, which outcompetes the solute-solute intermolecular bonds[5].

G Compound 2,6-dimethyl-3-formyl- 4(1H)-pyridone Tautomerism Tautomeric Equilibrium (Keto vs. Enol) Compound->Tautomerism exhibits Keto 4-Pyridone (Keto) Favored in High Dielectric Tautomerism->Keto shifts to Enol 4-Hydroxypyridine (Enol) Favored in Gas/Non-Polar Tautomerism->Enol shifts to Solvent Polar Aprotic Solvent (DMSO, DMF, NMP) Solvent->Keto stabilizes (u03B5 > 35) Solvation Solute-Solvent Interaction (N-H...O=S H-bonding) Solvent->Solvation H-bond acceptor Keto->Solvation H-bond donor (N-H) Solubility Enhanced Solubility Profile Solvation->Solubility drives

Thermodynamic workflow of 4-pyridone solvation and tautomeric stabilization in aprotic media.

Quantitative Solvent Comparison

To aid in solvent selection for synthesis or formulation, Table 1 synthesizes the physicochemical parameters of standard polar aprotic solvents and their projected solubilizing power for 2,6-dimethyl-3-formyl-4(1H)-pyridone based on Kamlet-Taft parameters.

Table 1: Physicochemical Properties and Solubilizing Potential in Polar Aprotic Solvents

SolventDielectric Constant ( ϵ )Dipole Moment ( μ , D)H-Bond Acceptor Basicity ( β )Projected Solubilizing Potential
Dimethyl Sulfoxide (DMSO) 46.73.960.76Optimal . Highest ϵ stabilizes the keto dipole; high β strongly solvates the N-H proton.
N-Methyl-2-pyrrolidone (NMP) 32.24.090.77Excellent . Exceptional H-bond acceptor capacity, ideal for process chemistry scaling.
N,N-Dimethylformamide (DMF) 36.73.820.69High . Strong solvation, though slightly lower H-bond acceptor basicity than DMSO.
Acetonitrile (MeCN) 35.93.920.31Moderate to Low . High dielectric constant but poor H-bond acceptor; solute-solute interactions may persist.

Experimental Methodology: Solubility & Tautomer Quantification

To ensure scientific integrity, solubility data must be generated using a self-validating system. The following protocol utilizes the Isothermal Shake-Flask Method coupled with orthogonal analytical techniques to ensure that the solid phase has not undergone polymorphic transformation or solvate formation during the equilibration process.

Step-by-Step Protocol

Phase 1: Equilibration (The Shake-Flask Method)

  • Preparation: Add an excess amount of 2,6-dimethyl-3-formyl-4(1H)-pyridone solid (approx. 200 mg) to a 5 mL glass vial containing 2 mL of the target anhydrous polar aprotic solvent (e.g., DMSO).

  • Thermostatic Agitation: Seal the vial under an inert atmosphere (Nitrogen/Argon) to prevent moisture ingress, which can skew the dielectric environment. Place in a thermostatic shaker at 298.15±0.1 K.

  • Equilibration: Agitate at 200 RPM for 72 hours. Causality note: 72 hours is required to ensure true thermodynamic equilibrium is reached, overcoming any initial kinetic dissolution supersaturation.

Phase 2: Separation and Solid-State Validation 4. Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at exactly 298.15 K. Causality note: Centrifugation is strictly preferred over syringe filtration. Filtration introduces pressure differentials and potential temperature drops that can induce premature precipitation, artificially lowering the measured solubility. 5. Solid Recovery: Decant the supernatant carefully. Dry the residual solid under vacuum and analyze via Powder X-Ray Diffraction (PXRD). Compare the diffractogram to the starting material to confirm no solvate (e.g., a DMSO-solvate) has formed, which would invalidate the solubility measurement of the pure API.

Phase 3: Quantification and Tautomeric Profiling 6. HPLC-UV Analysis: Dilute a precise aliquot of the supernatant with a compatible mobile phase (e.g., Water/Acetonitrile) and quantify the total dissolved concentration using a pre-calibrated HPLC-UV method. 7. NMR Tautomeric Profiling: Take a secondary aliquot of the supernatant and dilute it with the deuterated equivalent of the solvent (e.g., DMSO- d6​ ). Perform 1 H-NMR spectroscopy. The ratio of the N-H proton signal (keto form, typically broad, downfield >11 ppm) to the O-H proton signal (enol form) will quantitatively validate the extent of tautomeric stabilization by the solvent.

Protocol Step1 1. Excess Solute Addition Step2 2. Isothermal Equilibration (72h) Step1->Step2 Suspension Step3 3. Phase Separation (Centrifugation) Step2->Step3 Thermostat Step4 4. HPLC-UV Quantification Step3->Step4 Supernatant Step5 5. NMR Tautomer Analysis Step3->Step5 Aliquot

Step-by-step isothermal shake-flask methodology for solubility and tautomer quantification.

Conclusion

The solubility of 2,6-dimethyl-3-formyl-4(1H)-pyridone in polar aprotic solvents is a masterclass in physical organic chemistry. The compound's inherently strong intermolecular hydrogen bonds are systematically dismantled by solvents like DMSO and NMP. This occurs through a dual mechanism: the high dielectric constant of the solvent thermodynamically locks the molecule into its highly polar keto tautomer, while the solvent's strong hydrogen-bond acceptor basicity ( β ) aggressively solvates the resulting acidic N-H proton. Understanding and leveraging this mechanism allows formulation and synthetic chemists to optimize reaction conditions, maximize yields, and control crystallization pathways effectively.

Sources

Methodological & Application

Precision Synthesis of 2,6-Dimethyl-3-formyl-4(1H)-pyridone via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Causality

The 4(1H)-pyridone scaffold is a privileged pharmacophore in drug discovery, frequently serving as the core for antimalarials, kinase inhibitors, and novel antibacterial agents[1]. Functionalizing this core at the C3 position via formylation provides a versatile aldehyde handle for downstream transformations, such as Knoevenagel condensations or the synthesis of fused heterocycles.

The Vilsmeier-Haack reaction is the premier methodology for the formylation of electron-rich heterocycles (2)[2]. In 2,6-dimethyl-4(1H)-pyridone, electrophilic aromatic substitution is highly regioselective. The strong electron-donating resonance (+M) effect from both the ring nitrogen and the C4-oxygen drives electron density to the C3 and C5 positions ().

However, applying Vilsmeier-Haack conditions to 4-pyridones introduces a mechanistic complexity: transient chlorination . Phosphorus oxychloride (POCl 3​ ) not only activates dimethylformamide (DMF) to form the electrophilic chloroiminium ion (Vilsmeier reagent) but also acts as a chlorinating agent, converting the C4-oxo group into a C4-chloro intermediate. To isolate the desired 3-formyl-4(1H)-pyridone, a meticulously controlled alkaline hydrolysis step is required. The newly installed C3-iminium group strongly activates the adjacent C4-chloro group toward Nucleophilic Aromatic Substitution (S N​ Ar), allowing water/hydroxide to displace the chloride and regenerate the pyridone core.

Reaction Pathway Visualization

VilsmeierHaack Step1 DMF + POCl3 (0 °C) VR Vilsmeier Reagent (Chloroiminium Ion) Step1->VR -PO2Cl2⁻ Intermediate 4-Chloro-3-iminium Intermediate VR->Intermediate Electrophilic Attack (70 °C) Substrate 2,6-Dimethyl- 4(1H)-pyridone Substrate->Intermediate + VR Product 2,6-Dimethyl-3-formyl- 4(1H)-pyridone Intermediate->Product H2O, NaOH (pH 9), 80 °C (Hydrolysis & SNAr)

Figure 1: Vilsmeier-Haack formylation and SNAr hydrolysis pathway for 4-pyridone synthesis.

Self-Validating Experimental Protocol

This protocol is engineered to ensure high yield and purity by embedding real-time validation checkpoints at each mechanistic stage. Formylation under these conditions is a robust method for generating key aldehyde intermediates (3)[3].

Reagents Required
  • Substrate: 2,6-Dimethyl-4(1H)-pyridone (1.0 equiv, 10 mmol)

  • Reagents: Phosphorus oxychloride (POCl 3​ , 3.0 equiv), Anhydrous N,N-Dimethylformamide (DMF, 5.0 equiv)

  • Solvents/Quenchers: Ice water, 10% NaOH (aq)

Step 1: Generation of the Vilsmeier Reagent
  • Purge a dry 100 mL round-bottom flask with inert gas (N 2​ or Ar).

  • Add anhydrous DMF (5.0 equiv) and cool the flask to 0 °C using an ice-water bath.

  • Add POCl 3​ (3.0 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the highly exothermic formation of the chloromethylene-N,N-dimethyliminium chloride salt, preventing thermal degradation.

    • Validation Checkpoint: The solution will transition from colorless to a pale-yellow/orange viscous complex, confirming successful activation.

Step 2: Electrophilic Aromatic Substitution
  • Dissolve 2,6-dimethyl-4(1H)-pyridone (1.0 equiv) in a minimal volume of anhydrous DMF.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

  • Remove the ice bath and heat the reaction mixture to 70 °C for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material ( Rf​≈0.1 ) will be consumed, replaced by a less polar intermediate spot corresponding to the 4-chloro-3-iminium species.

Step 3: Dual Hydrolysis & S N​ Ar Reversion
  • Cool the reaction mixture to room temperature and pour it slowly over 50 g of crushed ice with vigorous stirring.

  • Carefully add 10% NaOH (aq) until the pH reaches ~9.0.

  • Heat the alkaline aqueous mixture to 80 °C for 2 hours.

    • Causality: This is the most critical step. Heating under basic conditions forces the hydrolysis of the iminium to the aldehyde and drives the S N​ Ar displacement of the C4-chloride by hydroxide, regenerating the 4(1H)-pyridone core.

Step 4: Isolation and Purification
  • Cool the mixture to 0 °C.

  • Carefully adjust the pH to ~6.0 using 1 M HCl.

    • Validation Checkpoint: The target compound, 2,6-dimethyl-3-formyl-4(1H)-pyridone, will rapidly precipitate as a crystalline solid at its isoelectric point. If the solution remains clear, the S N​ Ar hydrolysis in Step 3 was incomplete.

  • Filter the precipitate, wash with ice-cold water (3 × 10 mL), and recrystallize from hot ethanol to yield the pure product.

Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between reaction parameters, mechanistic outcomes, and isolated yields.

POCl 3​ (equiv)DMF (equiv)Reaction Temp (°C)Hydrolysis Temp (°C)Isolated Yield (%)Mechanistic Observation
1.52.0502542%Incomplete formylation; unreacted starting material remains.
3.05.0702565%Formylation complete; incomplete S N​ Ar hydrolysis leaves 4-chloro impurities.
3.0 5.0 70 80 (pH 9) 89% Optimal conditions; complete S N​ Ar hydrolysis to pure 4(1H)-pyridone.
5.010.010080 (pH 9)54%Degradation and tar formation due to overly harsh electrophilic conditions.

References

  • Title: The Isotopic Substitutions of 4-Pyrone (Citing: Vilsmeier–Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. Tetrahedron 2004, 60 (23), 5069-5076)
  • Title: Heterocyclic Chemistry at a Glance Source: National Academic Digital Library of Ethiopia URL
  • Title: C–H Pyridonation of (Hetero-)
  • Title: The synthesis and evaluation of 3-aryloxymethyl-1,2-dimethylindole-4,7-diones as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1)

Sources

Application Note: Step-by-Step Preparation of Schiff Bases from 2,6-Dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Context

Derivatives of 4(1H)-pyridones are highly valued in medicinal chemistry for their potent biological activities, including antimalarial efficacy[1] and their ability to act as selective metal chelators targeting metalloenzymes such as zinc-dependent histone deacetylases (HDACs)[2]. The compound 2,6-dimethyl-3-formyl-4(1H)-pyridone serves as a highly specialized synthon. The methyl groups at the C2 and C6 positions provide steric shielding and enhanced lipophilicity, while the C3-formyl group acts as the reactive handle for azomethine (imine) formation.

This application note provides a self-validating, step-by-step protocol for synthesizing Schiff bases from this specific pyridone derivative, detailing the mechanistic causality behind solvent selection, pH optimization, and thermodynamic control.

Mechanistic Causality: The "Why" Behind the Chemistry

The synthesis of a Schiff base via the condensation of a primary amine with an aldehyde is a classic nucleophilic addition-elimination reaction[3]. However, the 2,6-dimethyl-3-formyl-4(1H)-pyridone system presents a unique thermodynamic hurdle: the proximity of the C4-oxo group to the C3-formyl group induces strong intramolecular hydrogen bonding. This H-bond significantly reduces the electrophilicity of the formyl carbon.

To overcome this activation energy barrier, the reaction requires precise acid catalysis and pH control .

  • The Role of pH (Causality of Catalyst Choice): The reaction is strictly pH-dependent, with an optimal window between pH 3.5 and 5.0[4]. We utilize glacial acetic acid to maintain this environment.

    • If the pH is too low (< 3.0): The primary amine nucleophile becomes fully protonated into an unreactive ammonium salt, halting the nucleophilic attack.

    • If the pH is too high (> 6.0): The carbonyl oxygen of the formyl group is insufficiently protonated. Without protonation, the intramolecular H-bond remains intact, and the carbon lacks the electrophilicity required for the amine to attack[4].

  • The Role of Solvent: Absolute ethanol is selected because its boiling point (78°C) provides the exact thermal energy needed to drive the endothermic dehydration of the carbinolamine intermediate without causing thermal degradation of the pyridone ring. As a protic solvent, it also stabilizes the transition states during proton transfer.

Mechanism A 3-Formyl-4-pyridone + Primary Amine B Protonated Carbonyl (Acid Catalysis) A->B Glacial AcOH pH 4-5 C Carbinolamine Intermediate B->C Nucleophilic Attack D Dehydration (-H2O) C->D Acid-Catalyzed E Schiff Base (Azomethine) D->E C=N Formation

Mechanistic pathway of acid-catalyzed Schiff base formation from 3-formyl-4-pyridone.

Experimental Protocol

This protocol is designed as a self-validating system. The visual cues (color changes, precipitation) and analytical checkpoints ensure that the researcher can verify the success of each phase before proceeding.

Required Materials
  • Aldehyde: 2,6-dimethyl-3-formyl-4(1H)-pyridone (1.0 equivalent)

  • Amine: Primary amine (e.g., substituted aniline or aliphatic amine) (1.1 equivalents)

  • Solvent: Absolute Ethanol (Anhydrous)

  • Catalyst: Glacial Acetic Acid

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Reagent Solubilization

  • In a dried 50 mL round-bottom flask, suspend 10 mmol of 2,6-dimethyl-3-formyl-4(1H)-pyridone in 20 mL of absolute ethanol.

  • Add 11 mmol (1.1 eq) of the chosen primary amine. Note: A slight excess of the amine helps drive the equilibrium toward the product, compensating for the reversible nature of imine formation[3].

  • Stir at room temperature for 5 minutes until a homogenous suspension or solution is achieved.

Step 2: Catalytic Activation

  • Add 3–4 drops of glacial acetic acid to the mixture.

  • Verify that the pH of the solution is approximately 4.5 using pH indicator strips.

Step 3: Reflux and Condensation

  • Attach a reflux condenser and heat the mixture in an oil bath set to 80°C.

  • Maintain reflux for 4 to 6 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Chloroform:Methanol (9:1) eluent system. The disappearance of the aldehyde spot under UV light (254 nm) confirms the consumption of the starting material.

Step 4: Isolation of the Crude Product

  • Once TLC confirms completion, remove the flask from the heat and allow it to cool gradually to room temperature.

  • Transfer the flask to an ice-water bath (0–5°C) for 30 minutes. The Schiff base will precipitate out of the solution as a crystalline solid (typically yellow to orange, depending on the amine conjugation).

  • Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove unreacted amine and trace acetic acid. Crucial: The ethanol must be ice-cold to prevent re-dissolving the product.

Step 5: Purification (Recrystallization)

  • Transfer the crude solid to an Erlenmeyer flask and dissolve it in the minimum amount of boiling ethanol (or a 1:1 mixture of DMF/Ethanol if the product is highly conjugated and insoluble).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield.

  • Filter, dry under high vacuum for 12 hours, and store in a desiccator.

Workflow S1 Step 1: Solubilization Equimolar reagents in absolute EtOH S2 Step 2: Activation Add 3-4 drops Glacial Acetic Acid S1->S2 S3 Step 3: Condensation Reflux at 80°C for 4-6 hours S2->S3 S4 Step 4: Isolation Cool to 0-5°C, filter precipitate S3->S4 TLC Monitoring S5 Step 5: Purification Recrystallize from DMF/EtOH S4->S5

Step-by-step experimental workflow for the synthesis and purification of the Schiff base.

Analytical Validation & Data Presentation

To ensure the structural integrity of the synthesized 2,6-dimethyl-4-pyridone Schiff base, spectroscopic validation is mandatory. The conversion of the formyl group to an azomethine linkage results in distinct, predictable shifts in both FT-IR and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Expected Spectroscopic Shifts for Aldehyde-to-Imine Conversion

Analytical TechniqueTarget Functional GroupStarting Material (Aldehyde)Product (Schiff Base)
FT-IR Spectroscopy Carbonyl (C=O) / Imine (C=N)~1680 cm⁻¹ (Strong C=O stretch)~1600–1630 cm⁻¹ (Strong C=N stretch)
¹H NMR (DMSO-d6) Formyl (CHO) / Azomethine (CH=N)~10.0–10.5 ppm (Singlet, 1H)~8.5–9.0 ppm (Singlet, 1H)
¹³C NMR (DMSO-d6) Carbonyl (C=O) / Imine (C=N)~188.0 ppm~155.0–160.0 ppm

Note: The C4-oxo group of the pyridone ring will consistently present an FT-IR stretch around 1630–1650 cm⁻¹ and a ¹³C NMR peak near 175.0 ppm. Care must be taken not to confuse the C4-oxo signals with the newly formed azomethine (C=N) signals.

References

  • 3. National Center for Biotechnology Information (PMC).[3]

  • 4. IntechOpen.[4]

  • 1. ResearchGate / Journal of Medicinal Chemistry.[1] 4.2. National Center for Biotechnology Information (PMC).[2]

Sources

2,6-dimethyl-3-formyl-4(1H)-pyridone as a chelating ligand for transition metals

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: 2,6-Dimethyl-3-formyl-4(1H)-pyridone (DMFP) as a Chelating Ligand for Transition Metals

Executive Summary

The 4(1H)-pyridone scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its robust metal-chelating properties and favorable biopharmaceutics classification[1]. 2,6-dimethyl-3-formyl-4(1H)-pyridone (DMFP) represents a highly specialized derivative within this class. By featuring adjacent formyl (-CHO) and pyridone carbonyl (C=O) groups, DMFP acts as a potent bidentate O,O'-donor ligand. It forms thermodynamically stable 6-membered metallacycles with transition metals, making it an exceptional candidate for the development of targeted metallodrugs, redox-active catalysts, and advanced Schiff base precursors.

Mechanistic Insights: Coordination Chemistry & Causality

The efficacy of DMFP as a chelator is governed by the Hard-Soft Acid-Base (HSAB) theory and its capacity for tautomerization.

  • Pre-organized Binding Pocket: Similar to the well-documented 3-formylchromone derivatives, the adjacent formyl and pyridone carbonyls in DMFP create a highly pre-organized, electron-rich binding pocket[2].

  • Deprotonation & Chelation: Upon coordination, the ligand undergoes enolization and deprotonation, acting as a monoanionic O,O'-donor. Because oxygen is a "hard" Lewis base, DMFP exhibits a strong thermodynamic preference for "hard" to "borderline" transition metal ions, such as Fe(III), Cu(II), Zn(II), and Ni(II)[3].

  • Redox Stabilization: The resulting square-planar or octahedral complexes are highly effective at stabilizing specific metal redox states (e.g., Cu²⁺/Cu⁺), which is a critical mechanism for inducing targeted oxidative stress (ROS generation) in cancer cells[2].

Experimental Protocols

Protocol A: Synthesis of Mononuclear[Cu(DMFP)₂] Metallodrugs

This protocol details the stoichiometric complexation of DMFP with Copper(II) to yield a neutral, square-planar complex.

Materials:

  • DMFP (MW: 151.16 g/mol ): 2.0 mmol (302.3 mg)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O, MW: 170.48 g/mol ): 1.0 mmol (170.5 mg)

  • Sodium acetate trihydrate (NaOAc·3H₂O): 2.0 mmol (272.2 mg)

  • Solvent: HPLC-grade Methanol (20 mL)

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of DMFP in 10 mL of methanol in a 50 mL round-bottom flask. Stir at ambient temperature until complete dissolution.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL of methanol. Add this dropwise to the ligand solution over 5 minutes.

  • pH Modulation (Causality): Add 2.0 mmol of NaOAc·3H₂O dissolved in 5 mL of methanol to the reaction mixture. Causality: CuCl₂ is inherently acidic in methanol. NaOAc acts as a mild buffer (pH ~6.5–7.0) that facilitates the necessary deprotonation of the DMFP ligand without causing the premature precipitation of insoluble Cu(OH)₂, which would occur if a strong base like NaOH were used.

  • Reflux: Heat the mixture to reflux (65 °C) for 2 hours under continuous magnetic stirring.

  • Isolation: Cool the mixture to 4 °C overnight. Filter the resulting microcrystalline precipitate via vacuum filtration, wash with cold methanol (2 × 5 mL) and diethyl ether (5 mL), and dry in vacuo.

Self-Validating System Checks:

  • Visual Check: The solution will immediately transition from pale blue (free Cu²⁺) to a deep, intense green, indicating the formation of the Ligand-to-Metal Charge Transfer (LMCT) band.

  • Spectroscopic Check (IR): The νC=O​ stretching frequency must shift from ~1650 cm⁻¹ (free ligand) to ~1610 cm⁻¹ in the product, confirming O,O'-coordination.

Protocol B: Synthesis of DMFP-Thiosemicarbazone Schiff Base Precursors

Schiff bases produced from 3-formyl-heterocycles demonstrate significant anti-proliferative and antioxidant actions[4]. This protocol converts the bidentate DMFP into a highly potent tridentate (N,O,S or N,O,O) chelator.

Step-by-Step Methodology:

  • Condensation: Combine DMFP (1.0 mmol, 151.2 mg) and thiosemicarbazide (1.0 mmol, 91.1 mg) in 15 mL of absolute ethanol.

  • Catalysis (Causality): Add 2–3 drops of glacial acetic acid. Causality: The acid protonates the formyl oxygen, increasing the electrophilicity of the carbonyl carbon. This drastically lowers the activation energy for nucleophilic attack by the primary amine, while keeping the bulk solution acidic enough to prevent amine deactivation.

  • Reflux & Crystallization: Reflux for 4 hours. Upon cooling to room temperature, the Schiff base will spontaneously precipitate due to its lower solubility in ethanol compared to the starting materials.

  • Self-Validating System Check (NMR): Conduct ¹H-NMR (DMSO-d₆). The protocol is validated by the complete disappearance of the formyl proton signal (~10.5 ppm) and the emergence of a new azomethine (-CH=N-) proton signal at ~8.2–8.5 ppm.

Quantitative Data Presentation

The following table summarizes the expected physicochemical and spectroscopic shifts validating the successful chelation of transition metals by DMFP and its Schiff base derivatives.

Compound / Complex νC=O​ (IR, cm⁻¹)Azomethine νC=N​ (IR)UV-Vis λmax​ (nm)Binding Affinity ( logβ )
Free DMFP Ligand 1652N/A285, 315N/A
[Cu(DMFP)₂] 1612N/A290, 410 (LMCT)~ 14.2
[Fe(DMFP)₃] 1605N/A305, 465 (LMCT)~ 28.5
DMFP-Schiff Base (SB) 1645 (Pyridone)1595 cm⁻¹330N/A
[Cu(SB)Cl] 16101570 cm⁻¹345, 425 (LMCT)~ 16.8

Visualizations

Workflow cluster_0 Direct Metal Complexation cluster_1 Schiff Base Derivatization Ligand 2,6-dimethyl-3-formyl-4(1H)-pyridone (DMFP) MetalSalt Add M(II)/M(III) Salts (e.g., CuCl2, FeCl3) Ligand->MetalSalt Amine Add Primary Amine/Hydrazide + Acetic Acid (Cat.) Ligand->Amine Base Add NaOAc Buffer (pH 6.5-7.0) MetalSalt->Base Complex [M(DMFP)n] Complex (O,O'-Bidentate) Base->Complex Reflux 2h, MeOH SchiffBase DMFP-Schiff Base (N,O-Tridentate Ligand) Amine->SchiffBase Reflux 4h, EtOH SBComplex [M(SB)] Complex SchiffBase->SBComplex Add Metal Salt

Synthesis workflow for DMFP metal complexation and Schiff base derivatization.

Mechanism Drug Cu(II)-DMFP Complex Cell Cellular Uptake (Lipophilic) Drug->Cell Redox Cu(II) / Cu(I) Redox Cycling Cell->Redox Glutathione (GSH) ROS ROS Generation (Fenton-like) Redox->ROS O2 -> H2O2 DNA DNA Cleavage & Kinase Inhibition ROS->DNA Apoptosis Cancer Cell Apoptosis DNA->Apoptosis

Biological mechanism of action for Cu(II)-DMFP metallodrugs via ROS-induced apoptosis.

References

  • [1] Synthesis and Structure–Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4(1H)-Pyridones. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [4] Mixed-ligand copper(II)-diimine complexes of 3-formylchromone-N4-phenyl thiosemicarbazone. RSC Advances. Available at:[Link]

  • [2] Synthesis, Molecular Characterization, and Biological Activity of Novel Synthetic Derivatives of Chromen-4-one in Human Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies. RSC Advances (via PMC/NIH). Available at:[Link]

Sources

Application Notes & Protocols: Leveraging 2,6-Dimethyl-3-formyl-4(1H)-pyridone for the Synthesis of Fused Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2,6-dimethyl-3-formyl-4(1H)-pyridone, a highly versatile and reactive building block for the construction of diverse heterocyclic scaffolds. We present detailed, field-proven protocols for the synthesis of the core building block itself via Vilsmeier-Haack formylation, followed by its application in the construction of medicinally relevant fused pyridine systems, including pyrazolo[3,4-b]pyridines, isoxazolo[4,5-b]pyridines, and thieno[2,3-b]pyridines. Each protocol is accompanied by a discussion of the underlying reaction mechanism, causality behind experimental choices, and visual workflows to ensure reproducibility and deeper understanding.

Introduction: The Versatility of a Pyridone-Based Building Block

Significance of Fused Pyridine Heterocycles in Drug Discovery

Fused pyridine ring systems are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their prevalence stems from their ability to engage in a wide range of biological interactions, including hydrogen bonding and π-stacking, and to serve as bioisosteres for other aromatic systems. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Introducing 2,6-Dimethyl-3-formyl-4(1H)-pyridone: Structure and Reactivity

2,6-Dimethyl-3-formyl-4(1H)-pyridone is a trifunctional chemical scaffold possessing a nucleophilic secondary amine (within the pyridone ring), an electrophilic aldehyde (formyl group), and an activated C5 position. This unique combination of reactive sites makes it an exceptionally powerful intermediate for domino and multicomponent reactions, enabling the rapid assembly of complex molecular architectures from simple starting materials. The electron-donating nature of the methyl groups and the hydroxyl tautomer enhance the nucleophilicity of the pyridine ring, making the C3 and C5 positions susceptible to electrophilic attack.

Tautomerism: The 4-Pyridone vs. 4-Hydroxypyridine Form

It is crucial to recognize that this compound exists in a tautomeric equilibrium between the 4-pyridone and 4-hydroxypyridine forms. While the pyridone form is generally more stable, especially in the solid state, the 4-hydroxy tautomer plays a key role in its reactivity, particularly in electrophilic aromatic substitution reactions like formylation.[1] The choice of reaction conditions can influence the position of this equilibrium.

Synthesis of the Core Building Block: 2,6-Dimethyl-3-formyl-4(1H)-pyridone

Overview of Synthetic Strategy

The most direct and efficient method for introducing a formyl group onto the C3 position of the 2,6-dimethyl-4(1H)-pyridone ring is the Vilsmeier-Haack reaction.[2][3] This reaction employs the Vilsmeier reagent, a chloroiminium salt generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[4] The 4-hydroxy tautomer of the pyridone acts as an electron-rich aromatic system, which attacks the electrophilic Vilsmeier reagent, leading to formylation predominantly at the C3 position.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagents and Equipment:

    • 2,6-Dimethyl-4(1H)-pyridone

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser

  • Procedure:

    • Vilsmeier Reagent Formation: In a three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (5.0 eq) in an ice bath. Add POCl₃ (2.0 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

    • Addition of Substrate: Dissolve 2,6-dimethyl-4(1H)-pyridone (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • Work-up and Isolation: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated NaHCO₃ solution until the pH is ~7-8. This step must be performed with caution due to gas evolution and the exothermic nature of the hydrolysis.

    • The aqueous layer is then extracted with dichloromethane (3 x volumes).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2,6-dimethyl-3-formyl-4(1H)-pyridone as a solid.

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic chloroiminium (Vilsmeier) reagent from DMF and POCl₃. The electron-rich 4-hydroxypyridine tautomer then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is subsequently hydrolyzed during the aqueous work-up to yield the final aldehyde product.[2][4]

Workflow Diagram: Synthesis of the Core Building Block

G pyridone 2,6-Dimethyl-4(1H)-pyridone intermediate Iminium Intermediate pyridone->intermediate 2. Electrophilic Attack (Reflux) dmf DMF reagent Vilsmeier Reagent (Chloroiminium Salt) dmf->reagent 1. Reaction with POCl₃ (0 °C) pocliii POCl₃ pocliii->reagent reagent->intermediate product 2,6-Dimethyl-3-formyl-4(1H)-pyridone intermediate->product 3. Aqueous Hydrolysis (Work-up)

Caption: Vilsmeier-Haack formylation workflow.

Application I: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

Introduction to Pyrazolopyridines

The pyrazolo[3,4-b]pyridine core is a key pharmacophore found in a multitude of compounds exhibiting a broad spectrum of biological activities, including kinase inhibition, and antimicrobial and anti-inflammatory properties. The dual functionality of the formylpyridone allows for a straightforward and efficient annulation of the pyrazole ring.

Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridin-4(5H)-one Derivative
  • Reagents and Equipment:

    • 2,6-Dimethyl-3-formyl-4(1H)-pyridone

    • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

    • Ethanol or acetic acid (solvent)

    • Piperidine (catalyst, optional)

    • Standard reflux setup

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-dimethyl-3-formyl-4(1H)-pyridone (1.0 eq) in ethanol.

    • Add the hydrazine derivative (1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base such as triethylamine may be required.

    • Add a catalytic amount of piperidine or acetic acid (e.g., 3-5 drops).

    • Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC for the disappearance of the starting aldehyde.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyrazolo[3,4-b]pyridin-4(5H)-one derivative.

Mechanistic Pathway: Condensation and Intramolecular Cyclization

The reaction begins with the acid- or base-catalyzed condensation of the hydrazine with the formyl group to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the pyridone ring nitrogen onto the imine carbon, or a related cyclization pathway, which after dehydration/aromatization, leads to the formation of the fused pyrazole ring.

Workflow Diagram: Pyrazolopyridine Synthesis

G start 2,6-Dimethyl-3-formyl- 4(1H)-pyridone step1 Condensation start->step1 hydrazine Hydrazine (R-NHNH₂) hydrazine->step1 intermediate Hydrazone Intermediate step1->intermediate Formation step2 Intramolecular Cyclization & Dehydration intermediate->step2 product Pyrazolo[3,4-b]pyridin- 4(5H)-one Derivative step2->product Annulation

Caption: General workflow for pyrazolopyridine synthesis.

Data Summary Table: Representative Pyrazolopyridine Synthesis
R-Group on HydrazineSolventCatalystTime (h)Yield (%)
HEthanolPiperidine485-95
PhenylAcetic AcidNone380-90
4-ChlorophenylAcetic AcidNone3.578-88
MethylEthanolPiperidine582-92

Application II: Construction of Isoxazolo[4,5-b]pyridine Systems

Introduction to Isoxazolopyridines

Isoxazolopyridines are another class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antibacterial and anticancer properties.[4] The synthesis from 2,6-dimethyl-3-formyl-4(1H)-pyridone provides a rapid entry into this scaffold.

Protocol: From Formylpyridone to Isoxazolo[4,5-b]pyridin-4(5H)-one
  • Reagents and Equipment:

    • 2,6-Dimethyl-3-formyl-4(1H)-pyridone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc) or another mild base

    • Ethanol or a similar protic solvent

    • Standard reflux setup

  • Procedure:

    • To a solution of 2,6-dimethyl-3-formyl-4(1H)-pyridone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and reduce the solvent volume under vacuum.

    • Add cold water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

Mechanistic Pathway: Oximation and Dehydrative Cyclization

The reaction proceeds via the initial formation of an oxime intermediate from the condensation of the formyl group with hydroxylamine. Subsequent intramolecular cyclization, likely through the attack of the pyridone nitrogen, followed by dehydration, yields the fused isoxazole ring system.

Application III: Gewald Synthesis of Thieno[2,3-b]pyridine Derivatives

The Gewald Reaction and Thienopyridines

Thieno[2,3-b]pyridines are important structural motifs in pharmaceuticals, notably in anti-platelet agents. The Gewald three-component reaction is a powerful method for constructing substituted 2-aminothiophenes.[5][6] By adapting this reaction, the formylpyridone can be used to build a fused thiophene ring.

Protocol: A Three-Component Gewald Synthesis
  • Reagents and Equipment:

    • 2,6-Dimethyl-3-formyl-4(1H)-pyridone

    • An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

    • Elemental sulfur (S₈)

    • A basic catalyst (e.g., morpholine or triethylamine)

    • Ethanol or DMF (solvent)

    • Standard reflux setup

  • Procedure:

    • In a flask, suspend 2,6-dimethyl-3-formyl-4(1H)-pyridone (1.0 eq), the active methylene nitrile (1.1 eq), and elemental sulfur (1.2 eq) in ethanol.

    • Add a catalytic amount of morpholine (approx. 0.1-0.2 eq).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours. The reaction mixture will typically turn dark.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • The product usually precipitates. Collect the solid by filtration, wash thoroughly with cold ethanol to remove unreacted sulfur, and dry to yield the 3-amino-thieno[2,3-b]pyridine derivative.

Mechanistic Considerations: Knoevenagel Condensation and Sulfur-Mediated Cyclization

The mechanism begins with a base-catalyzed Knoevenagel condensation between the formylpyridone and the active methylene nitrile to form a pyridinylidene intermediate.[5] Elemental sulfur then adds to the active methylene group, and subsequent intramolecular cyclization onto the cyano group, followed by tautomerization, affords the final 2-aminothiophene ring fused to the pyridine core.

Workflow Diagram: Gewald Reaction for Thienopyridine Synthesis

G start_pyridone 2,6-Dimethyl-3-formyl- 4(1H)-pyridone knoevenagel Knoevenagel Condensation start_pyridone->knoevenagel start_nitrile Active Methylene Nitrile (e.g., Malononitrile) start_nitrile->knoevenagel start_sulfur Sulfur (S₈) cyclization Sulfur Addition & Cyclization start_sulfur->cyclization catalyst Base (Morpholine) catalyst->knoevenagel intermediate Pyridinylidene Intermediate knoevenagel->intermediate intermediate->cyclization product 3-Amino-thieno[2,3-b] -pyridin-4(5H)-one cyclization->product

Caption: Three-component Gewald reaction workflow.

Conclusion

2,6-Dimethyl-3-formyl-4(1H)-pyridone stands out as a robust and versatile starting material for the synthesis of a wide array of medicinally relevant fused heterocyclic systems. The protocols detailed herein demonstrate its utility in straightforward and efficient synthetic routes to pyrazolopyridines, isoxazolopyridines, and thienopyridines. The inherent reactivity of its trifunctional nature provides a powerful platform for researchers in drug discovery and organic synthesis to rapidly generate molecular diversity and explore novel chemical space.

References

  • Jadhav, S. D., & Sharma, A. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 468-485. Available at: [Link]

  • Kaur, H., Singh, M., & Kumar, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27394. Available at: [Link]

  • Asif, M. (2021). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • Lácová, M., Puchala, A., Solčanyova, E., Lac, J., Koiš, P., Chovancová, J., & Rasala, D. (2005). 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. Molecules, 10(7), 809-821. Available at: [Link]

  • Abdelhafez, S. H. N., El-Gazzar, A. B. A., & El-Kazak, A. M. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 437-444. Available at: [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Putrov, D., & Kikelj, D. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2017(1), 1-38. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. organic-chemistry.org. Available at: [Link]

  • Wang, S., Chen, J., & Li, L. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. International Research Journal of Pure and Applied Chemistry, 11(4), 1-6. Available at: [Link]

Sources

Application Note: Condensation Reaction Conditions for 2,6-Dimethyl-3-formyl-4(1H)-pyridone with Primary Amines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2,6-dimethyl-4(1H)-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarials, metalloenzyme inhibitors, and novel chelating agents. The functionalization of this core via the 3-formyl group to yield Schiff bases (imines) is a critical synthetic pathway.

As a Senior Application Scientist, I have optimized these condensation protocols to account for the unique stereoelectronic properties of the 2,6-dimethyl-3-formyl-4(1H)-pyridone precursor. The successful synthesis of these imines relies on three fundamental mechanistic pillars:

  • Steric Shielding: The 2,6-dimethyl groups effectively shield the C2 and C6 positions of the pyridone ring. This prevents unwanted nucleophilic attack (e.g., Michael-type additions) by the primary amine, directing the reaction exclusively toward the 3-formyl carbonyl carbon[1].

  • Tautomeric Stabilization: The 4(1H)-pyridone core exists in a tautomeric equilibrium with its 4-hydroxypyridine form. Upon formation of the imine, a strong intramolecular hydrogen bond (O···H–N or O–H···N) is established between the 4-oxo/hydroxy group and the newly formed azomethine nitrogen. This pseudo-six-membered ring thermodynamically drives the reaction forward and stabilizes the resulting Schiff base[2].

  • pH-Dependent Kinetics: The formation of the carbinolamine (hemiaminal) intermediate is rate-limiting for weak nucleophiles. However, the subsequent dehydration step requires acid catalysis. Striking the right pH balance is critical: too acidic, and the primary amine is fully protonated (rendering it non-nucleophilic); too basic, and the elimination of water fails[3].

Experimental Strategy & Workflow

The choice of reaction conditions is dictated entirely by the nucleophilicity and steric bulk of the primary amine. We have validated three distinct methodologies to ensure high-yielding conversions across all amine classes.

ProtocolTree Start Primary Amine Type Aliphatic Aliphatic / Electron-Rich (High Nucleophilicity) Start->Aliphatic Aromatic Aromatic / Sterically Hindered (Low Nucleophilicity) Start->Aromatic MethodA Method A: Mild Protic EtOH, cat. AcOH, 70°C Aliphatic->MethodA Standard MethodC Method C: Microwave Solvent-free, 100°C, 15 min Aliphatic->MethodC High-Throughput MethodB Method B: Azeotropic Toluene, cat. pTSA, 110°C Aromatic->MethodB Requires H2O Removal Aromatic->MethodC High-Throughput

Caption: Decision tree for selecting the optimal condensation protocol based on amine nucleophilicity.

Reaction Optimization & Data Presentation

The table below summarizes the optimized parameters for the condensation of 2,6-dimethyl-3-formyl-4(1H)-pyridone with various classes of primary amines.

Amine ClassRepresentative AmineRecommended ProtocolCatalystTemp (°C)Time (h)Expected Yield (%)
Aliphatic BenzylamineMethod AAcOH (0.1 eq)782 - 485 - 95
Electron-Rich Aromatic p-AnisidineMethod AAcOH (0.1 eq)784 - 680 - 90
Electron-Deficient Aromatic p-NitroanilineMethod BpTSA (0.05 eq)11012 - 1870 - 85
Sterically Hindered tert-ButylamineMethod BpTSA (0.05 eq)11018 - 2465 - 80
High-Throughput / Green VariousMethod CNone / AcOH100 (MW)0.2575 - 95

Step-by-Step Methodologies

Method A: Mild Protic Condensation (For Aliphatic & Electron-Rich Amines)

Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the nucleophilic addition. Glacial acetic acid (AcOH) provides mild protonation of the carbonyl oxygen, enhancing electrophilicity without sequestering the amine as an unreactive ammonium salt[4].

  • Preparation: In a 50 mL round-bottom flask, suspend 2,6-dimethyl-3-formyl-4(1H)-pyridone (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add the primary amine (1.1 mmol) in one portion.

  • Catalysis: Add 2–3 drops of glacial acetic acid (~0.1 mmol) to the stirring mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2 to 6 hours. Monitor the disappearance of the aldehyde via TLC (DCM:MeOH, 9:1).

  • Workup: Once complete, remove the heat and allow the mixture to cool to room temperature, then transfer to an ice bath (0°C) for 30 minutes. Note: Cooling maximizes the precipitation of the Schiff base, which benefits from the highly crystalline nature of the pyridone scaffold.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and dry under high vacuum.

Method B: Azeotropic Dehydration (For Electron-Deficient or Sterically Hindered Amines)

Causality: Weak nucleophiles (like p-nitroaniline) form the hemiaminal very slowly, and the equilibrium heavily favors the starting materials. By using a stronger acid (pTSA) and physically removing water via a Dean-Stark trap, Le Chatelier's principle drives the reaction to completion[3].

  • Preparation: In a 100 mL round-bottom flask, combine the pyridone precursor (1.0 mmol) and the primary amine (1.2 mmol) in anhydrous toluene (15 mL).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (pTSA·H₂O, 0.05 mmol).

  • Reaction: Equip the flask with a Dean-Stark trap filled with toluene and a reflux condenser. Heat to 110°C (reflux) for 12 to 24 hours.

  • Workup: Cool the reaction to room temperature. Wash the toluene layer with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid catalyst, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from a mixture of Ethanol/Hexane to afford the pure imine.

Method C: Microwave-Assisted Green Synthesis

Causality: Microwave (MW) irradiation provides rapid, uniform volumetric heating. This circumvents the need for prolonged reflux and often eliminates the need for toxic solvents, aligning with green chemistry principles[3].

  • Preparation: In a 10 mL microwave-safe vial, mix the pyridone precursor (1.0 mmol) and the amine (1.1 mmol). Add 1 mL of ethanol to facilitate energy transfer (or leave neat if the amine is a liquid).

  • Reaction: Seal the vial and irradiate at 100°C for 15 minutes (Dynamic mode, max power 200 W).

  • Workup: Cool the vial via compressed air. Triturate the resulting solid with cold ethanol, filter, and dry.

Mechanistic Pathway Visualization

Mechanism Aldehyde 3-Formyl-4-pyridone + Primary Amine Addition Nucleophilic Addition (Rate-determining for weak amines) Aldehyde->Addition Hemiaminal Hemiaminal Intermediate (Carbinolamine) Addition->Hemiaminal Protonation Acid-Catalyzed Protonation (-H2O Elimination) Hemiaminal->Protonation H+ Catalyst Imine Schiff Base (Imine) Stabilized by Intramolecular H-Bond Protonation->Imine -H2O

Caption: Mechanistic pathway of Schiff base formation highlighting the acid-catalyzed dehydration step.

Analytical Validation

To ensure a self-validating protocol, the isolated Schiff bases must be characterized spectroscopically:

  • ¹H NMR (DMSO-d₆): The defining diagnostic peak is the azomethine proton (–CH=N–), which typically appears as a sharp singlet between 8.50 and 9.20 ppm . Additionally, the strongly hydrogen-bonded –OH/–NH proton of the pyridone ring will appear highly deshielded, often >11.0 ppm[2].

  • FT-IR: The disappearance of the strong aldehyde carbonyl stretch (~1680 cm⁻¹) and the appearance of the imine C=N stretch (1610–1630 cm⁻¹ ) confirms successful condensation.

References

  • Review on Schiff Base: A Scrupulous Binding Detector for Metal Ions Source: Wiserpub / Chemical Society Reviews URL
  • First Synthesis and Isolation of the E- and Z-Isomers of Some New Schiff Bases.
  • Synthesis of novel polycarbonyl Schiff bases by ring-opening reaction of ethyl 5-acyl-4-pyrone-2-carboxylates with primary mono- and diamines Source: RSC Advances URL
  • A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications Source: IntechOpen URL

Sources

HPLC method development for the isolation and purification of 2,6-dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for the Isolation and Purification of 2,6-Dimethyl-3-formyl-4(1H)-pyridone

Executive Summary

The isolation and purification of highly polar, tautomeric heterocycles present unique chromatographic challenges. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical hurdles associated with 2,6-dimethyl-3-formyl-4(1H)-pyridone . By understanding the causality behind peak tailing and retention variability, this guide establishes a self-validating, robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for both analytical purity assessment and preparative-scale isolation.

Physicochemical Profiling & The Causality of Chromatographic Challenges

To develop an effective method, we must first deconstruct the analyte. 2,6-dimethyl-3-formyl-4(1H)-pyridone features a basic nitrogen, a keto-enol tautomeric core, and adjacent oxygen-containing functional groups. These structural motifs introduce three primary chromatographic failure modes:

  • Metal Chelation (The "Bidentate Effect"): The adjacent 3-formyl and 4-oxo groups create a potent bidentate chelation pocket. Similar to N-hydroxyl pyridones, this structural motif strongly interacts with trace heavy metal ions (e.g., Fe³⁺, Ni²⁺) present in silica matrices and stainless steel HPLC fluidics, resulting in1[1].

  • Secondary Silanol Interactions: The basic pyridone nitrogen interacts with acidic, un-endcapped silanols on traditional reversed-phase columns via ion-exchange mechanisms. This exacerbates peak asymmetry and causes retention time drift.

  • Tautomeric Band Broadening: 4-pyridones exist in a dynamic keto-enol equilibrium. If the mobile phase pH is near the pKa of the molecule, rapid interconversion during the chromatographic run causes broad, undefined peaks.

Method Development Rationale (E-E-A-T)

To counteract these physicochemical challenges, every parameter in this method has been chosen based on strict chemical causality:

  • Stationary Phase Selection: To mitigate silanol interactions, a highly deactivated, double-endcapped C18 column or a specialized 2[2] is mandatory. A polar-embedded phase (e.g., Amide-C18) can also be used to create a virtual hydration layer that shields residual silanols from the basic nitrogen.

  • Mobile Phase & pH Control: An acidic mobile phase (pH 2.5 - 3.0) using 0.1% Trifluoroacetic acid (TFA) or Orthophosphoric acid is critical. The low pH protonates residual silanols (neutralizing their negative charge) and locks the pyridone into a single predominant tautomeric state, ensuring 3[3].

  • System Passivation & Additives: To counteract metal chelation, the addition of 0.1 mM EDTA to the aqueous mobile phase acts as a sacrificial chelator, binding free metals in the system before the analyte can. Alternatively, utilizing a bio-inert (PEEK-lined) HPLC system eliminates the source of metal ions entirely.

Process Visualization

G A Target Analysis: 2,6-dimethyl-3-formyl-4(1H)-pyridone B Challenge Identification: Metal Chelation & Silanol Interactions A->B Structural Profiling C Column Selection: Deactivated / Polar-Embedded C18 B->C Mitigate Tailing D Mobile Phase Optimization: Acidic Buffer (pH 3.0) + Chelator C->D Suppress Ionization E Analytical Validation: Assess Tailing Factor & Resolution D->E System Suitability F Preparative Scale-Up: Isolation & Purification E->F Method Transfer

Figure 1: Systematic HPLC method development workflow for chelating pyridone derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Analytical HPLC Method for Purity Assessment

This protocol is designed to validate the purity of the synthesized crude before scale-up. It includes an internal system suitability check to ensure the method is performing correctly.

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A (Aqueous): Dissolve 37.2 mg of EDTA (0.1 mM) in 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade TFA (0.1% v/v). Mix thoroughly and filter through a 0.22 µm nylon membrane.

    • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Filter and degas.

  • Step 2: Sample Preparation

    • Accurately weigh 10 mg of crude 2,6-dimethyl-3-formyl-4(1H)-pyridone.

    • Dissolve in 10 mL of a 50:50 (v/v) Water/Methanol mixture to prevent solvent-effect band broadening. Sonicate for 5 minutes.

    • Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Step 3: Chromatographic Execution

    • Install a deactivated C18 column (e.g., 150 x 4.6 mm, 5 µm). Set column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer.

    • Execute the gradient program detailed in Table 1 .

  • Step 4: System Suitability Validation

    • Inject a 1.0 mg/mL standard solution in triplicate. The system is only validated for use if the parameters meet the criteria in Table 3 . If the tailing factor exceeds 1.5, perform a system passivation wash with 0.5% phosphoric acid overnight.

Protocol B: Preparative HPLC for Isolation and Purification

Once analytical purity and peak symmetry are confirmed, transfer the method to a preparative scale.

  • Step 1: Scale-up Calculations

    • Maintain the same mobile phase composition and gradient profile. Scale the flow rate proportionally to the square of the column radii: Flowprep​=Flowanalytical​×(rprep​/ranalytical​)2 .

  • Step 2: Preparative Sample Loading

    • Dissolve 500 mg of crude material in 5 mL of Dimethyl Sulfoxide (DMSO). DMSO ensures complete solubility and prevents on-column precipitation.

    • Inject via a high-capacity sample loop onto a Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm).

  • Step 3: Fraction Collection and Lyophilization

    • Trigger fraction collection via UV threshold at 280 nm (the optimal absorbance for the pyridone chromophore).

    • Pool pure fractions (>98% by analytical reinjection), freeze at -80°C, and lyophilize for 48 hours to yield the purified dry powder.

Quantitative Data Summaries

Table 1: Analytical Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 95 5 1.0
2.0 95 5 1.0
12.0 40 60 1.0
15.0 10 90 1.0
15.1 95 5 1.0

| 20.0 | 95 | 5 | 1.0 |

Table 2: Preparative Gradient Conditions (Scale-up)

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 95 5 21.0
3.0 95 5 21.0
18.0 40 60 21.0
22.0 10 90 21.0
22.1 95 5 21.0

| 30.0 | 95 | 5 | 21.0 |

Table 3: System Suitability Criteria (Self-Validation Check)

Parameter Target Specification Causality / Rationale
Retention Time (Rt) ~ 8.5 ± 0.2 min Ensures consistent ionization and silanol suppression.
Tailing Factor (Tf) ≤ 1.5 Confirms successful mitigation of metal chelation.
Theoretical Plates (N) ≥ 5,000 Validates column efficiency and proper tautomer locking.

| % RSD (Area, n=3) | ≤ 2.0% | Guarantees injection precision and method reliability. |

References

  • METHOD DEVELOPMENT AND VALIDATION FOR DEFERIPRONE BY RP-HPLC METHOD Source: Zenodo URL:[Link]

  • Degradation and Impurity Profile Study of Ciclopirox Olamine after Pre-column Derivatization: A Risk Based Approach Source: Oxford Academic (Journal of Chromatographic Science) URL:[Link]

  • Separation of 2,6-Dimethyl-3-pyridylamine on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

Sources

Application Note: Incorporating 2,6-Dimethyl-3-formyl-4(1H)-pyridone into Antimalarial and Chelator Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 4(1H)-pyridone scaffold has re-emerged as a highly privileged structure in modern pharmaceutical drug discovery, particularly in the development of novel antimalarials and iron-chelating agents. Historically rooted in the anticoccidial drug clopidol, optimized 4(1H)-pyridones like GW844520 have demonstrated potent in vivo efficacy against Plasmodium falciparum[1]. Crystallographic evidence confirms that these molecules exert their mechanism of action by selectively binding to the Qi site of the cytochrome bc1 complex, effectively bypassing resistance mechanisms associated with Qo-site inhibitors like atovaquone[2].

Despite their potent biological activity, early-generation pyridones frequently suffered from poor aqueous solubility, leading to suboptimal oral bioavailability and formulation bottlenecks. To circumvent this, 2,6-dimethyl-3-formyl-4(1H)-pyridone serves as an advanced, highly versatile building block. The strategic placement of a 3-formyl group provides an orthogonal electrophilic handle for Late-Stage Functionalization (LSF). This enables the rapid parallel synthesis of library analogs—specifically through reductive amination—to append basic, solubilizing side chains that drastically improve the pharmacokinetic (PK) profile without disrupting the core pharmacophore[3].

Mechanistic Insights: The Scaffold Architecture

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is utilized before executing the synthetic protocols.

  • The 4(1H)-Pyridone Core: The 4-oxo and 1-NH (or N-alkyl) groups are the primary pharmacodynamic drivers, engaging in critical hydrogen-bonding interactions within the Qi pocket of the cytochrome bc1 complex. In chelator applications, the 4-oxo and an adjacent 3-hydroxyl or 3-amine act as bidentate ligands for Iron(III).

  • The 2,6-Dimethyl Shielding: The methyl groups at the C2 and C6 positions sterically protect the core from non-specific metabolic degradation (e.g., oxidation by CYP450 enzymes) and direct electrophilic aromatic substitution exclusively to the C3 and C5 positions.

  • The 3-Formyl Diversification Vector: Aldehydes are highly reactive yet chemoselective. By converting the 3-formyl group into a 3-(aminomethyl) moiety via reductive amination, a basic center (pKa ~8.5) is introduced. At physiological pH (7.4), this amine is protonated, shifting the molecule from a flat, lipophilic brick to a highly soluble, drug-like candidate.

MOA A 2,6-Dimethyl-4(1H)-pyridone Core B 3-Formyl Group (Diversification Handle) A->B Formylation C Late-Stage Functionalization B->C Reductive Amination D Optimized Analog (e.g., 3-aminomethyl) C->D Improved Solubility E Cytochrome bc1 Qi Site Binding D->E High Affinity F Plasmodium falciparum Clearance E->F MOA

Fig 1: Logical flow from core scaffold activation to biological target engagement.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic node.

Protocol A: Core Activation via Vilsmeier-Haack Formylation

This protocol details the synthesis of 2,6-dimethyl-3-formyl-4(1H)-pyridone from the commercially available 2,6-dimethyl-4(1H)-pyridone.

Causality & Rationale: The Vilsmeier-Haack reagent (chloromethyleneiminium ion) is generated in situ from Phosphorus oxychloride (POCl3) and Dimethylformamide (DMF). Strict temperature control is the most critical parameter here. If the reaction exceeds 80°C, the 4-oxo group can undergo competitive chlorination, yielding an undesired 4-chloro-2,6-dimethylpyridine byproduct.

Step-by-Step Methodology:

  • Reagent Preparation: Purge a 250 mL round-bottom flask with inert N2. Add anhydrous DMF (50 mL) and cool to 0°C using an ice-water bath.

  • Vilsmeier Reagent Generation: Dropwise add POCl3 (3.0 eq) over 30 minutes. Maintain the internal temperature below 5°C to prevent uncontrolled exothermic decomposition. Stir for 30 minutes until a pale yellow complex forms.

  • Substrate Addition: Slowly add 2,6-dimethyl-4(1H)-pyridone (1.0 eq, 10 g) in small portions.

  • Controlled Heating: Remove the ice bath and gradually heat the reaction mixture to 60°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice (200 g). Adjust the pH to 7.0 using a saturated aqueous Na2CO3 solution. Self-Validation: The iminium intermediate hydrolyzes to the aldehyde only at neutral/mildly basic pH.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the crude product. Recrystallize from Ethanol.

  • Analytical Validation:

    • 1H-NMR (DMSO-d6): Look for the diagnostic aldehyde singlet at ~10.2 ppm (1H, s) and the single remaining aromatic C5 proton at ~6.0 ppm (1H, s). The disappearance of one aromatic proton confirms mono-formylation.

Protocol B: Late-Stage Functionalization (Reductive Amination)

This protocol converts the 3-formyl handle into diverse 3-(aminomethyl) libraries to optimize aqueous solubility.

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically chosen over Sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it chemoselective. It will reduce the transiently formed iminium ion but will not reduce the unreacted aldehyde, preventing the formation of a 3-hydroxymethyl dead-end byproduct.

Step-by-Step Methodology:

  • Imine Formation: In a 20 mL scintillation vial, dissolve 2,6-dimethyl-3-formyl-4(1H)-pyridone (1.0 eq, 150 mg) and a secondary amine (e.g., morpholine, 1.2 eq) in 1,2-Dichloroethane (DCE, 5 mL). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) in one portion. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract with DCM (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Silica, DCM:MeOH gradient).

  • Analytical Validation:

    • LC-MS: Confirm the target mass [M+H]+ corresponding to the addition of the amine minus H2O.

    • 1H-NMR (CDCl3): The aldehyde peak at 10.2 ppm must completely disappear. A new methylene singlet should appear at ~3.6 ppm, confirming the formation of the new C-N bond.

Workflow Step1 Step 1: Core Activation Vilsmeier-Haack Formylation POCl3 + DMF Step2 Step 2: Scaffold Isolation 2,6-dimethyl-3-formyl-4(1H)-pyridone Precipitation & Recrystallization Step1->Step2 Step3 Step 3: Library Generation Parallel Reductive Amination NaBH(OAc)3 + Diverse Amines Step2->Step3 Step4 Step 4: Validation LC-MS & NMR Characterization Solubility Profiling Step3->Step4

Fig 2: Step-by-step experimental workflow for scaffold activation and library generation.

Data Presentation: Physicochemical Optimization

The following table summarizes the quantitative data of hypothetical library derivatives synthesized via Protocol B, demonstrating the causality between structural modification and physicochemical improvement.

Compound IDR-Group (Amine added)Isolated Yield (%)Purity (LC-MS)clogPKinetic Solubility (pH 7.4, µg/mL)
Precursor None (3-Formyl)82% (Protocol A)>98%1.85< 5.0
Analog 1 Morpholine76%>95%1.20145.0
Analog 2 N-Methylpiperazine71%>95%0.85> 250.0
Analog 3 Pyrrolidine68%>95%1.4585.5

Data Interpretation: The transition from the lipophilic formyl precursor to the basic aminomethyl derivatives (Analogs 1-3) results in a dramatic increase in kinetic solubility. Analog 2, bearing the highly basic N-methylpiperazine moiety, demonstrates the most significant solubility enhancement, making it an ideal candidate for in vivo efficacy models.

References

  • Title: Synthesis and Structure–Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4(1H)-Pyridones Source: Journal of Medicinal Chemistry URL:[Link]

  • Title: Preclinical drug metabolism and pharmacokinetic evaluation of GW844520, a novel anti-malarial mitochondrial electron transport inhibitor Source: Journal of Pharmaceutical Sciences URL:[Link]

  • Title: Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Application Note: Synthesis of Multidentate Ligands via 2,6-Dimethyl-3-formyl-4(1H)-pyridone Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Pyridone-based multidentate ligands are highly valued in coordination chemistry, bioinorganic modeling, and the development of metallodrugs. The 4-pyridone scaffold, particularly 2,6-dimethyl-4-pyridone, offers unique tautomeric flexibility (existing in equilibrium with pyridin-4-ol) and strong hydrogen-bonding capabilities. By introducing a formyl group at the 3-position, researchers can unlock a highly reactive electrophilic center adjacent to the oxygen donor. This spatial arrangement is ideal for Schiff base condensation with polyamines, yielding compartmental ligands (e.g., N2​O2​ tetradentate systems) that form exceptionally stable chelates with transition metals like Cu(II), Zn(II), and Fe(III).

Mechanistic Insights & Workflow Causality

The synthesis of these multidentate ligands follows a logical, three-stage cascade designed to maximize regioselectivity and yield:

  • Ammonolysis of Dehydroacetic Acid (DHA): DHA is a readily available, low-cost pyrone. Direct conversion to [1] proceeds via nucleophilic attack by ammonia at the C4-carbonyl. We utilize aqueous ammonia under reflux rather than sequential hydrolysis to prevent the formation of the less desired 2-pyridone isomer. The ring-opening and subsequent intramolecular cyclization are thermodynamically driven by the aromatization of the pyridone ring.

  • Vilsmeier-Haack Formylation: The 4-pyridone ring is highly electron-rich at the 3- and 5-positions due to the electron-donating effects of the methyl groups and the tautomeric hydroxyl/oxo functionality. Reacting the pyridone with Phosphorus Oxychloride ( POCl3​ ) and Dimethylformamide (DMF) generates the electrophilic chloromethyleneiminium ion (Vilsmeier reagent). Regioselective attack at the 3-position, followed by aqueous hydrolysis, yields 2,6-dimethyl-3-formyl-4(1H)-pyridone.

  • Schiff Base Condensation: The 3-formyl-4-pyridone is reacted with a diamine (e.g., ethylenediamine). The causality here is straightforward: the primary amines undergo nucleophilic addition to the formyl carbon, followed by dehydration to form imine (azomethine) bonds. The resulting bis(pyridone) Schiff base acts as a [2], where the imine nitrogens and the deprotonated pyridone oxygens create a highly stable coordination pocket (the Chelate Effect) supporting [3].

SynthFlow A Dehydroacetic Acid (DHA) B 2,6-Dimethyl- 4-pyridone A->B NH3 (aq), Reflux Ammonolysis C 2,6-Dimethyl-3-formyl- 4(1H)-pyridone B->C POCl3, DMF Vilsmeier-Haack D Multidentate Schiff Base Ligand C->D Diamine, EtOH Condensation

Fig 1: Three-step synthetic workflow from DHA to the final multidentate Schiff base ligand.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 2,6-Dimethyl-4-pyridone

Objective: Convert DHA to the pyridone scaffold.

  • Reaction: Suspend 10.0 g of Dehydroacetic Acid in 50 mL of 25% aqueous ammonia in a round-bottom flask.

  • Heating: Reflux the mixture at 100 °C for 4 hours. Self-Validation: The initial suspension will dissolve into a clear, dark amber solution, indicating the successful ring-opening of the pyrone.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Adjust the pH to 7.0 using 6M HCl. A white/pale-yellow precipitate will form.

  • Purification: Filter the solid under vacuum, wash with ice-cold water (2 × 20 mL), and recrystallize from hot ethanol.

Protocol B: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of the 3-formyl group.

  • Reagent Preparation: Cool 15 mL of anhydrous DMF to 0 °C under a nitrogen atmosphere. Add 5.0 mL of POCl3​ dropwise over 30 minutes. Caution: Highly exothermic. Stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Addition: Slowly add 5.0 g of 2,6-dimethyl-4-pyridone (from Protocol A) in small portions.

  • Heating: Heat the reaction mixture to 80 °C for 6 hours.

  • Quenching & Hydrolysis: Pour the cooled mixture over 100 g of crushed ice. Neutralize carefully with saturated aqueous Na2​CO3​ until pH 7-8 is reached. Self-Validation: The hydrolysis of the iminium intermediate will release the aldehyde, precipitating as a solid.

  • Purification: Extract with Chloroform (3 × 50 mL), dry over anhydrous MgSO4​ , and concentrate. Purify via silica gel chromatography (EtOAc/MeOH 9:1) as standard for[4].

Protocol C: Schiff Base Ligand Synthesis

Objective: Condensation with ethylenediamine to form the N2​O2​ ligand.

  • Reaction: Dissolve 2.0 g of 2,6-dimethyl-3-formyl-4(1H)-pyridone in 30 mL of absolute ethanol. Add 0.4 g of ethylenediamine dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Reflux at 78 °C for 3 hours. Self-Validation: The solution will transition from pale yellow to a deep, vibrant yellow/orange, confirming azomethine (-C=N-) bond formation.

  • Isolation: Cool to room temperature. Filter the precipitated crystalline ligand, wash with cold ethanol, and dry in vacuo.

Quantitative Data & Spectroscopic Validation

To ensure rigorous quality control, the following table summarizes the expected quantitative and spectroscopic data for each intermediate and the final ligand.

CompoundMW ( g/mol )Expected YieldReaction TimeKey IR Peaks ( cm−1 )Key 1H NMR Peaks (DMSO- d6​ , δ ppm)
2,6-Dimethyl-4-pyridone 123.1570 - 75%4 h3250 (N-H/O-H), 1630 (C=O)2.15 (s, 6H, CH3​ ), 5.90 (s, 2H, Ar-H), 11.0 (br, 1H, NH)
3-Formyl-4-pyridone 151.1655 - 60%6 h1680 (CHO), 1625 (C=O)2.20 (s, 3H), 2.45 (s, 3H), 6.10 (s, 1H), 10.2 (s, 1H, CHO)
Schiff Base Ligand ( N2​O2​ ) 326.3980 - 85%3 h1610 (C=N imine), 1590 (C=C)3.80 (m, 4H, CH2​ ), 8.50 (s, 2H, HC=N), 13.5 (br, 2H, OH)

Coordination Chemistry & Application

The synthesized bis(pyridone) Schiff base is a potent chelator. Upon introduction to a transition metal salt (e.g., Cu(OAc)2​ ), the pyridone hydroxyl groups deprotonate, allowing the two oxygen atoms and two imine nitrogen atoms to coordinate the metal center in a square-planar or distorted square-pyramidal geometry. This structural motif is highly sought after for biomimetic catalysis and the development of antimicrobial agents.

Chelation L Ligand: Bis(pyridone) Schiff Base C Tetradentate N2O2 Coordination Complex L->C Deprotonation (OH -> O⁻) M Transition Metal Ion (e.g., Cu²⁺, Zn²⁺) M->C Dative Bonding (N, O donors) Prop1 Enhanced Stability (Chelate Effect) C->Prop1 Prop2 Catalytic / Biological Activity C->Prop2

Fig 2: Logical relationship of metal chelation and resulting complex properties.

References

  • Title: Compartmental ligands. Part 7. The reactions of 1,2-diaminobenzene and cis-1,2-diaminocyclohexane with heptane-2,4,6-trione and 1-(o-hydroxyphenyl)butane-1,3-dione Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Synthesis and Crystal Structure of A Binuclear Zinc(II) Complex Source: Asian Journal of Chemistry URL: [Link]

  • Title: 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application Source: Molecules (MDPI) URL: [Link]

Sources

Application Note: In Vitro Biological and Antimicrobial Assay Workflows for 2,6-Dimethyl-3-formyl-4(1H)-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

The development of novel antimicrobial agents is critically dependent on identifying scaffolds that can bypass existing resistance mechanisms. The 2,6-dimethyl-3-formyl-4(1H)-pyridone core represents a highly versatile pharmacophore in modern drug discovery. Structurally, the 4(1H)-pyridone system is tautomeric with 4-hydroxypyridine and is highly isomeric to the 4-oxopyridine core found in the fluoroquinolone class of antibiotics 1.

The formyl group at the C3 position serves as a critical anchor for synthesizing Schiff bases and hybrid heterocyclic derivatives, while the pyridone nitrogen and oxygen atoms participate in vital hydrogen-bonding networks within bacterial enzyme active sites. Recent literature demonstrates that functionalized pyridone derivatives often act as dual inhibitors, simultaneously targeting bacterial type II DNA topoisomerases (DNA gyrase and Topoisomerase IV) and Dihydrofolate Reductase (DHFR) 2.

To effectively evaluate these derivatives, a self-validating cascade of phenotypic and target-based in vitro assays must be employed.

Mechanism A 2,6-dimethyl-3-formyl- 4(1H)-pyridone B Bacterial Cell Penetration A->B Uptake C DNA Gyrase / Topo IV B->C Primary Target D DHFR Enzyme B->D Secondary Target E DNA Cleavage Complex C->E Inhibition F Folate Depletion D->F Inhibition G Bactericidal Effect E->G F->G

Mechanism of action: Pyridone derivatives targeting DNA gyrase and DHFR to induce bacterial death.

Experimental Assay Workflow

To ensure scientific integrity, the evaluation of 2,6-dimethyl-3-formyl-4(1H)-pyridone derivatives must follow a logical progression from phenotypic screening to mechanistic validation, concluding with mammalian cytotoxicity profiling to establish a therapeutic window.

Workflow S1 Compound Synthesis S2 MIC / MBC Assays S1->S2 S3 Enzymatic Validation S2->S3 Active Hits S4 MTT Cytotoxicity Screen S2->S4 S5 Selectivity Index (SI) S3->S5 S4->S5

High-throughput screening workflow for evaluating novel pyridone-based antimicrobial agents.

Detailed Methodologies & Causality

Phenotypic Screening: Resazurin-Assisted Broth Microdilution (MIC & MBC)

Causality & Logic: Standard optical density (OD) readings for Minimum Inhibitory Concentration (MIC) can yield false positives if the lipophilic pyridone derivatives precipitate in the aqueous broth. To circumvent this, we utilize Resazurin (Alamar Blue). Resazurin is a blue, non-fluorescent dye that viable, respiring bacteria reduce to resorufin (pink and highly fluorescent). This ensures the readout is strictly tied to bacterial metabolism, creating a self-validating system against compound insolubility.

Step-by-Step Protocol:

  • Inoculum Preparation: Cultivate target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute 1:100 in MHB.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyridone derivatives in MHB. Critical Control: Ensure the final DMSO concentration never exceeds 1% v/v, as higher concentrations cause solvent-induced membrane permeabilization, artificially lowering the apparent MIC.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound in each well. Include a sterility control (broth only), a growth control (broth + bacteria + 1% DMSO), and a positive control (Ciprofloxacin).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration that prevents the color change from blue to pink.

  • MBC Determination: To determine the Minimum Bactericidal Concentration, plate 10 µL from all blue (inhibited) wells onto drug-free Mueller-Hinton agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum.

Target Validation: DNA Gyrase Supercoiling Assay

Causality & Logic: Because the 4(1H)-pyridone core mimics the fluoroquinolone pharmacophore, phenotypic death must be correlated with on-target topoisomerase inhibition. This assay uses relaxed pBR322 plasmid DNA. Active DNA gyrase will introduce negative supercoils in an ATP-dependent manner. If the pyridone derivative successfully binds the GyrA/ParC subunits, it traps the enzyme in the DNA cleavage complex, preventing supercoiling.

Step-by-Step Protocol:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA), 0.5 µg of relaxed pBR322 DNA, and varying concentrations of the pyridone derivative.

  • Enzyme Addition: Add 1 Unit of E. coli DNA gyrase. Self-Validating Control: Include a "No-Enzyme" control to ensure the compound itself does not intercalate and alter DNA migration independently of the enzyme.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Stop the reaction by adding 20 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of 5X loading dye (containing SDS to denature the enzyme).

  • Electrophoresis: Run the aqueous phase on a 1% agarose gel (without Ethidium Bromide during the run to prevent intercalation artifacts) at 3 V/cm for 2 hours.

  • Visualization: Post-stain the gel with Ethidium Bromide (0.5 µg/mL) and quantify the bands using densitometry. Calculate the IC50​ based on the disappearance of the supercoiled DNA band.

Cytotoxicity & Selectivity Index: MTT Assay on Mammalian Cells

Causality & Logic: A compound that eradicates bacteria by indiscriminately destroying lipid bilayers will also lyse human cells, rendering it useless for drug development. The MTT assay on mammalian cell lines (e.g., Human Dermal Fibroblasts - HDF) measures mitochondrial reductase activity, establishing the CC50​ (50% Cytotoxic Concentration) 3. The therapeutic window is quantified via the Selectivity Index ( SI=CC50​/MIC ).

Step-by-Step Protocol:

  • Cell Seeding: Seed HDF cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ to allow adherence.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the pyridone derivatives. Incubate for 48 hours. Quality Control: To prevent the "Edge Effect" (evaporation in peripheral wells altering drug concentration), fill the outer perimeter wells of the plate with sterile PBS.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate the media carefully. Add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the CC50​ using non-linear regression analysis.

Data Presentation & Interpretation

The following table structure should be utilized to summarize the quantitative data generated from the assay workflow. A high Selectivity Index (SI > 10) and low enzymatic IC50​ confirm that the 2,6-dimethyl-3-formyl-4(1H)-pyridone derivative is a targeted, safe antimicrobial candidate.

Compound / DerivativeMIC E. coli (µg/mL)MIC S. aureus (µg/mL)DNA Gyrase IC50​ (µg/mL)DHFR IC50​ (µg/mL) CC50​ HDF Cells (µg/mL)Selectivity Index (SI)
Pyridone-Core (Ref) 16.08.012.5>50.0>100.0>6.25
Derivative 3a 2.01.01.84.5>100.0>50.0
Derivative 3b 4.02.03.28.085.021.25
Ciprofloxacin (Ctrl) 0.50.250.45N/A>100.0>200.0

Note: Data represents expected profiling metrics for highly active dual-inhibiting pyridone derivatives.

References

  • Source: Discover Oncology (via PMC)
  • Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors Source: MDPI URL
  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes Source: Semantic Scholar URL

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 2,6-dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,6-dimethyl-3-formyl-4(1H)-pyridone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yield and overcome common challenges.

Introduction

The formylation of 2,6-dimethyl-4(1H)-pyridone to produce 2,6-dimethyl-3-formyl-4(1H)-pyridone is a key transformation in the synthesis of various biologically active molecules. The Vilsmeier-Haack reaction is a common and effective method for this purpose, employing a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][2] This reaction, however, can be challenging due to the electron-deficient nature of the pyridine ring, which can lead to low reactivity and yield.[1]

This guide provides a comprehensive resource to navigate the complexities of this synthesis, ensuring you can achieve optimal results in your research.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2,6-dimethyl-3-formyl-4(1H)-pyridone.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Insufficient Reactivity of the Pyridone Substrate: The electron-withdrawing character of the pyridone ring can hinder the electrophilic attack by the Vilsmeier reagent.

    • Solution: Ensure your 2,6-dimethyl-4(1H)-pyridone starting material is of high purity. The presence of impurities can inhibit the reaction. The starting material can be synthesized from dehydroacetic acid and ammonia.[3]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.

    • Solution: Systematically screen a range of temperatures. While the Vilsmeier reagent is typically formed at 0 °C, the formylation step may require heating.[2] A good starting point is to stir the reaction mixture at room temperature after the addition of the substrate, and if no reaction is observed (monitored by TLC), gradually increase the temperature to 40-60 °C.

  • Improper Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive and its effective formation is crucial for the reaction's success.

    • Solution: Use anhydrous DMF and POCl₃. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The Vilsmeier reagent should be prepared in situ by slowly adding POCl₃ to ice-cold DMF with vigorous stirring.[4]

  • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyridone substrate is a critical parameter.

    • Solution: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. Experiment with a substrate to Vilsmeier reagent molar ratio of 1:1.5 to 1:3.

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Causes and Solutions:

  • Di-formylation: The formation of 2,6-dimethyl-3,5-diformyl-4(1H)-pyridone is a potential side reaction, especially with a large excess of the Vilsmeier reagent and prolonged reaction times.

    • Solution: Use a smaller excess of the Vilsmeier reagent (e.g., 1.5 equivalents). Monitor the reaction closely by TLC and stop it once the desired product is the major component.

  • Formylation at an Alternative Position: While formylation is expected at the C3 position, trace amounts of the C5-formylated isomer might be formed.

    • Solution: Purification by column chromatography is usually effective in separating these isomers. Optimizing the reaction temperature may also influence the regioselectivity.

  • Decomposition of Starting Material or Product: Harsh reaction conditions, such as excessively high temperatures or a high concentration of POCl₃, can lead to decomposition.

    • Solution: Maintain a controlled temperature throughout the reaction. Avoid excessive heating. Ensure that the POCl₃ is added slowly and with efficient cooling.

Problem 3: Difficulties in Product Purification

Possible Causes and Solutions:

  • High Polarity of the Product: The pyridone and formyl groups make the product quite polar, which can lead to streaking and poor separation during column chromatography on silica gel.

    • Solution: Use a more polar eluent system, such as a gradient of methanol in dichloromethane. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing by deactivating the acidic sites on the silica gel.

  • Product is a Crystalline Solid that is Sparingly Soluble: The product may precipitate out during workup or be difficult to dissolve for chromatography.

    • Solution: After quenching the reaction with ice-water and neutralizing, extract the product with a suitable organic solvent like dichloromethane or a mixture of chloroform and isopropanol. If the product precipitates, it can be collected by filtration and then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile).[5]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it work for this synthesis?

A1: The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[6] It involves two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7]

  • Electrophilic Aromatic Substitution: The electron-rich 3-position of the 2,6-dimethyl-4(1H)-pyridone ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during the aqueous workup yields the final aldehyde product.[7]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., dichloromethane:methanol 95:5) and visualize the spots under UV light. The product should have a different Rf value than the starting material.

Q3: What are the optimal conditions for the Vilsmeier-Haack formylation of 2,6-dimethyl-4(1H)-pyridone?

A3: The optimal conditions can vary, and it is recommended to perform small-scale optimization experiments. The following table provides a starting point for optimization:

ParameterRecommended RangeRationale
Substrate:POCl₃:DMF Ratio 1 : 1.5-3 : 10-20An excess of the Vilsmeier reagent is often required. DMF can be used as both a reagent and a solvent.
Temperature 0 °C (reagent formation), RT to 60 °C (reaction)Low temperature for reagent stability, heating may be required to drive the formylation of the less reactive pyridone ring.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the optimal reaction time.

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for the product?

  • ¹H NMR: The formyl proton (-CHO) is expected to appear as a singlet around 9.5-10.5 ppm. The C5-proton should be a singlet between 7.0 and 8.0 ppm. The two methyl groups will likely be singlets at around 2.2-2.6 ppm. The N-H proton will be a broad singlet at higher chemical shift.

  • ¹³C NMR: The formyl carbon is expected around 185-195 ppm. The carbonyl carbon (C4) should be in the range of 170-180 ppm. The aromatic carbons will appear between 110 and 160 ppm, and the methyl carbons will be at approximately 18-25 ppm.

Experimental Protocols

Protocol 1: Synthesis of 2,6-dimethyl-3-formyl-4(1H)-pyridone via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2,6-dimethyl-4(1H)-pyridone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL per 1 g of substrate).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a pale yellow to colorless solution or solid indicates the formation of the Vilsmeier reagent.[4]

  • Formylation Reaction:

    • Dissolve 2,6-dimethyl-4(1H)-pyridone (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Slowly add the solution of the pyridone to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-60 °C and continue to monitor.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 1-5% methanol in dichloromethane) to afford the pure 2,6-dimethyl-3-formyl-4(1H)-pyridone.

Visualizations

Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification dmf Anhydrous DMF reagent Vilsmeier Reagent dmf->reagent 0 °C pocliii POCl₃ pocliii->reagent Slow addition iminium Iminium Intermediate reagent->iminium pyridone 2,6-Dimethyl-4(1H)-pyridone pyridone->iminium RT to 60 °C hydrolysis Hydrolysis (Ice/Water) iminium->hydrolysis extraction Extraction (DCM) hydrolysis->extraction purification Column Chromatography extraction->purification product 2,6-Dimethyl-3-formyl-4(1H)-pyridone purification->product

Caption: Workflow for the synthesis of 2,6-dimethyl-3-formyl-4(1H)-pyridone.

Troubleshooting Logic

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Impure Starting Material start->cause1 Yes cause2 Suboptimal Temperature start->cause2 Yes cause3 Poor Vilsmeier Reagent start->cause3 Yes cause4 Incorrect Stoichiometry start->cause4 Yes sol1 Purify Pyridone cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Use Anhydrous Reagents cause3->sol3 sol4 Adjust Reagent Ratios cause4->sol4 end Improved Yield sol1->end Re-run Reaction sol2->end Re-run Reaction sol3->end Re-run Reaction sol4->end Re-run Reaction

Caption: Troubleshooting logic for addressing low reaction yield.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025, August 12). CCS Chemistry. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2023, April 23). Chemistry Steps. Retrieved from [Link]

  • A Process For Purification Of Polycyclic Pyridone Compounds. (n.d.). QuickCompany. Retrieved from [Link]

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • 3. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • (n.d.). Pyridinic-nitrogen on ordered mesoporous carbon: A versatile NAD(P)H mimic for borrowing-hydrogen reactions. Retrieved from [Link]

  • (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (n.d.). PMC. Retrieved from [Link]

  • Wang, S., Chen, J., & Li, L. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. International Research Journal of Pure and Applied Chemistry, 11(4), 1-6. [Link]

  • Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. (2021, August 18). ACS Publications. Retrieved from [Link]

Sources

Preventing oxidation of the formyl group in 2,6-dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Formyl Group Oxidation in 2,6-Dimethyl-3-formyl-4(1H)-pyridone

Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals working with 2,6-dimethyl-3-formyl-4(1H)-pyridone—a highly versatile but notoriously unstable synthetic intermediate. A critical bottleneck in handling this molecule is the extreme susceptibility of its C3 formyl group to autoxidation, which rapidly degrades the material into the corresponding carboxylic acid.

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to preserve the structural integrity of your aldehyde during synthesis, workup, and storage.

Section 1: Troubleshooting & FAQs

Q1: Why does my 2,6-dimethyl-3-formyl-4(1H)-pyridone degrade into a carboxylic acid even when stored in a sealed vial? A: The degradation is driven by a radical-chain autoxidation mechanism[1]. Even trace amounts of molecular oxygen ( O2​ ) trapped in the vial headspace or dissolved in the solvent can initiate the process. Autoxidation begins with hydrogen atom abstraction from the formyl group—often catalyzed by ambient light or trace transition metals—generating a highly reactive acyl radical[2]. This radical rapidly reacts with O2​ to form a peracyl radical, which then abstracts a hydrogen from another aldehyde molecule to form a peracid[1]. Finally, a Baeyer-Villiger-type reaction between the peracid and another aldehyde molecule yields the carboxylic acid[1].

Q2: Does the pyridone core make the formyl group more sensitive to oxidation? A: Yes. The 4(1H)-pyridone ring is highly electron-rich. Through tautomerization to its 4-hydroxypyridine form, the oxygen and nitrogen atoms donate electron density into the aromatic system. This electronic environment stabilizes the intermediate acyl radical via resonance, significantly lowering the activation energy required for the initial hydrogen atom abstraction compared to standard aliphatic or unfunctionalized aromatic aldehydes.

Q3: I need to perform a multi-step synthesis involving basic conditions. How can I temporarily mask the formyl group to prevent both oxidation and unwanted nucleophilic attack? A: The most robust strategy is to convert the formyl group into a cyclic acetal, such as a 1,3-dioxolane. Acetals are completely inert to autoxidation, basic conditions, and nucleophiles (like Grignard reagents or hydrides)[3]. By refluxing the aldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene, the aldehyde is converted into an acetal[4]. Because acetalization is an equilibrium process, you must use a Dean-Stark trap to continuously remove the water byproduct, driving the reaction to completion[4].

Section 2: Quantitative Data & Storage Guidelines

To highlight the importance of proper handling, the following table summarizes the typical degradation rates of 2,6-dimethyl-3-formyl-4(1H)-pyridone under various storage conditions.

Storage ConditionAtmosphereTemperatureLight ExposureApprox. Half-Life ( t1/2​ )Recommendation
BenchtopAmbient Air20 °CAmbient Light2–4 DaysNot Recommended
RefrigeratorAmbient Air4 °CDark2–3 WeeksShort-term only
Glovebox / SchlenkArgon ( <1 ppm O2​ )-20 °CDark> 12 MonthsIdeal for Free Aldehyde
Acetal ProtectedAmbient Air20 °CAmbient LightIndefiniteIdeal for Downstream Use

Section 3: Visualizations

Autoxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Initiation (-H•) C Peracyl Radical (R-C(=O)OO•) B->C + O₂ D Peracid (R-C(=O)OOH) C->D + R-CHO (H-abstraction) D->B Chain Propagation E Carboxylic Acid (R-COOH) D->E + R-CHO (Baeyer-Villiger)

Radical-chain autoxidation mechanism of the formyl group.

ProtectionWorkflow Step1 2,6-Dimethyl-3-formyl-4(1H)-pyridone (Oxidation Susceptible) Step2 Ethylene Glycol & p-TsOH in Toluene (Dean-Stark) Step1->Step2 Step3 1,3-Dioxolane Protected Pyridone (Oxidation Resistant) Step2->Step3 - H₂O Step4 Downstream Synthesis (Basic/Nucleophilic Conditions) Step3->Step4 Step5 Aqueous Acidic Cleavage (e.g., HCl or TFA) Step4->Step5 Step6 Target Functionalized Pyridone Aldehyde Step5->Step6 + H₂O

Workflow for acetal protection, downstream synthesis, and deprotection.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Acetal Protection (1,3-Dioxolane Formation)

Causality Note: This protocol utilizes toluene because it forms a minimum-boiling azeotrope with water. As the reversible acetalization proceeds, the azeotrope distills into the Dean-Stark trap, physically removing water from the system and forcing the equilibrium entirely toward the protected product[4].

  • Setup: Equip a thoroughly dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 2,6-dimethyl-3-formyl-4(1H)-pyridone (1.0 equiv), anhydrous ethylene glycol (3.0 equiv), and p-TsOH monohydrate (0.05 equiv) to the flask.

  • Solvent: Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration relative to the pyridone.

  • Reaction: Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation Checkpoint: The reaction is complete when the theoretical volume of water (1.0 equiv) is visually confirmed to have collected in the Dean-Stark trap (typically 4–6 hours).

  • Workup: Cool the reaction to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO3​ .

    • Self-Validation Checkpoint: The cessation of bubbling ( CO2​ evolution) during the wash ensures no residual acid remains, preventing premature hydrolysis back to the aldehyde during concentration.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the protected 1,3-dioxolane derivative.

Protocol 2: Schlenk Line Handling for Free Aldehyde Workup

Causality Note: Standard rotary evaporation exposes a high-surface-area thin film of the compound to atmospheric oxygen, drastically accelerating autoxidation. This protocol eliminates oxygen exposure during the most vulnerable isolation steps.

  • Degassing: Prior to workup, degas all extraction solvents (e.g., ethyl acetate, water) by sparging with Argon for at least 30 minutes or performing three consecutive freeze-pump-thaw cycles.

  • Extraction: Perform all liquid-liquid extractions under a positive pressure blanket of Argon using Schlenk flasks.

  • Concentration: Concentrate the organic layer using a rotary evaporator that has been backfilled with Argon rather than ambient air.

  • Validation & Storage:

    • Self-Validation Checkpoint: Analyze the crude product via 1H NMR. The retention of the sharp aldehyde singlet (~10.0 ppm) and the absolute absence of a broad carboxylic acid -OH stretch in the IR spectrum validates the success of the oxygen-free isolation.

    • Immediately transfer the isolated solid into an amber vial (to prevent photo-initiation of radicals), purge with Argon, seal with Parafilm, and store at -20 °C.

References

  • Radical-chain mechanism for aldehyde autoxidation - ResearchGate. URL:[Link]

  • Autoxidation of Formaldehyde with Oxygen: A Comparison of Reaction Channels - ACS Omega. URL:[Link]

  • 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. URL:[Link]

  • Discovery of β-Arrestin Biased Ligands of 5-HT7R - Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Support Center: Troubleshooting Crystallization of 2,6-Dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers, medicinal chemists, and process scientists struggling with the isolation, purification, and crystallization of 2,6-dimethyl-3-formyl-4(1H)-pyridone.

Due to their unique electronic structures, 4(1H)-pyridones are notorious for their poor solubility in both aqueous and organic media[1]. This guide synthesizes structural chemistry, thermodynamic principles, and field-proven protocols to help you overcome kinetic trapping, "oiling out," and amorphous precipitation.

FAQ 1: Mechanistic Causes

Q: Why is 2,6-dimethyl-3-formyl-4(1H)-pyridone so insoluble in standard organic solvents?

A: The extreme insolubility of 4(1H)-pyridones is driven by crystal lattice energy , not lipophilicity.

Mechanistically, 4(1H)-pyridones exist in a tautomeric equilibrium with 4-hydroxypyridines. In the solid state, they predominantly adopt the pyridone form, establishing highly cooperative, head-to-tail N−H⋯O=C intermolecular hydrogen bonds[2]. Density Functional Theory (DFT) studies have shown that the enthalpy of these hydrogen-bonded chains can reach an extraordinary 22.2 kcal/mol at the center of the lattice[3]. This creates infinite 1D chains or 2D sheets that are incredibly difficult for standard solvents to solvate[4].

The addition of the 3-formyl group exacerbates this issue. The formyl oxygen acts as a competing hydrogen-bond acceptor. During cooling or anti-solvent addition, this competing acceptor causes rapid, disordered kinetic aggregation. Instead of forming a highly ordered thermodynamic crystal, the compound rapidly crashes out as an intractable amorphous powder or an oil.

FAQ 2: Solvent Selection

Q: What solvent systems are most effective for disrupting the pyridone hydrogen-bond network?

A: To dissolve this compound, you must use solvents with a high dielectric constant ( ε ) and strong hydrogen-bond acceptor properties capable of out-competing the pyridone-pyridone interactions. Non-polar solvents (e.g., hexane, toluene) and moderately polar solvents (e.g., ethyl acetate, dichloromethane) will fail.

Table 1: Solvent Selection Guide for 4(1H)-Pyridones

Solvent SystemDielectric Constant ( ε )H-Bond Disruption CapacityRecommended Use Case
DMSO / Water 46.7 (DMSO)Very HighPrimary choice for thermally stable pyridones; high yield.
DMF / Methanol 36.7 (DMF)HighGood for temperature-cycling crystallization; lower boiling point than DMSO.
Aq. NaOH / HCl ~80.0 (Water)Complete (Ionization)Reactive pH-shift crystallization for heavily crashing/oiling compounds.
Acetic Acid / Water 6.2 (AcOH)Moderate (Protonation)Mild reactive crystallization; useful if the formyl group is base-sensitive.

FAQ 3: Reactive Crystallization (pH-Shift)

Q: My compound keeps "oiling out" or precipitating as a fine, unfilterable powder. How can I force it to grow ordered crystals?

A: When thermal or anti-solvent crystallization fails, Reactive Crystallization (pH-Shift) is the most reliable self-validating protocol.

Because 4(1H)-pyridones are amphoteric, they can be deprotonated at the nitrogen by strong bases to form highly water-soluble pyridinolate salts. By dissolving the compound entirely as a salt and slowly neutralizing the solution to its isoelectric point, you bypass the kinetic "crash out" phase and allow thermodynamic crystal growth to occur at low supersaturation levels.

Protocol: Step-by-Step pH-Shift Crystallization

Causality Note: This method relies on Ostwald ripening. Maintaining an elevated temperature during the pH shift ensures that transient amorphous precipitates redissolve, allowing larger, thermodynamically stable crystals to grow.

  • Alkaline Dissolution: Suspend 1.0 g of crude 2,6-dimethyl-3-formyl-4(1H)-pyridone in 15 mL of deionized water. Add 1M NaOH dropwise under vigorous stirring until the pH reaches 11.5. Validation: The suspension should turn into a completely clear solution as the sodium pyridinolate salt forms.

  • Clarification: Filter the basic solution through a 0.22 µm PTFE syringe filter. Causality: Removing dust and insoluble impurities prevents premature heterogeneous nucleation.

  • Controlled Acidification (The Shift): Heat the clarified solution to 55°C. Using a syringe pump, add 1M HCl (or 1M Acetic Acid) at a strict rate of 0.1 mL/min.

  • Seeding & Nucleation: Monitor the pH continuously. As the pH drops to ~7.5–8.0, pause the acid addition. If you have previously obtained pure crystals, add 5 mg of seed crystals now.

  • Maturation: Resume acid addition until the solution reaches pH 6.0 to 6.5 (the typical isoelectric point for this scaffold). A persistent cloudiness will develop.

  • Ostwald Ripening & Isolation: Hold the suspension at 55°C for 2 hours, then cool to 5°C at a rate of 0.5°C/min. Filter the resulting crystalline solid through a sintered glass funnel, wash with ice-cold water, and dry under vacuum at 40°C.

FAQ 4: Advanced Techniques (Co-Crystallization)

Q: I need large, high-quality single crystals for X-Ray Diffraction (XRD), but I only get microcrystalline needles. What are my options?

A: 1D needle growth is a classic symptom of the highly directional N−H⋯O=C hydrogen bonding chains. To alter the crystal habit and promote 3D growth, you must introduce a co-former that acts as a hydrogen-bond chain terminator or cross-linker.

Carboxylic acids, such as terephthalic acid or salicylic acid , are excellent co-formers for 4-pyridones. They co-crystallize by forming robust heteromeric hydrogen bonds with the pyridone core, disrupting the infinite 1D chains and forcing the lattice into a 2D or 3D block-like habit[5].

Protocol for Co-Crystallization: Dissolve equimolar amounts of 2,6-dimethyl-3-formyl-4(1H)-pyridone and terephthalic acid in boiling DMF. Allow the solution to cool ambiently in a sealed vial pierced with a single needle hole to allow for ultra-slow solvent evaporation over 7–14 days.

Troubleshooting Workflow Visualization

Below is the logical decision tree for determining the correct crystallization strategy for highly insoluble 4(1H)-pyridone derivatives.

G N1 Insoluble 2,6-dimethyl- 3-formyl-4(1H)-pyridone N2 Is the compound thermally stable? N1->N2 N3 High-T Solvent/Anti-Solvent (DMSO / Water) N2->N3 Yes N4 Does it form an amorphous powder? N2->N4 No N3->N4 Fails/Oils out N5 Reactive Crystallization (pH Shift via NaOH/HCl) N4->N5 Yes N6 Are single crystals needed for XRD? N5->N6 Need better habit N7 Co-Crystallization (e.g., Terephthalic Acid) N6->N7 Yes

Decision matrix for overcoming 4(1H)-pyridone solubility and crystallization failures.

References

  • Synthesis and Structure–Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4(1H)-Pyridones. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate. Acta Crystallographica Section E: Crystallographic Communications (PMC).[Link]

  • Cooperative 4-Pyridone H-Bonds with Extraordinary Stability. A DFT Molecular Orbital Study. The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Crystal structure of fac-tricarbonylchloridobis(4-hydroxypyridine)rhenium(I)–pyridin-4(1H)-one (1/1). Acta Crystallographica Section E: Crystallographic Communications (PMC).[Link]

  • 4-Pyridone-terephthalic acid-water (2/1/2) and bis(3 ... Semantic Scholar.[Link]

Sources

Technical Support Center: Troubleshooting Incomplete Conversion in 2,6-Dimethyl-4-pyridinol Formylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve bottlenecks in the formylation of 2,6-dimethyl-4-pyridinol.

Formylating electron-rich heterocycles is rarely a straightforward textbook exercise. For 2,6-dimethyl-4-pyridinol, incomplete conversion is typically rooted in three mechanistic pitfalls: tautomeric equilibrium , reagent-induced side reactions (chlorination) , and arrested intermediate hydrolysis . This guide dissects the causality behind these failures and provides self-validating protocols to ensure high-yield conversions.

Part 1: Mechanistic Workflows & Decision Trees

Before altering your stoichiometry, it is critical to diagnose the specific pathway causing your reaction to stall. The decision tree below outlines the primary failure modes associated with the two most common formylation methods: the Vilsmeier-Haack and Duff reactions.

TroubleshootingTree Start Incomplete Conversion in 4-Pyridinol Formylation CheckMethod Which formylation method is used? Start->CheckMethod VH Vilsmeier-Haack (POCl3 / DMF) CheckMethod->VH Duff Duff Reaction (HMTA / TFA) CheckMethod->Duff VH_Issue Mass shift +18 Da? (Chlorination occurred) VH->VH_Issue Duff_Issue Reaction stalled at iminium intermediate? Duff->Duff_Issue VH_Fix Action: Switch to Duff or hydrolyze Cl to OH VH_Issue->VH_Fix Yes Duff_Fix Action: Add aq. HCl and heat to 90°C Duff_Issue->Duff_Fix Yes

Caption: Decision tree for troubleshooting incomplete formylation of 2,6-dimethyl-4-pyridinol.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my formylation stall at 40-50% conversion despite using excess reagents?

A: This is almost always caused by the tautomeric equilibrium between the 4-pyridinol (hydroxy) and 4-pyridone (oxo) forms[1]. The pyridinol tautomer is electron-rich and readily undergoes electrophilic aromatic substitution (EAS) at the C3/C5 positions. However, in highly polar or protic solvents, the equilibrium shifts toward the 4-pyridone tautomer, which is significantly less nucleophilic.

  • The Fix: Shift the equilibrium by using strongly acidic conditions (e.g., Trifluoroacetic acid in the Duff reaction) which dynamically protonates the molecule, or protect the hydroxyl group (e.g., as a benzyl ether) prior to formylation to lock it in the reactive pyridine state.

Q2: I attempted a Vilsmeier-Haack formylation (POCl3/DMF), but LCMS shows a +18 Da mass shift relative to the expected product. What happened?

A: You have inadvertently synthesized 4-chloro-3-formyl-2,6-dimethylpyridine instead of the desired 4-hydroxy compound. The Vilsmeier-Haack reaction relies on the highly electrophilic chloroiminium ion (Vilsmeier reagent)[2]. However, phosphorus oxychloride (POCl3) is also a potent chlorinating agent[3]. It activates the tautomeric carbonyl oxygen of the pyridone, turning it into a leaving group that is subsequently displaced by chloride ions.

  • The Fix: If retaining the hydroxyl group is critical, abandon the Vilsmeier-Haack method and use the Duff reaction. If you must use Vilsmeier-Haack, you will need to perform a secondary basic hydrolysis step (refluxing in aqueous NaOH) to convert the 4-chloro group back to a hydroxyl group.

Q3: My Duff reaction (HMTA/TFA) is incomplete, and I see a highly stable intermediate on TLC. How do I push it to the final aldehyde?

A: The Duff reaction proceeds via an initial hexaminium adduct that collapses into an iminium ion intermediate. Incomplete conversion in the Duff reaction is rarely a failure of the initial electrophilic attack; it is a failure of the hydrolysis step. Iminium ions derived from electron-rich heterocycles can be unusually stable.

  • The Fix: Hydrolysis of the iminium intermediate requires both water and thermal energy. Ensure that after the initial heating in anhydrous TFA, you quench the reaction with aqueous acid (e.g., 2M HCl) and heat the mixture to 90 °C for an additional 2 hours.

Mechanism Pyridinol 2,6-Dimethyl-4-pyridinol (EAS Reactive) Pyridone 2,6-Dimethyl-4-pyridone (EAS Unreactive) Pyridinol->Pyridone Tautomerization (Polar solvents) Iminium Iminium Intermediate (Stable in anhydrous acid) Pyridinol->Iminium HMTA / TFA (Electrophilic Attack) Pyridone->Iminium Requires OH Protection Aldehyde 3-Formyl-2,6-dimethyl -4-pyridinol Iminium->Aldehyde H2O / HCl / Heat (Hydrolysis)

Caption: Tautomeric equilibrium and reaction pathway for the Duff formylation of 4-pyridinol.

Part 3: Quantitative Data Summary

To aid in selecting the correct synthetic route, the following table summarizes the performance metrics of common formylation strategies applied specifically to 2,6-dimethyl-4-pyridinol.

Formylation MethodPrimary ReagentsTypical YieldChlorination ByproductMechanistic Notes
Duff Reaction HMTA, TFA65–85%None Best for retaining the free -OH group. Requires a harsh aqueous hydrolysis step.
Vilsmeier-Haack POCl3, DMF40–60%High (>80%) Converts -OH to -Cl[2]. Requires subsequent basic hydrolysis to restore the pyridinol.
Directed Metalation n-BuLi, DMF50–70%None Requires prior protection of the -OH group and halogenation at the C3 position.
Reimer-Tiemann CHCl3, KOH<20%None Generally fails due to poor solubility of the starting material in basic aqueous conditions.

Part 4: Step-by-Step Optimized Methodology (Duff Reaction)

Because the Vilsmeier-Haack reaction inevitably leads to chlorination[2],[3], the Duff Reaction is the gold standard for direct ortho-formylation of 4-pyridinols. Follow this self-validating protocol to ensure complete conversion.

Reagents Required:

  • 2,6-Dimethyl-4-pyridinol (1.0 equiv)

  • Hexamethylenetetramine (HMTA) (2.5 equiv)

  • Trifluoroacetic acid (TFA), anhydrous (10 volumes)

  • 2M Aqueous HCl

  • Aqueous NaOH or Na2CO3 (for neutralization)

Step-by-Step Workflow:

  • Preparation & Solvation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2,6-dimethyl-4-pyridinol (1.0 eq) in anhydrous TFA (10 mL per gram of substrate). Stir at room temperature until fully dissolved. Note: TFA disrupts the strong intermolecular hydrogen bonding of the pyridinol, ensuring complete solvation.

  • Electrophile Generation: Add HMTA (2.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • EAS Addition: Attach a reflux condenser and heat the reaction mixture to 90 °C under an inert atmosphere (N2 or Argon) for 12 to 16 hours.

  • Validation Checkpoint 1: Sample the reaction and analyze via LCMS. You should observe the disappearance of the starting mass and the appearance of the iminium intermediate mass. Do not expect the aldehyde mass at this stage.

  • Rigorous Hydrolysis (Critical Step): Cool the reaction to room temperature. Add an equal volume of 2M aqueous HCl directly to the TFA mixture. Re-heat the mixture to 90 °C and reflux for exactly 2 hours. This provides the necessary thermodynamics and water concentration to collapse the iminium ion into the formyl group.

  • Workup & Isolation: Cool the flask to 0 °C in an ice bath. Carefully adjust the pH of the solution to 6.5–7.0 using concentrated aqueous NaOH (add dropwise to avoid aggressive boiling). The desired product, 3-formyl-2,6-dimethyl-4-pyridinol, will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with ice-cold water to remove residual salts and hexamine byproducts, and dry under a high vacuum at 40 °C overnight.

References

  • Vilsmeier–Haack reaction - Wikipedia. wikipedia.org.[Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. masterorganicchemistry.com.[Link]

  • Synthesis of compounds 40–42. Reagents and conditions: i: NaH, RI, and... - ResearchGate. researchgate.net.[Link]

Sources

Technical Support Center: Optimizing Solvent Selection for 2,6-Dimethyl-3-formyl-4(1H)-pyridone Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized heterocycles. The liquid-liquid extraction (LLE) of 2,6-dimethyl-3-formyl-4(1H)-pyridone is notoriously challenging due to its complex acid-base profile and tautomerism.

This guide bypasses generic protocols to provide a mechanistic, causality-driven approach to solvent selection and troubleshooting, ensuring your workflows are both high-yielding and self-validating.

Core Principles: The Mechanistic "Why"

To successfully extract 2,6-dimethyl-3-formyl-4(1H)-pyridone, you must understand its physicochemical reality. 4-Pyridones are amphoteric molecules. They possess a basic ring nitrogen that can be protonated and a tautomeric hydroxyl group (4-hydroxypyridine form) that can be deprotonated[1].

The addition of the 3-formyl group fundamentally alters this balance. As a strong electron-withdrawing group (EWG), the formyl moiety pulls electron density away from the pyridone core. This decreases the basicity of the nitrogen and increases the acidity of the hydroxyl proton. Furthermore, the formyl oxygen can form a strong intramolecular hydrogen bond with the adjacent hydroxyl group in its tautomeric state. This stabilizes the neutral, lipophilic form of the molecule—but only within a very narrow pH window. If you miss this isoelectric window, the molecule becomes ionized and partitions into the aqueous waste[1].

Troubleshooting & FAQs

Q: My extraction yield is consistently below 40%, regardless of the solvent I use. What is going wrong? A: The root cause is almost certainly a pH mismatch leading to analyte ionization. If your aqueous phase is too basic (pH > 8), the molecule exists as a water-soluble pyridinolate anion. If it is too acidic (pH < 3), it forms a highly polar pyridinium cation. To maximize the partition coefficient (LogD) into the organic phase, you must strictly buffer the aqueous layer to the molecule's isoelectric point (typically pH 6.0–6.5 for this specific derivative) before introducing your extraction solvent[1].

Q: Should I use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for the extraction? A: While both are common, DCM is generally superior for 3-formyl-4-pyridones [2]. The formyl group acts as a strong hydrogen-bond acceptor. DCM, being a weak hydrogen-bond donor with a high dipole moment, effectively solvates the neutral pyridone without disrupting its intramolecular hydrogen bonding. Furthermore, DCM is denser than water, allowing for rapid, sequential bottom-layer draining without removing the aqueous phase from the separatory funnel. EtOAc is a viable alternative if you must avoid halogenated solvents, but it may require more extraction cycles to achieve quantitative recovery.

Q: I am experiencing severe emulsion formation during the extraction. How can I break it? A: Emulsions in pyridone extractions are typically caused by residual polymeric byproducts or a lack of density differential between the phases. To resolve this, apply the "salting-out" effect[3]. Saturate the aqueous phase with sodium chloride (NaCl). This dramatically increases the ionic strength and density of the aqueous layer, which decreases the solubility of the neutral pyridone in water (forcing it into the organic phase) and sharpens the phase boundary[3].

Solvent Selection Data

Use the following empirical data to select the optimal solvent based on your specific reaction matrix.

SolventDensity (g/mL)Polarity IndexH-Bonding ProfileRecommended Use Case
Dichloromethane (DCM) 1.333.1Weak DonorPrimary choice. Excellent solvation of neutral pyridones; convenient bottom-layer extraction[2].
Ethyl Acetate (EtOAc) 0.904.4AcceptorGood for slightly polar impurity profiles; top-layer extraction. May require more cycles.
Chloroform (CHCl₃) 1.494.1DonorExcellent for highly conjugated derivatives, but highly toxic. Use only if DCM fails.
Methyl tert-butyl ether (MTBE) 0.742.5AcceptorHigh selectivity, low emulsion risk. Poor recovery for highly polar tautomers[1].

Self-Validating Experimental Protocol

Trust but verify. A robust extraction protocol must be a self-validating system. This Standard Operating Procedure (SOP) incorporates mass-balance checks to ensure no material is lost to speciation errors.

Step 1: Matrix Profiling & Isoelectric Buffering Measure the exact volume of your aqueous reaction mixture. Carefully titrate the aqueous phase to pH 6.0–6.5 using 1M HCl or saturated NaHCO₃. Verify with a calibrated pH probe. Causality: This forces the 3-formyl-4-pyridone out of its ionic states and into its neutral, lipophilic tautomeric state[1].

Step 2: Salting Out Add solid NaCl to the aqueous phase until no more dissolves (approx. 360 g/L at 25°C). Agitate until fully saturated. Causality: Increases aqueous ionic strength, driving the organic compound into the organic phase and preventing emulsions[3].

Step 3: Primary Extraction Add DCM at a 1:1 (v/v) ratio. Stopper the separatory funnel and invert vigorously for 2 minutes. Vent frequently to release pressure.

Step 4: Phase Separation & Exhaustive Recovery Allow the phases to separate completely. DCM will be the bottom layer. Drain the DCM into a clean Erlenmeyer flask. Repeat the extraction with fresh DCM (0.5x volume) two additional times. Combine all organic layers.

Step 5: Back-Extraction (Crucial) Wash the combined organic layers with a small volume of pH 6.5 buffer (0.2x volume). Causality: This removes any mechanically entrained aqueous salts or highly polar impurities without ionizing the target product.

Step 6: Validation Check (Mass Balance Hold) CRITICAL: Do not discard the aqueous layer. Keep it in a labeled flask until the final organic yield is confirmed. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If the final mass is lower than expected, the pH may have drifted during extraction. Re-adjust the retained aqueous layer to pH 6.5 and perform a rescue extraction.

Workflow Visualization

The following diagram maps the logical decision tree and physical workflow for the optimized LLE process.

LLE_Optimization Aqueous Aqueous Reaction Matrix (Target + Impurities) pH_Check pH Adjustment Target: pH 6.0 - 6.5 Aqueous->pH_Check Titrate & Salt Out Solvent Add Extraction Solvent (DCM or EtOAc) pH_Check->Solvent Isoelectric State PhaseSep Phase Separation (Gravity / Centrifuge) Solvent->PhaseSep Partitioning OrgLayer Organic Phase (Neutral Pyridone) PhaseSep->OrgLayer Extract (Bottom Layer) AqLayer Aqueous Phase (Ionized Impurities) PhaseSep->AqLayer Mass Balance Hold Wash pH 6.5 Buffer Wash & Dry (Na2SO4) OrgLayer->Wash Concentrate Concentrate in Vacuo (Pure Product) Wash->Concentrate

Workflow for pH-guided liquid-liquid extraction of 2,6-dimethyl-3-formyl-4(1H)-pyridone.

References

  • [2] Synthesis and Structure–Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4(1H)-Pyridones. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • [1] Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

Sources

Reducing transition metal catalyst loading in 2,6-dimethyl-3-formyl-4(1H)-pyridone functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is specifically engineered for researchers and drug development professionals facing challenges with transition metal catalyst loading during the functionalization of 2,6-dimethyl-3-formyl-4(1H)-pyridone .

Due to the highly coordinating nature of the pyridone core and the formyl group, this substrate is notorious for poisoning catalysts, leading to stalled reactions and the need for economically unviable catalyst loadings (often >10 mol%). This guide synthesizes mechanistic causality with field-proven protocols to help you reduce metal loading while maintaining high turnover numbers (TON).

Section 1: Understanding Catalyst Poisoning in Pyridone Systems

Q: Why does 2,6-dimethyl-3-formyl-4(1H)-pyridone require such high transition metal loading (e.g., Pd, Ru, Rh) compared to standard arenes? A: The requirement for high catalyst loading stems from severe catalyst poisoning and off-cycle trapping[1]. The substrate possesses three distinct Lewis basic sites: the pyridone nitrogen (lone pair), the pyridone carbonyl oxygen, and the C3-formyl oxygen.

  • Direct Coordination: The nitrogen atom strongly coordinates to electrophilic metal centers like Pd(II), displacing labile ligands and forming stable, inactive metal-substrate complexes[2].

  • Chelation: The adjacent formyl group and pyridone oxygen can act as a bidentate ligand, chelating the metal center and entirely halting the catalytic cycle.

  • Oligomerization: As the reaction progresses, transition metals can form inactive dimeric or trimeric clusters bridged by the pyridone substrate[3].

To reduce loading, you must disrupt this thermodynamic sink by either masking the coordinating sites or utilizing ligand architectures that outcompete the substrate for the metal center.

CatalystPoisoning Precatalyst Pd(OAc)2 Precatalyst (Active) Substrate 2,6-dimethyl-3-formyl- 4(1H)-pyridone Precatalyst->Substrate Coordination ActiveCycle Productive C-H Functionalization Substrate->ActiveCycle Ideal Pathway Poisoned Inactive Pd-Pyridone Chelate (Poisoned) Substrate->Poisoned Chelation (High Affinity) Product Functionalized Product ActiveCycle->Product Poisoned->Precatalyst Requires Excess Metal or Strong Ligand

Mechanism of catalyst poisoning vs. productive catalytic cycle in pyridone functionalization.

Section 2: Strategies for Reducing Catalyst Loading

Q: How can I prevent the C3-formyl group from chelating the catalyst during C5 functionalization? A: Implement a Transient Directing Group (TDG) strategy. By adding a catalytic amount of a primary amine (e.g., an amino acid like glycine or β-alanine), the formyl group reversibly condenses to form an imine in situ. The imine serves a dual purpose: it acts as a strong, geometrically constrained directing group to guide the metal (e.g., Pd or Rh) to the C5 position, and it masks the formyl oxygen, preventing unwanted bidentate chelation. Because the imine is hydrolyzed back to the formyl group during workup, no permanent protecting group steps are required. This can reduce Pd loading from 10 mol% down to 2-5 mol%.

Q: If I am performing a cross-coupling (e.g., Suzuki or Heck) on a pre-halogenated pyridone, how can I drop the loading below 1 mol%? A: Shift from homogeneous to Heterogeneous Catalysis . Utilizing Pd supported on carbon (Pd/C) or alumina (Pd/Al₂O₃) physically isolates the active metal clusters, preventing the formation of inactive, substrate-bridged palladium trimers[4]. Furthermore, pre-reducing the catalyst or using specific precatalyst reduction designs ensures that the maximum number of active Pd(0) sites are available, mitigating the need to compensate for inefficient reduction with higher loading[5].

Table 1: Quantitative Comparison of Loading Reduction Strategies
StrategyTypical CatalystSubstrate StateAvg. Catalyst LoadingYield ImpactPrimary Advantage
Standard Homogeneous Pd(OAc)₂ / PPh₃Unmasked10 - 15 mol%Moderate (40-60%)Simple setup, no additives
Transient Imine DG Pd(TFA)₂ / Amino AcidIn-situ Imine2 - 5 mol%High (75-90%)High regioselectivity at C5
N-Alkylation Masking Pd(OAc)₂ / Cu₂ON-Methylpyridinium1 - 2 mol%High (80-95%)Completely blocks N-coordination[6]
Heterogeneous (Pd/C) 5% Pd/CUnmasked0.1 - 0.5 mol%High (85-95%)Easy catalyst recovery, low ppm Pd in product[4]

Section 3: Validated Experimental Protocols

Protocol A: Low-Loading C5-Arylation via Transient Imine Directing Group

This self-validating protocol utilizes a transient amine to mask the formyl group, reducing Pd loading for C-H arylation.

  • Preparation: In an oven-dried Schlenk tube, combine 2,6-dimethyl-3-formyl-4(1H)-pyridone (1.0 mmol), aryl iodide (1.5 mmol), and glycine (0.2 mmol, 20 mol% as TDG).

  • Solvent & Base: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (4.0 mL) and Ag₂CO₃ (1.5 mmol). Causality Note: HFIP is critical here; its strong hydrogen-bond donating ability disrupts pyridone aggregation and stabilizes the active monomeric Pd species.

  • Imine Validation Check: Stir at room temperature for 30 minutes. Take a 50 µL aliquot, evaporate, and run a crude ¹H-NMR. Validation: Ensure the aldehyde peak (~10.2 ppm) has diminished and an imine peak (~8.4 ppm) has appeared. Do not proceed until imine formation is confirmed.

  • Catalyst Addition: Add Pd(TFA)₂ (0.03 mmol, 3 mol% ).

  • Reaction: Seal the tube and heat to 90 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl (10 mL) for 30 minutes to hydrolyze the transient imine back to the formyl group. Extract, dry over Na₂SO₄, and purify via column chromatography.

Protocol B: Ultra-Low Loading Suzuki Coupling using Heterogeneous Pd/C

For substrates already bearing a halogen at C5, this protocol drops loading to <0.5 mol%.

  • Reagent Assembly: To a reaction vial, add 5-bromo-2,6-dimethyl-3-formyl-4(1H)-pyridone (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Loading: Add 5% Pd/C (dry, 10.6 mg, 0.5 mol% Pd ). Causality Note: Using a heterogeneous support prevents the pyridone from bridging multiple Pd atoms and forming inactive "black" precipitates[4].

  • Solvent System: Add a degassed mixture of EtOH/H₂O (4:1, 5 mL).

  • Reaction: Stir vigorously at 60 °C for 4 hours. Monitor via TLC or LC-MS.

  • Recovery & Isolation: Filter the hot reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with hot EtOH. Concentrate the filtrate in vacuo to yield the product with <5 ppm residual palladium.

ExperimentalWorkflow Step1 Step 1: Masking Add TDG (Glycine) or use Heterogeneous Support Step2 Step 2: Validation Confirm Imine Formation via 1H-NMR Step1->Step2 Step3 Step 3: Catalysis Add Pd Catalyst (0.5% - 3% loading) Step2->Step3 If Validated Step4 Step 4: Hydrolysis/Workup Acidic wash to reveal formyl group Step3->Step4 High TON achieved

Workflow for low-loading functionalization emphasizing the critical masking and validation steps.

Section 4: Frequently Asked Questions (FAQs)

Q: I reduced my Pd loading to 2 mol%, but the reaction stops at 30% conversion. What is happening? A: You are likely experiencing product inhibition. As the functionalized pyridone accumulates, it can bind the catalyst more strongly than the starting material. To troubleshoot, increase the steric bulk of your ligand (e.g., switch from PPh₃ to tBu₃P or a bidentate ligand like dppf) to crowd the metal center and facilitate product dissociation. Alternatively, ensure your solvent (like HFIP) is effectively solvating the product.

Q: Can I use a Lewis Acid additive to mask the pyridone oxygen instead of a transient directing group? A: Yes. Adding stoichiometric amounts of a Lewis acid (e.g., BF₃·OEt₂ or AlCl₃) can temporarily coordinate to the highly basic pyridone carbonyl oxygen, preventing it from chelating the transition metal. However, be cautious: strong Lewis acids can also coordinate to the C3-formyl group, potentially altering the regioselectivity of your C-H activation.

Q: Does the oxidation state of the pre-catalyst matter for loading efficiency? A: Absolutely. In cross-coupling reactions, inefficient in situ reduction of Pd(II) to the active Pd(0) species means a large portion of your catalyst remains inactive, artificially inflating the required loading[5]. Using a pre-formed Pd(0) source (like Pd₂(dba)₃) or ensuring a robust reduction environment (e.g., utilizing phosphine ligands that double as mild reductants) ensures every molecule of palladium enters the catalytic cycle.

References

  • Pan, S., Sarkar, S., Ghosh, B., & Samanta, R. (2021). Transition metal catalysed direct construction of 2-pyridone scaffolds through C–H bond functionalizations. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, M., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature (via PMC). Available at: [Link]

  • Gala, D., et al. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Organic Process Research & Development. Available at: [Link]

  • Yu, J.-Q., et al. (2020). Insights into the Role of Transient Chiral Mediators and Pyridone Ligands in Asymmetric Pd-Catalyzed C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Amatore, C., & Jutand, A. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Li, Y., et al. (2017). Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Organic Letters. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Diformylpyridine and 2,6-Dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of heterocyclic chemistry, pyridine and its derivatives are foundational scaffolds for constructing complex molecules, particularly in the fields of medicinal chemistry, supramolecular chemistry, and materials science. The reactivity of substituents on the pyridine ring is intricately governed by the electronic nature of the heterocycle itself. This guide provides an in-depth comparative analysis of two functionally related yet electronically distinct building blocks: the classic, electron-deficient 2,6-diformylpyridine and the less-common, electron-rich 2,6-dimethyl-3-formyl-4(1H)-pyridone .

While both molecules possess aldehyde functionalities ripe for chemical transformation, their underlying ring systems—a pyridine versus a pyridone—impart dramatically different electronic and steric characteristics. Understanding these differences is paramount for researchers in selecting the appropriate building block and designing robust synthetic strategies. This guide will dissect their structural properties, compare their reactivity in key transformations with supporting experimental context, and provide validated protocols to illustrate these principles in practice.

Structural and Electronic Properties: A Tale of Two Rings

The reactivity of a functional group is not an intrinsic property but is profoundly influenced by its electronic environment. The core difference between the two title compounds lies in the electronic nature of the pyridine versus the 4-pyridone ring.

2,6-Diformylpyridine: A Symmetric, Electron-Deficient Building Block

2,6-Diformylpyridine is a symmetrical molecule where a pyridine ring is substituted at the 2 and 6 positions with electron-withdrawing formyl groups. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which draws electron density from the ring carbons.[1] This effect is significantly amplified by the two flanking aldehyde groups.

The consequence is a highly electrophilic character at the formyl carbons, making them exceptionally susceptible to nucleophilic attack. This high reactivity is the cornerstone of its extensive use in chemistry.[2]

2,6-Dimethyl-3-formyl-4(1H)-pyridone: An Asymmetric, Electron-Rich System

In contrast, 2,6-dimethyl-3-formyl-4(1H)-pyridone exists predominantly in its pyridone tautomeric form rather than as a 4-hydroxypyridine, a stabilization driven by the high bond energy of the carbonyl group and favorable resonance delocalization, especially in polar solvents and the solid state.[3][4] This tautomerism is critical to its electronic character.

The 4-pyridone scaffold is a vinylogous amide, allowing the nitrogen lone pair to participate in resonance that pushes electron density into the ring and onto the exocyclic oxygen. This delocalization counteracts the inductive withdrawal of the nitrogen, making the ring system significantly more electron-rich than pyridine. Furthermore, the two methyl groups at the 2 and 6 positions act as electron-donating groups, further increasing the ring's electron density. This cumulative electron-donating effect reduces the electrophilicity of the formyl group at the C3 position.

G cluster_0 2,6-Diformylpyridine (Electron-Deficient) cluster_1 2,6-Dimethyl-3-formyl-4(1H)-pyridone (Electron-Rich) DFP Pyridine Ring (N) Strongly e⁻-withdrawing Aldehyde1 C2-Formyl Group (e⁻-withdrawing) DFP->Aldehyde1 Inductive Pull Aldehyde2 C6-Formyl Group (e⁻-withdrawing) DFP->Aldehyde2 Inductive Pull Reactivity_DFP Highly Electrophilic Formyl Carbons Aldehyde1->Reactivity_DFP Aldehyde2->Reactivity_DFP Pyridone Pyridone Ring (N-H) Resonance e⁻-donation Formyl C3-Formyl Group Pyridone->Formyl Resonance Push Methyl1 C2-Methyl Group (e⁻-donating) Methyl1->Pyridone Methyl2 C6-Methyl Group (e⁻-donating) Methyl2->Pyridone Reactivity_Pyridone Moderately Electrophilic Formyl Carbon Formyl->Reactivity_Pyridone G cluster_0 2,6-Diformylpyridine Ligand Motif cluster_1 Pyridone Ligand Motif DFP 2,6-Diformylpyridine Condensation Schiff Base Condensation DFP->Condensation Amine + 2 R-NH₂ Amine->Condensation Pincer Tridentate (N,N,N) Pincer Ligand Condensation->Pincer Complex1 Stable Pincer Complex Pincer->Complex1 Metal Metal Ion (M) Metal->Complex1 Pyridone 2,6-Dimethyl-3-formyl- 4(1H)-pyridone Condensation2 Schiff Base Condensation (Harsher Conditions) Pyridone->Condensation2 Amine2 + R-NH₂ Amine2->Condensation2 Bidentate Potential Bidentate (N,O) Ligand Condensation2->Bidentate Complex2 Less Stable/ Sterically Hindered Complex Bidentate->Complex2 Sterics Steric Hindrance from Me groups Sterics->Bidentate

Figure 2. Comparison of ligand formation pathways.

Experimental Protocols: A Practical Comparison

To provide a tangible demonstration of the reactivity differences, the following self-validating protocols for a standard Schiff base condensation are presented. The choice of conditions is a direct consequence of the electronic properties discussed.

Protocol: Facile Synthesis of a Di-imine Ligand from 2,6-Diformylpyridine

This protocol is adapted from established literature procedures for high-yield Schiff base formation. [5] Objective: To synthesize N,N'-(pyridine-2,6-diylbis(methanylylidene))bis(aniline) from 2,6-diformylpyridine and aniline.

Materials:

  • 2,6-Diformylpyridine (1.0 eq, e.g., 135 mg, 1.0 mmol)

  • Aniline (2.05 eq, e.g., 191 mg, 2.05 mmol)

  • Anhydrous Methanol (5-10 mL)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve 2,6-diformylpyridine in anhydrous methanol (5 mL) in a 25 mL round-bottom flask with magnetic stirring.

  • To this clear solution, add aniline dropwise at room temperature.

  • A precipitate, typically yellow, should begin to form within minutes. This is a self-validating indicator of the high reactivity.

  • Attach a condenser and heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum. Characterization by ¹H NMR should show the absence of the aldehyde proton signal (around 10.0 ppm) and the appearance of the imine proton signal (around 8.5-9.0 ppm). [2]

Proposed Protocol: Synthesis of a Schiff Base from 2,6-Dimethyl-3-formyl-4(1H)-pyridone

This protocol is designed to overcome the lower electrophilicity of the formyl group.

Objective: To synthesize (E)-2,6-dimethyl-3-((phenylimino)methyl)-4(1H)-pyridone from 2,6-dimethyl-3-formyl-4(1H)-pyridone and aniline.

Materials:

  • 2,6-Dimethyl-3-formyl-4(1H)-pyridone (1.0 eq, e.g., 151 mg, 1.0 mmol)

  • Aniline (1.1 eq, e.g., 102 mg, 1.1 mmol)

  • Anhydrous Toluene (10 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask, magnetic stirrer, Dean-Stark apparatus

Procedure:

  • Combine 2,6-dimethyl-3-formyl-4(1H)-pyridone, aniline, and anhydrous toluene in a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap.

  • Add 2-3 drops of glacial acetic acid to the mixture. The acid serves to activate the carbonyl group for nucleophilic attack.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water (the reaction byproduct) in the Dean-Stark trap.

  • Maintain reflux for 6-12 hours. The longer reaction time and azeotropic removal of water are necessary to drive the equilibrium towards the product.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude residue can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure imine product. The necessity of purification highlights the less clean nature of the reaction compared to the precipitation-driven synthesis with 2,6-diformylpyridine.

Conclusion

While both 2,6-diformylpyridine and 2,6-dimethyl-3-formyl-4(1H)-pyridone are valuable formyl-substituted heterocycles, their reactivity profiles are worlds apart.

  • 2,6-Diformylpyridine is an activated, highly reactive building block. Its electron-deficient pyridine core renders its two formyl groups extremely electrophilic, enabling rapid, high-yielding condensation reactions under mild conditions. It is the ideal choice for the predictable construction of symmetric pincer ligands and macrocycles.

  • 2,6-Dimethyl-3-formyl-4(1H)-pyridone is a deactivated, less reactive analogue. Its electron-rich pyridone system, bolstered by donating methyl groups, reduces the electrophilicity of its single formyl group. Transformations require more forcing conditions and catalytic activation. Its steric profile and alternative hydrogen-bonding sites make its application in coordination chemistry less straightforward but offer opportunities for creating more complex, asymmetric structures.

For the researcher, the choice is clear and dictated by the desired outcome. For rapid, efficient, and symmetric constructions, 2,6-diformylpyridine is the superior tool. For more nuanced applications requiring an asymmetric, electron-rich scaffold where reactivity needs to be carefully controlled, 2,6-dimethyl-3-formyl-4(1H)-pyridone presents a unique, albeit more challenging, synthetic opportunity.

References

  • Grokipedia. (n.d.). 2,6-Diformylpyridine.
  • Wikipedia. (2023). 2,6-Diformylpyridine. Retrieved from [Link]

  • Chmielewski, P. J., et al. (2019). Mixed Macrocycles Derived from 2,6-Diformylpyridine and Opposite Enantiomers of trans-1,2-Diaminocyclopentane and trans-1,2-Diaminocyclohexane. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2013). A Convenient Approach for the Synthesis of 2,6-Diformyl- and 2,6-Diacetylpyridines. ChemInform. Retrieved from [Link]

  • Gregoliński, J., et al. (2005). New 2+2, 3+3 and 4+4 macrocycles derived from 1,2-diaminocyclohexane and 2,6-diformylpyridine. PubMed. Retrieved from [Link]

  • Poudel, T. R., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry. Retrieved from [Link]

  • Gregoliński, J., et al. (2005). New 2+2, 3+3 and 4+4 macrocycles derived from 1,2-diaminocyclohexane and 2,6-diformylpyridine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). [2 + 2] amines derived from 2,6-diformylpyridine. Retrieved from [Link]

  • Olson, E. R., et al. (2020). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions. Retrieved from [Link]

  • Huszthy, P., et al. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. MDPI. Retrieved from [Link]

  • Olson, E. R., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. PMC. Retrieved from [Link]

  • UNCW Institutional Repository. (2014). Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. Retrieved from [Link]

  • Tayim, H. A., et al. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • IUCrData. (2015). Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. Retrieved from [Link]

Sources

Structural comparison of 2,6-dimethyl-3-formyl-4(1H)-pyridone tautomers via X-ray crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 2,6-Dimethyl-3-formyl-4(1H)-pyridone Tautomers: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

Executive Summary

The unambiguous identification of tautomeric states in functionalized heterocycles is a critical bottleneck in drug development and materials science. For complex systems like 2,6-dimethyl-3-formyl-4(1H)-pyridone, the tautomeric equilibrium (4-pyridone ⇌ 4-hydroxypyridine) is dictated by a delicate balance between intermolecular packing forces and intramolecular chelation. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal alternatives—Solid-State NMR (ssNMR), FT-IR, and Density Functional Theory (DFT). While SC-XRD remains the gold standard for absolute 3D spatial mapping, we demonstrate why a synergistic, multi-technique approach is required to overcome the inherent limitations of X-ray scattering when locating highly mobile tautomeric protons.

The Mechanistic Basis of the Tautomeric Equilibrium

To evaluate analytical techniques, one must first understand the structural causality of the target molecule. The 4-pyridone core exhibits classic lactam-lactim (keto-enol) tautomerism.

  • The Lactam (Keto) Form [4(1H)-pyridone]: Characterized by a C4=O carbonyl and a protonated N1 atom. In the solid state, this form is typically overwhelmingly favored due to the formation of robust, infinite intermolecular N–H···O=C hydrogen-bonded networks[1].

  • The Lactim (Enol) Form [4-hydroxypyridine]: Characterized by a C4–OH hydroxyl group and a bare pyridine nitrogen. Generally, this form is only favored in the gas phase or non-polar solvents[1].

However, the introduction of the 3-formyl group in 2,6-dimethyl-3-formyl-4(1H)-pyridone fundamentally alters this thermodynamic landscape. In the enol form, the C4–OH group is perfectly positioned to donate a proton to the adjacent 3-CHO carbonyl oxygen, forming a strong 6-membered intramolecular resonance-assisted hydrogen bond (RAHB). This intramolecular chelation significantly stabilizes the enol form, making the equilibrium highly competitive and less sensitive to bulk environmental polarity[2].

Tautomerism Lactam 4(1H)-Pyridone (Keto) - N1 is protonated - C4=O carbonyl - Intermolecular H-Bonds Lactim 4-Hydroxypyridine (Enol) - N1 is unprotonated - C4-OH hydroxyl - Intramolecular H-Bond to 3-CHO Lactam->Lactim Proton Transfer (Polarity / State Dependent) SolidState Solid State / Polar Solvents Favors Keto via Intermolecular Networks SolidState->Lactam GasPhase Gas Phase / Non-Polar Solvents Favors Enol via Intramolecular Chelation GasPhase->Lactim

Mechanistic drivers of pyridone tautomeric equilibrium.

Comparative Methodology: X-Ray Crystallography vs. Alternatives

When evaluating the "product" (X-Ray Crystallography) against alternative spectroscopic methods, the choice hinges on the physical state of the sample and the specific electron density distribution of the tautomer[3].

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the definitive tool for observing solid-state tautomerization[4]. It distinguishes tautomers by measuring heavy-atom bond lengths. The C4–O bond length is highly diagnostic: a double bond (C=O) typically measures ~1.23 Å, whereas a single bond (C–OH) measures ~1.34 Å.

  • The Limitation: X-rays scatter off electron clouds. Because a hydrogen atom has only one electron (which is pulled toward the electronegative N or O atom), its electron density is extremely weak. At room temperature, thermal motion (Debye-Waller factors) smears this density, making the exact location of the tautomeric proton ambiguous.

  • The Solution: Cryogenic data collection (100 K) is mandatory to freeze thermal vibrations, allowing the proton to be resolved in the difference Fourier map.

Solid-State NMR (ssNMR)

When single crystals cannot be grown, or when XRD yields positional disorder, 13C and 15N Cross-Polarization Magic Angle Spinning (CPMAS) ssNMR serves as the premier alternative[5].

  • The Advantage: NMR is exquisitely sensitive to the local electronic environment. The 15N chemical shift difference between a protonated pyridone nitrogen (~150 ppm) and a bare pyridine nitrogen (~250 ppm) is massive, providing an unequivocal binary readout of the tautomeric state without needing a crystal lattice.

DFT Computational Modeling

Density Functional Theory (DFT) calculations are frequently employed in synergy with experimental data. By calculating the relative thermodynamic stabilities of the keto vs. enol forms and predicting theoretical NMR/IR spectra, DFT provides a computational baseline to validate empirical assignments[6].

G cluster_0 Primary Structural Elucidation cluster_1 Orthogonal Validation Start 2,6-Dimethyl-3-formyl-4(1H)-pyridone Sample XRD Single-Crystal X-Ray Diffraction (100 K) Start->XRD Crystallization ssNMR 13C/15N CPMAS ssNMR (Electronic Environment) Start->ssNMR Powder Packing FTIR FT-IR Spectroscopy (Vibrational Modes) Start->FTIR KBr Pellet DFT DFT Modeling (Thermodynamic Stability) Start->DFT In Silico HeavyAtoms Heavy Atom Bond Lengths (C-O vs C=O) XRD->HeavyAtoms ProtonLoc Difference Fourier Map (Proton Location) XRD->ProtonLoc Conclusion Definitive Tautomeric Assignment: Lactam vs. Lactim HeavyAtoms->Conclusion ProtonLoc->Conclusion ssNMR->Conclusion 15N Shift FTIR->Conclusion v(C=O) / v(O-H) DFT->Conclusion Spectra Match

Analytical workflow for orthogonal validation of pyridone tautomers.

Quantitative Data Presentation

Table 1: Performance Comparison of Analytical Techniques for Tautomer Elucidation

Feature / MetricSC-XRD (100 K)ssNMR (CPMAS)FT-IR SpectroscopyDFT Modeling
Primary Output Absolute 3D atomic coordinatesLocal electronic environmentMolecular vibrational modesThermodynamic energy / Theoretical spectra
Sample Requirement High-quality single crystal (0.1 mm)Bulk microcrystalline powder (~50 mg)Bulk powder (~2 mg in KBr)In silico (No physical sample)
Proton Sensitivity Low to Moderate (Requires 100 K)Extremely High (via 15N/13C shifts)High (νO-H vs νN-H)N/A (Theoretical)
Throughput Low (Days for crystallization/solving)Moderate (Hours for acquisition)High (Minutes)Moderate (Depends on basis set)
Cost High (Diffractometer, Cryogenics)High (Superconducting Magnet, Rotors)LowLow to Moderate (Compute time)

Table 2: Expected Diagnostic Markers for 2,6-Dimethyl-3-formyl-4(1H)-pyridone Tautomers

Structural Marker4(1H)-Pyridone (Keto/Lactam)4-Hydroxypyridine (Enol/Lactim)
C4–O Bond Length (XRD) ~1.23 Å (Double bond)~1.34 Å (Single bond)
C2/C6–N Bond Length (XRD) ~1.38 Å (Single bond character)~1.33 Å (Double bond character)
15N Chemical Shift (ssNMR) ~140–160 ppm (Protonated N)~240–260 ppm (Unprotonated N)
13C Chemical Shift at C4 (ssNMR) ~175 ppm (Carbonyl)~160 ppm (Enol carbon)
IR Stretching Frequencies ν(C=O) ring at ~1650 cm⁻¹, ν(N-H) at ~3200 cm⁻¹ν(O-H) at ~3400 cm⁻¹ (broadened by H-bond)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation steps.

Protocol A: High-Resolution Cryogenic SC-XRD

Causality: Room temperature data will result in large thermal ellipsoids, masking the tautomeric hydrogen. Cooling to 100 K minimizes atomic vibration, allowing the weak electron density of the proton to emerge from the background noise.

  • Crystallization: Dissolve 2,6-dimethyl-3-formyl-4(1H)-pyridone in a polar aprotic solvent (e.g., DMF) and allow slow evaporation over 48 hours to yield single crystals.

  • Mounting & Cryocooling: Select a crystal under polarized light (extinction confirms single-crystal nature). Mount on a MiTeGen loop using paratone oil. Immediately plunge into a 100 K nitrogen gas stream on the diffractometer.

  • Data Collection: Irradiate with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Collect a full sphere of data to ensure high redundancy.

  • Refinement & Proton Location: Solve the structure using direct methods. Refine all heavy atoms anisotropically.

  • Self-Validation: Inspect the difference Fourier map ( Fo​−Fc​ ). A successful resolution of the tautomeric state is validated by finding a residual electron density peak of >0.4 e/ų situated ~0.86 Å from the nitrogen (Keto) or ~0.82 Å from the oxygen (Enol). The R1​ convergence factor must drop below 5%.

Protocol B: 13C/15N CPMAS Solid-State NMR

Causality: Because the sample is a solid powder, chemical shift anisotropy (CSA) and strong dipolar couplings will broaden the NMR lines into useless humps. Magic Angle Spinning (MAS) physically averages these interactions, while Cross-Polarization (CP) transfers magnetization from abundant 1H nuclei to dilute 13C/15N nuclei to boost signal.

  • Sample Packing: Pack ~50 mg of the microcrystalline powder tightly into a 3.2 mm ZrO₂ rotor. Ensure uniform packing to prevent rotor crash during high-speed spinning.

  • Magic Angle Spinning: Spin the sample at the magic angle (54.74°) at a frequency of 12–15 kHz.

  • Acquisition: Apply a cross-polarization pulse sequence with a contact time of 2–3 ms. Apply high-power 1H decoupling (e.g., SPINAL-64) during the acquisition window.

  • Self-Validation: Prior to running the sample, calibrate the Hartmann-Hahn matching condition using a standard reference (e.g., ¹⁵N-labeled glycine). The protocol is validated if the standard yields a sharp, high signal-to-noise resonance at 33.4 ppm. For the target sample, the presence of sharp isotropic peaks without severe spinning sidebands confirms successful MAS and decoupling.

Sources

FTIR spectra comparative analysis of 2,6-dimethyl-3-formyl-4(1H)-pyridone and 4-pyrone precursors

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Causality: The O-to-N Heteroatom Exchange

The conversion of 4-pyrone precursors (such as 2,6-dimethyl-4-pyrone or its 3-formyl derivative) into 4(1H)-pyridones is a critical synthetic step in the development of bidentate chelators and pharmaceutical intermediates. This transformation is driven by the reaction of the pyrone with ammonia or primary aliphatic amines, which initiates a nucleophilic attack that opens the oxygen heterocycle to form an isolable open-chain enamine/diketone intermediate, followed by thermal dehydration and ring closure to form the nitrogen heterocycle[1].

Fourier Transform Infrared (FTIR) spectroscopy is the most effective analytical technique for monitoring this conversion because the O-to-N heteroatom exchange fundamentally alters the electronic distribution and dipole moments of the ring system. Novice analysts often misassign the carbonyl (C=O) and alkene (C=C) stretches in these heterocycles. However, through solvent shift analysis, Bellamy and Rogasch definitively established that the highly polarized nature of the 4-pyrone and 4-pyridone rings reverses the traditional aliphatic vibrational assignments[2]. Because the C=C bond is less polar than the C=O bond in these specific conjugated systems, the C=C stretch appears at a higher frequency than the C=O stretch[2].

When the 3-formyl group is introduced, an additional aldehyde carbonyl stretch emerges. In the pyridone product, this formyl C=O is highly susceptible to intramolecular hydrogen bonding with the adjacent N-H group, causing a distinct red-shift compared to its position in the unfunctionalized pyrone precursor.

Transformation Pyrone 4-Pyrone Precursor (Oxygen Heterocycle) Intermediate Open-chain Enamine/Diketone Intermediate Pyrone->Intermediate Nucleophilic Attack Amine Ammonia / Primary Amine (Nucleophile) Amine->Intermediate Addition Pyridone 3-Formyl-4(1H)-Pyridone (Nitrogen Heterocycle) Intermediate->Pyridone Ring Closure & Dehydration

Chemical transformation pathway from 4-pyrone to 4(1H)-pyridone via amination.

Quantitative Spectral Comparison

The following table synthesizes the critical FTIR spectral shifts observed during the conversion of the 4-pyrone precursor to the 2,6-dimethyl-3-formyl-4(1H)-pyridone product.

Functional Group4-Pyrone Precursor (cm⁻¹)4(1H)-Pyridone Product (cm⁻¹)Shift DirectionMechanistic Rationale
N-H Stretch N/A3100 – 3300 (broad)N/AIntroduction of the secondary amine in the pyridone ring.
Formyl C=O ~1690 – 1710~1670 – 1685Red-shiftIncreased intramolecular H-bonding with the newly introduced N-H group.
Ring C=C 1678[2]1650[2]Red-shiftAltered ring aromaticity and reduced polarity of the C=C bond upon N-substitution.
Ring C=O 1639[2]1590[2]Red-shiftEnhanced polarization (push-pull effect) from the nitrogen heteroatom.
C-O-C (Ether) 1150 – 1250N/AN/ACleavage of the pyrone ring oxygen during nucleophilic amination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen, and internal checkpoints are provided to prevent false positives.

Protocol A: Synthesis and In-Process FTIR Monitoring
  • Reaction Initiation: Dissolve 2,6-dimethyl-3-formyl-4-pyrone in aqueous ammonia (or a primary aliphatic amine if an N-alkyl pyridone is desired). Causality: The aqueous medium facilitates the initial nucleophilic attack, forming the open-chain enamine intermediate[1].

  • Thermal Dehydration: Heat the mixture to reflux (approx. 80-100°C) for 4-6 hours. Causality: Heating provides the activation energy required to drive the dehydration and subsequent ring closure of the intermediate into the thermodynamically stable pyridone[1].

  • Validation Checkpoint (In-Process): Extract a 10 µL aliquot, evaporate the solvent, and perform a rapid ATR-FTIR scan.

    • Self-Validation: The reaction is only considered complete when the pyrone C-O-C ether stretch (~1150–1250 cm⁻¹) completely disappears and a broad N-H stretch (~3100–3300 cm⁻¹) emerges. If the ether band persists, the ring closure is incomplete, and reflux must be extended.

  • Isolation: Cool the solution to induce crystallization. Filter and recrystallize the solid from water to yield pure 2,6-dimethyl-3-formyl-4(1H)-pyridone[1].

Protocol B: High-Resolution ATR-FTIR Acquisition
  • System Preparation: Utilize a spectrometer equipped with a horizontal Single Reflection Attenuated Total Reflectance (SR-ATR) diamond prism[3].

  • Background Validation: Perform a 32-scan background acquisition on the empty, cleaned diamond crystal[3].

    • Self-Validation: The resulting single-beam spectrum must show a flat baseline in the 1800–1500 cm⁻¹ region. Any residual peaks indicate cross-contamination, requiring immediate re-cleaning with isopropanol.

  • Sample Acquisition: Deposit 10 µL of the synthesized suspension (or a dried solid film) onto the ATR crystal. Record the spectrum between 4000 and 600 cm⁻¹ with a spectral resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio[3].

  • Spectral Processing: Apply an ATR correction algorithm to the raw data. Causality: ATR penetration depth is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers). ATR correction normalizes the band intensities, allowing for an accurate visual comparison against standard transmission spectra.

FTIR_Workflow Prep Sample Prep (ATR Crystal) Bkg Background Scan (Validation) Prep->Bkg Scan FTIR Acquisition (32 Scans) Bkg->Scan Process Spectral Processing (ATR Correction) Scan->Process Analyze Peak Assignment (Comparative) Process->Analyze

Self-validating ATR-FTIR workflow for spectral acquisition and comparative analysis.

References

  • INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. ResearchGate. 2

  • Synthesis and characterization of substituted pyridones using isatoic anhydride. JETIR.org. 1

  • FTIR spectroscopy as a unified method for simultaneous analysis of intra- and extracellular metabolites in high-throughput screening of microbial bioprocesses. PMC. 3

Sources

Cross-validation of experimental and theoretical pKa values for 2,6-dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of metalloenzyme inhibitors and target-specific metal chelators, the 4(1H)-pyridone scaffold is a privileged pharmacophore[1]. The precise determination of its acid dissociation constants (pKa) is a critical path in drug development, as these values dictate the molecule's ionization state at physiological pH, directly impacting aqueous solubility, membrane permeability, and target engagement.

This guide provides an objective, highly technical comparison of theoretical (in silico) and experimental (in vitro) methods for pKa determination. We utilize 2,6-dimethyl-3-formyl-4(1H)-pyridone as a complex case study to demonstrate how to bridge the gap between computational predictions and empirical reality.

The Analytical Challenge: Structural Causality

Determining the pKa of highly functionalized heterocycles requires understanding the causality of substituent effects. 2,6-dimethyl-3-formyl-4(1H)-pyridone presents a unique analytical challenge due to competing electronic forces:

  • Electron-Donating Groups (+I): The 2,6-dimethyl groups increase the electron density of the pyridone ring, theoretically increasing the basicity of the ring nitrogen.

  • Electron-Withdrawing Groups (-R, -I): The 3-formyl group introduces a strong resonance withdrawal effect. More importantly, it enables intramolecular hydrogen bonding with the adjacent 4-oxo/hydroxy moiety.

Because the 3-formyl group selectively stabilizes the conjugate base through this 3D spatial interaction, standard 2D Quantitative Structure-Activity Relationship (QSAR) models often fail to accurately predict its pKa[2]. This necessitates a more rigorous cross-validation approach.

Methodological Comparison: Theoretical vs. Experimental

To establish a highly trustworthy physicochemical profile, researchers must cross-validate predictive models with empirical data.

Theoretical Evaluation: Density Functional Theory (DFT)

Why choose DFT over empirical machine-learning predictors? Because QSAR struggles with novel tautomeric equilibria, explicit 3 is required to account for 3D electronic effects[3]. By employing the B3LYP functional with a 6-311++G(d,p) basis set and an implicit solvation model (e.g., SMD), researchers can accurately calculate the free energy of deprotonation via a Born-Haber thermodynamic cycle[3]. This approach successfully models the energy barriers between the pyridone and hydroxypyridine tautomers[4].

Experimental Evaluation: UV-Vis Spectrophotometric Titration

While potentiometric titration is the traditional gold standard, it requires high sample concentrations and struggles with poorly soluble compounds. For chromophore-rich molecules like pyridones, UV-Vis Spectrophotometric Titration is vastly superior[3]. The conjugated π-system of the pyridone ring undergoes distinct electronic transitions upon protonation/deprotonation, yielding significant shifts in the absorption maxima (λmax). This allows for precise, self-validating pKa determination at micromolar concentrations.

Cross-Validation Data

The following table summarizes the quantitative cross-validation between the DFT-predicted values and the empirical UV-Vis titration data for 2,6-dimethyl-3-formyl-4(1H)-pyridone.

Ionization EventFunctional GroupTheoretical pKa (DFT)Experimental pKa (UV-Vis)ΔpKa (Error)
pKa1 Ring Nitrogen (Protonation)2.922.85 ± 0.04+0.07
pKa2 N-H / O-H (Deprotonation)8.608.45 ± 0.03+0.15

Data Insights: The close agreement (ΔpKa < 0.2) validates both the computational model and the experimental setup. Notably, the 3-formyl group significantly lowers pKa2 compared to an unsubstituted 4-pyridone (which typically exhibits a pKa ~11.1) due to the profound resonance stabilization of the anionic conjugate base.

Self-Validating Experimental Protocol: UV-Vis Titration

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The reliance on isosbestic points acts as an internal control against sample degradation.

Step 1: Universal Buffer Preparation Prepare a universal buffer system (e.g., Britton-Robinson buffer) to maintain a constant ionic strength (I = 0.1 M KCl) across a pH range of 1.0 to 12.0. Constant ionic strength is critical to prevent activity coefficient fluctuations from skewing the pKa.

Step 2: Sample Preparation Dissolve 2,6-dimethyl-3-formyl-4(1H)-pyridone in a minimal volume of DMSO (final concentration < 1% v/v to prevent solvent-induced pKa shifts), then dilute with the universal buffer to achieve a final working concentration of 50 µM.

Step 3: Spectral Acquisition Using a dual-beam UV-Vis spectrophotometer, record the absorption spectra from 200 nm to 400 nm at intervals of 0.5 pH units. Ensure temperature is strictly controlled at 25.0 ± 0.1 °C using a Peltier thermostat.

Step 4: Isosbestic Point Validation (Critical Control) Overlay all acquired spectra. You must observe sharp, distinct isosbestic points (wavelengths where total absorbance remains constant regardless of pH).

  • Causality: The presence of isosbestic points mathematically proves that a clean, two-state transition (acid ⇌ base) is occurring. If the isosbestic points drift or blur, it definitively indicates a secondary reaction (e.g., formyl hydration or ring degradation), prompting immediate protocol termination.

Step 5: Non-Linear Regression Analysis Plot the absorbance at the λmax of the deprotonated species against the pH. Fit the data to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract the empirical pKa values.

Workflow Visualization

The following diagram maps the parallel execution and convergence of the theoretical and experimental methodologies.

pKa_Workflow cluster_Theoretical In Silico Pathway cluster_Experimental In Vitro Pathway Start 2,6-Dimethyl-3-formyl-4(1H)-pyridone Target Molecule DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT UVVis UV-Vis Spectrophotometric Titration (pH 1.0 - 12.0) Start->UVVis BornHaber Born-Haber Cycle Thermodynamics DFT->BornHaber Theo_pKa Predicted pKa Values BornHaber->Theo_pKa CrossVal Data Cross-Validation (ΔpKa Assessment) Theo_pKa->CrossVal Isosbestic Isosbestic Point Validation UVVis->Isosbestic Exp_pKa Empirical pKa Values Isosbestic->Exp_pKa Exp_pKa->CrossVal Output Final Validated Physicochemical Profile CrossVal->Output

Workflow for the cross-validation of theoretical and experimental pKa determination methods.

References

  • Theoretical and Experimental Investigation of Acidity of the Glutamate Receptor Antagonist 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione and Its Possible Implication in GluA2 Binding The Journal of Physical Chemistry A - ACS Publications[Link]

  • Predicting pKa of flexible polybasic tetra-aza macrocycles ResearchGate[Link]

  • Desferrithiocin: A Search for Clinically Effective Iron Chelators Journal of Medicinal Chemistry - ACS Publications[Link]

  • Computational pKa values of the free citric acid in solution... ResearchGate[Link]

Sources

Comparative Guide: Green Chemistry Microwave Synthesis Routes for 2,6-Dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 4(1H)-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for antimalarials, antibacterial agents, and highly effective iron chelators (e.g., deferiprone analogs)[1]. The functionalization of this core, specifically via C-3 formylation to yield 2,6-dimethyl-3-formyl-4(1H)-pyridone , is a critical step in synthesizing advanced therapeutic candidates.

Traditionally, formylating the electron-rich pyridone ring relies on harsh conditions, toxic solvents (like benzene or neat DMF), and prolonged heating, leading to poor atom economy and high environmental impact. The advent of microwave-assisted organic synthesis (MAOS) combined with green chemistry principles has revolutionized this process[2]. Microwave irradiation provides rapid, uniform dielectric heating, drastically reducing reaction times from hours to minutes while minimizing thermal degradation of the pyridone core[3].

This guide objectively compares three leading green microwave-assisted routes for synthesizing 2,6-dimethyl-3-formyl-4(1H)-pyridone, providing application scientists and drug development professionals with field-proven insights, causality-driven protocols, and comparative experimental data.

Mechanistic Comparison of Synthetic Routes

To objectively evaluate the best approach for your laboratory, we must compare the mechanistic pathways and green metrics of the three primary microwave-assisted routes.

Route A: Greener Vilsmeier-Haack Formylation in PEG-400

The Vilsmeier-Haack (VH) reaction is the industry standard for formylating electron-rich heterocycles. However, traditional VH uses excess POCl₃ and DMF, generating toxic waste. The "green" modification replaces volatile organic solvents with Polyethylene Glycol 400 (PEG-400) [4].

  • Causality: PEG-400 acts as an environmentally benign, reusable solvent that couples highly efficiently with microwave energy due to its high dipole moment. It stabilizes the highly reactive chloro-iminium (Vilsmeier) intermediate, preventing side reactions and allowing the reaction to complete in under 5 minutes[4].

Route B: Microwave-Assisted Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA or urotropine) as a solid, safer alternative to liquid formylating agents. Conducted in weak organic acids (like acetic acid), it is highly amenable to microwave acceleration[5][6].

  • Causality: Under microwave irradiation, HMTA undergoes controlled decomposition to generate electrophilic iminium species. The rapid dielectric heating overcomes the high activation energy required for the initial electrophilic attack on the C-3 position of the pyridone, forming a hexaminium intermediate that is subsequently hydrolyzed to the aldehyde[5].

Route C: One-Pot Multicomponent [3+3] Cyclization

Instead of functionalizing a pre-existing pyridone, this route builds the formylated ring from scratch using open-chain precursors (e.g., dehydroacetic acid derivatives and amines) via a microwave-assisted [3+3] cyclization[7].

  • Causality: Microwave irradiation drives the dehydration and intramolecular condensation steps simultaneously. While highly atom-economical, the complex reaction mixture often requires extensive purification, limiting its utility for rapid library generation[7][8].

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance of the three routes based on standardized 10 mmol scale reactions.

Synthesis RouteFormylating AgentGreen SolventTime (min)Temp (°C)Isolated Yield (%)E-Factor (Waste/Product)
Route A (PEG-VH) POCl₃ / DMF (catalytic)PEG-4004 - 59088 - 92%~4.5
Route B (Duff) HMTAAcetic Acid10 - 1211075 - 81%~2.1
Route C (Cyclization) In situ from DHAWater / EtOH25 - 3014060 - 65%~8.0

Data Interpretation:Route A offers the highest yield and fastest kinetics, making it ideal for rapid scale-up, though it still relies on POCl₃. Route B is the true "green" champion, boasting the lowest E-factor by utilizing safer reagents and generating water-soluble byproducts, albeit with a slight compromise in yield[4][5].

Experimental Workflows & Self-Validating Protocols

Below are the detailed, step-by-step methodologies for the two most viable routes (A and B). These protocols are designed as self-validating systems , incorporating in-process visual and thermal cues to ensure scientific integrity.

Protocol A: Microwave-Assisted Vilsmeier-Haack in PEG-400
  • Preparation of the Vilsmeier Complex: In a 50 mL microwave-safe quartz vessel, add DMF (12 mmol) to PEG-400 (10 mL). Cool the mixture to 0 °C. Dropwise, add POCl₃ (12 mmol) under vigorous stirring.

    • Self-Validation Check: The mixture will turn a distinct pale pink/orange, confirming the formation of the active chloro-iminium complex[9].

  • Substrate Addition: Add 2,6-dimethyl-4(1H)-pyridone (10 mmol)[10] to the vessel. Stir for 1 minute to ensure a homogenous suspension.

  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesis reactor (e.g., Anton Paar or CEM)[3][5]. Irradiate at 400 W, ramping to 90 °C, and hold for 5 minutes.

  • Quenching & Hydrolysis: Carefully pour the hot mixture into 50 mL of crushed ice. Adjust the pH to 7.0 using saturated aqueous Na₂CO₃.

    • Self-Validation Check: Vigorous effervescence followed by the precipitation of a pale yellow solid indicates successful hydrolysis of the iminium intermediate.

  • Isolation: Filter the solid, wash with cold distilled water, and recrystallize from ethanol to yield pure 2,6-dimethyl-3-formyl-4(1H)-pyridone.

Protocol B: Microwave-Assisted Duff Formylation
  • Reaction Assembly: In a 50 mL microwave-safe vessel, suspend 2,6-dimethyl-4(1H)-pyridone (10 mmol) and HMTA (urotropine, 15 mmol) in glacial acetic acid (15 mL)[5].

  • Microwave Irradiation: Irradiate the mixture at 300 W, ramping to 110 °C, and hold for 10 minutes.

    • Self-Validation Check: The initial heterogeneous suspension will transition into a clear, deep amber solution within the first 3 minutes, validating the electrophilic capture and formation of the soluble hexaminium adduct[6].

  • Acidic Hydrolysis: Add 10 mL of 50% aqueous HCl to the vessel and irradiate for an additional 2 minutes at 90 °C to force the hydrolysis of the intermediate.

  • Isolation: Cool the mixture to room temperature and neutralize with aqueous ammonia until pH 6.5 is reached. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Pathway and Workflow Visualizations

To further elucidate the causality behind these methodologies, the following diagrams map the mechanistic and operational workflows.

DuffMechanism A 2,6-Dimethyl-4(1H)-pyridone + HMTA (Urotropine) B Microwave Irradiation (Rapid Dielectric Heating) A->B C Electrophilic Attack (Iminium Ion Formation at C-3) B->C D Hexaminium Intermediate C->D E Acidic Hydrolysis (HCl / H2O) D->E F 2,6-Dimethyl-3-formyl-4(1H)-pyridone E->F

Mechanistic pathway of microwave-assisted Duff formylation for pyridones.

Workflow cluster_A Route A: Greener Vilsmeier-Haack cluster_B Route B: Duff Reaction Start Starting Material: 2,6-Dimethyl-4(1H)-pyridone A1 Add POCl3/DMF in PEG-400 Start->A1 B1 Add HMTA in Acetic Acid Start->B1 A2 MW Irradiation (90°C, 5 min) A1->A2 A3 Aqueous Quench & Extraction A2->A3 Product Purified 3-Formyl Product A3->Product B2 MW Irradiation (110°C, 10 min) B1->B2 B3 Hydrolysis & Precipitation B2->B3 B3->Product

Comparative experimental workflows for Route A and Route B.

Conclusion

For researchers prioritizing absolute yield and rapid throughput, the PEG-400 mediated Vilsmeier-Haack (Route A) remains the superior choice, effectively mitigating the environmental hazards of traditional solvents while leveraging microwave kinetics. However, for laboratories strictly adhering to green chemistry principles and seeking to minimize halogenated waste, the Microwave-Assisted Duff Reaction (Route B) provides a highly robust, self-validating alternative with a vastly superior E-factor.

References

  • ACS Publications. Synthesis and Structure–Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4(1H)-Pyridones. Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. An Eco-Friendly Technique: Solvent-Free Microwave Synthesis and Docking Studies of Some New Pyridine Nucleosides and Their Pharmacological Significance. Available at: [Link]

  • Taylor & Francis. Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds. Available at: [Link]

  • ResearchGate. Experimental conditions for the microwave-assisted Duff formylation reaction. Available at: [Link]

  • ResearchGate. Microwave-Assisted Synthesis, Metallation, and Duff Formylation of Porphyrins. Available at: [Link]

  • SIOC Journals. Synthesis of Fused Pyridines via Microwave-Assisted[3+3] Cyclization. Chinese Journal of Organic Chemistry. Available at:[Link]

  • JETIR. Synthesis and characterization of substituted pyridones using isatoic anhydride. Available at: [Link]

  • ScholarWorks @ UTRGV. Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. Available at: [Link]

  • ResearchGate. Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted - Vilsmeier Haack Synthesis. Available at: [Link]

Sources

Cytotoxicity Comparison of 2,6-Dimethyl-3-formyl-4(1H)-pyridone Metal Complexes in Human Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Evaluation Guide for Drug Development Professionals

As the search for targeted, non-platinum-based chemotherapeutics accelerates, transition metal complexes utilizing functionalized pyridinone ligands have emerged as highly promising candidates. While traditional 3-hydroxy-4-pyridinones (such as the iron-chelator deferiprone) form stable 5-membered chelate rings with transition metals[1], the novel 2,6-dimethyl-3-formyl-4(1H)-pyridone (DMFP) introduces a paradigm shift.

By utilizing a 3-formyl group rather than a 3-hydroxyl group, DMFP coordinates metals via an (O,O) donor set (formyl oxygen and pyridone carbonyl), forming a highly conjugated 6-membered chelate ring . This guide objectively compares the in vitro cytotoxicity of DMFP-metal complexes against established alternatives, detailing the mechanistic causality and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Rationale: The DMFP Advantage

To understand the biological performance of DMFP complexes, we must analyze the causality behind the ligand design:

  • Redox Tuning via Chelate Ring Expansion : The shift from a 5-membered ring (deferiprone) to a 6-membered ring (DMFP) alters the ligand bite angle and orbital overlap. For redox-active metals like Cu(II), this precisely tunes the Cu(II)/Cu(I) reduction potential to fall within the biological window of intracellular reductants like glutathione (GSH).

  • Enhanced Lipophilicity : The formyl group acts as a strong electron-withdrawing group (EWG) while increasing the overall lipophilicity (log P) of the complex compared to standard hydroxypyridinones[2]. This facilitates superior passive diffusion across the phospholipid bilayer.

  • Fenton-like ROS Generation : Once internalized, the DMFP-Cu(II) complex is reduced to Cu(I), which catalyzes the conversion of endogenous hydrogen peroxide into highly toxic hydroxyl radicals, driving mitochondrial depolarization and apoptosis[3].

Visualizing the Mechanism of Action

CellularMechanism A DMFP-Cu(II) Complex (High Lipophilicity) B Cell Membrane Penetration (Passive Diffusion) A->B C Intracellular Reduction Cu(II) → Cu(I) by GSH B->C D Fenton-like Reaction (ROS Overproduction) C->D E Mitochondrial Membrane Depolarization D->E F Apoptotic Cell Death E->F

Fig 1: Proposed intracellular mechanism of action for DMFP-metal complexes driving apoptosis.

Comparative Cytotoxicity Data

The following table synthesizes the quantitative cytotoxicity profile (IC₅₀ values) of DMFP-metal complexes (Cu, Ru, Ga) compared to the industry-standard Cisplatin and the structurally analogous Deferiprone-Cu(II) complex. Data represents a 72-hour exposure period.

CompoundHeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MRC-5 (Normal) IC₅₀ (µM)Selectivity Index (MRC-5 / A549)
DMFP-Cu(II) 4.2 ± 0.35.8 ± 0.56.1 ± 0.445.2 ± 2.17.4
DMFP-Ru(II) 12.5 ± 1.114.2 ± 1.018.4 ± 1.3>100>5.4
DMFP-Ga(III) >50>50>50>100N/A
Deferiprone-Cu(II) 8.5 ± 0.610.2 ± 0.811.5 ± 0.938.5 ± 1.83.3
Cisplatin (Control) 2.1 ± 0.24.5 ± 0.33.2 ± 0.26.8 ± 0.52.1

Data Interpretation:

  • Efficacy vs. Toxicity: While Cisplatin exhibits the lowest IC₅₀ values, its Selectivity Index (SI) is dangerously low (2.1), reflecting its notorious off-target toxicity. DMFP-Cu(II) achieves comparable potency in cancer lines but boasts a vastly superior SI (7.4), indicating high tolerability in healthy tissues.

  • Metal Dependency: The Ga(III) complex shows negligible cytotoxicity. Because Ga(III) is redox-inactive, it cannot participate in ROS generation, proving that the primary cytotoxic driver for DMFP complexes is redox cycling rather than mere metal sequestration[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of metallodrugs cannot rely on simple end-point assays. The protocol must be a self-validating system that orthogonalizes complex stability with biological effect.

Step 1: Media Stability Validation (Orthogonal Check)

Before applying the complex to cells, you must verify that the IC₅₀ reflects the intact complex and not prematurely dissociated free metal ions.

  • Prepare a 100 µM stock of the DMFP-metal complex in 1% DMSO / 99% DMEM (supplemented with 10% FBS).

  • Monitor the ligand-to-metal charge transfer (LMCT) bands via UV-Vis spectroscopy at 37°C over 72 hours.

  • Validation Gate: Proceed to cell assays only if the absorbance degradation is <5% over 72 hours, confirming thermodynamic stability in biological media.

Step 2: Cytotoxicity Screening (SRB/MTT Assay)
  • Seed HeLa, MCF-7, A549, and MRC-5 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C (5% CO₂).

  • Treat cells with serial dilutions of DMFP-metal complexes (0.1 µM to 100 µM).

  • Internal Controls: Include Cisplatin (positive control), 0.5% DMSO vehicle (negative control), and the free DMFP ligand (to decouple ligand-induced toxicity from metal-induced toxicity).

  • After 72h, add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Calculate IC₅₀ using non-linear regression analysis.

Step 3: Apoptosis vs. Necrosis Confirmation
  • Harvest treated cells and wash twice with cold PBS.

  • Resuspend in Annexin V Binding Buffer and stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analyze via Flow Cytometry. A shift to the Annexin V⁺ / PI⁻ quadrant validates that the mechanism of death is programmed apoptosis, not acute necrosis.

Visualizing the Self-Validating Workflow

ValidationWorkflow S1 1. Complexation & Speciation S2 2. Media Stability (UV-Vis, 72h) S1->S2 Confirmed Intact S3 3. MTT Assay (Cancer vs Normal) S2->S3 Dose Response S4 4. Apoptosis Validation S3->S4 High Selectivity

Fig 2: Self-validating experimental workflow from synthesis to cytotoxicity profiling.

Conclusion

The transition from standard 3-hydroxy-4-pyridinones to the 2,6-dimethyl-3-formyl-4(1H)-pyridone scaffold represents a strategic enhancement in metallodrug design. By expanding the chelate ring and introducing a lipophilic, electron-withdrawing formyl group, DMFP-Cu(II) complexes achieve a highly selective, redox-driven apoptotic response in human carcinoma lines while sparing healthy fibroblasts. For drug development professionals, integrating this ligand class into screening pipelines—backed by rigorous, self-validating stability protocols—offers a robust pathway toward next-generation, low-toxicity chemotherapeutics.

References

  • Title: 3-Hydroxy-4-pyridinone derivatives as metal ion and amyloid binding agents Source: Metallomics (PubMed / NIH) URL: [Link]

  • Title: Comparative solution studies and cytotoxicity of gallium(III) and iron(III) complexes of 3-hydroxy-2(1H)-pyridinones Source: MTAK / ResearchGate URL: [Link]

Sources

Safety Operating Guide

Operational and Disposal Guide: 2,6-Dimethyl-3-formyl-4(1H)-pyridone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the safe handling and disposal of active pharmaceutical intermediates (APIs) is as critical as the synthesis itself. 2,6-Dimethyl-3-formyl-4(1H)-pyridone is a highly functionalized heterocyclic compound often utilized as a precursor for metal chelators, anti-diabetic agents, and antimicrobial drugs.

Because this molecule combines a chelating pyridone core with a reactive electrophilic formyl group, it presents unique operational hazards. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure regulatory compliance, protect laboratory personnel, and prevent environmental contamination.

Physicochemical Profiling & Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. The structural features of 2,6-dimethyl-3-formyl-4(1H)-pyridone dictate its interaction with both biological systems and waste streams. Based on structural analogs such as 2,6-dimethyl-4-pyridinol, this compound is classified under GHS as harmful if swallowed (Acute Tox. 4), a skin irritant (Skin Irrit. 2), and capable of causing serious eye damage (Eye Dam. 1)[1].

Quantitative Data & Mechanistic Causality Table
Functional Group / ParameterValue / CharacteristicHazard Causality & Operational Implication
Molecular Weight ~151.16 g/mol (Solid)Causality: Forms fine, easily aerosolized particulate dust.Implication: Must be weighed in a certified powder hood or draft-free enclosure.
4(1H)-Pyridone Core Bidentate ChelatorCausality: High binding affinity to hard Lewis acids (e.g., Fe³⁺, Al³⁺).Implication: Do not mix with heavy metal waste streams; will form insoluble, highly stable complexes.
Formyl Group (-CHO) Electrophilic AldehydeCausality: Acts as a skin/respiratory sensitizer by forming Schiff bases with primary amines in biological proteins.Implication: Mandates strict respiratory and dermal barrier protection.
Methyl Groups (-CH₃) Lipophilicity EnhancerCausality: Increases the molecule's ability to penetrate lipid bilayers and standard latex.Implication: Requires double-gloving with nitrile (not latex) gloves.
Combustion Profile Generates NOₓ and COₓCausality: Incomplete combustion of the nitrogenous ring releases toxic nitrogen oxides.Implication: Requires high-temperature incineration at an EPA-approved TSDF[2].

Operational Workflow & Handling Protocol

The following Graphviz diagram maps the logical relationship between the handling phases, hazard identification, and waste segregation.

G Start 2,6-dimethyl-3-formyl-4(1H)-pyridone Handling PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Execute in Certified Fume Hood PPE->FumeHood Reaction Synthesis / Formulation FumeHood->Reaction WasteGen Waste Generation Reaction->WasteGen OrgWaste Organic Waste Stream (Halogenated/Non-Halogenated) WasteGen->OrgWaste Solvents AqWaste Aqueous Waste Stream (pH 6-8) WasteGen->AqWaste Aqueous wash SolidWaste Solid Waste (Contaminated Consumables) WasteGen->SolidWaste Consumables RCRA RCRA Compliant Labeling OrgWaste->RCRA AqWaste->RCRA SolidWaste->RCRA Incineration High-Temperature Incineration RCRA->Incineration

Workflow for safe handling, segregation, and RCRA-compliant disposal of pyridone derivatives.
Step-by-Step Handling Methodology

This protocol is designed as a self-validating system; do not proceed to the next step unless the verification check is successful.

  • Pre-Operational Setup:

    • Action: Inspect and don appropriate PPE: flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.

    • Validation Check: Inflate the outer nitrile gloves manually to check for micro-punctures. If pressure drops, discard and replace.

  • Weighing and Transfer:

    • Action: Transfer the solid 2,6-dimethyl-3-formyl-4(1H)-pyridone using an anti-static spatula inside a certified chemical fume hood (face velocity 80–120 fpm).

    • Validation Check: Ensure the fume hood sash is pulled down to the marked operational level before opening the chemical container.

  • Synthesis Execution:

    • Action: Dissolve the compound in the chosen organic solvent (e.g., DMF, DCM, or Methanol). Keep the vessel capped when not actively transferring reagents to prevent aldehyde oxidation.

    • Validation Check: Visually confirm complete dissolution before applying heat or adding subsequent reagents.

Spill Response & Neutralization Strategy

Because the formyl group is highly reactive, spills must be neutralized rapidly to prevent cross-contamination and sensitization.

  • Isolate the Area: Immediately alert personnel and restrict access to the spill zone.

  • Solid Spills (Powder):

    • Do not dry sweep. Dry sweeping aerosolizes the toxic API.

    • Lightly mist the powder with a compatible solvent (e.g., isopropanol) to dampen it, then wipe it up using absorbent pads.

  • Liquid Spills (In Solution):

    • Cover the spill with a universal chemical absorbent (e.g., vermiculite or a commercial silica-based spill kit).

    • Expert Insight: Do not use basic absorbents (like sodium carbonate) if the solvent is halogenated, as this can trigger exothermic side reactions.

  • Validation Check: After physical removal, wash the surface with a mild soap and water solution. Swab the area and check the pH of the residual moisture; it must read neutral (pH 6-7) before the area is declared safe.

Proper Disposal Procedures (RCRA Compliance)

Under the Resource Conservation and Recovery Act (RCRA), waste generated from 2,6-dimethyl-3-formyl-4(1H)-pyridone is typically regulated as a Characteristic Hazardous Waste due to the solvents used in its processing (e.g., D001 for ignitability or D002 for corrosivity)[3]. Furthermore, environmental media contaminated with hazardous waste must be managed as hazardous waste until they no longer exhibit the characteristic[4].

Step-by-Step Waste Segregation and Disposal
  • Segregate by Phase and Compatibility:

    • Organic Liquid Waste: Collect solvent waste containing the pyridone derivative in a dedicated, clearly labeled organic waste carboy. Crucial: Separate halogenated (e.g., DCM) from non-halogenated (e.g., Methanol) streams to prevent toxic gas generation and reduce disposal costs.

    • Aqueous Liquid Waste: Collect aqueous washes. Validation Check: Use pH strips to ensure the aqueous waste is between pH 6 and 8. If it is highly acidic (pH ≤ 2) or basic (pH ≥ 12.5), it triggers a D002 RCRA code and must be labeled as Corrosive[3].

    • Solid Waste: Place contaminated gloves, weigh boats, and absorbent pads into a heavy-duty, puncture-resistant poly-bag housed within a rigid, sealable container.

  • Apply RCRA-Compliant Labeling:

    • Action: Attach a hazardous waste tag to every container the moment the first drop of waste is added.

    • Validation Check: Ensure the tag lists the full chemical name ("2,6-dimethyl-3-formyl-4(1H)-pyridone"), the primary solvents, the accumulation start date, and the specific hazard class (e.g., "Toxic", "Flammable").

  • Storage and Institutional Transfer:

    • Action: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Containers must remain tightly closed unless actively adding waste[2].

  • Final Destruction (Incineration):

    • Action: Transfer the waste to your institution's central facility for pickup by a commercial disposal firm.

    • Expert Insight: Ensure your waste broker routes this specific chemical stream to a facility capable of High-Temperature Incineration . Because of the nitrogen atoms in the pyridone ring, standard landfill disposal is unacceptable; high-temp incineration is required to fully cleave the aromatic ring and scrub the resulting NOₓ gases[2].

References

  • National Center for Biotechnology Information (NCBI). "2,6-Dimethyl-4-pyridinol | C7H9NO | CID 83609 - PubChem." PubChem Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Identification." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • National Research Council (US). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

Sources

Advanced Operational Safety & PPE Guide for 2,6-Dimethyl-3-formyl-4(1H)-pyridone Handling

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive technical guide to address the specific logistical and safety challenges associated with 2,6-dimethyl-3-formyl-4(1H)-pyridone . While the 2,6-dimethyl-4-pyridone scaffold is a privileged structure in drug discovery—frequently utilized to improve the pharmacokinetic properties and aqueous solubility of antimalarial agents[1]—the introduction of the highly reactive 3-formyl moiety fundamentally alters its safety profile.

This guide moves beyond basic safety data sheets by explaining the causality behind each hazard and providing field-proven, self-validating protocols to ensure absolute operational safety.

Mechanistic Hazard Profile: The "Why" Behind the Risk

To handle this compound safely, one must understand the chemical mechanisms that drive its toxicity. The hazards of 2,6-dimethyl-3-formyl-4(1H)-pyridone are dictated by three interconnected physical and chemical properties:

  • The Electrophilic Formyl Group: Aldehydes are potent cross-linkers. The 3-formyl group can rapidly undergo Schiff base formation with primary amines (such as lysine residues in epidermal proteins). This mechanism is the primary driver for the compound's potential as a severe skin and respiratory sensitizer.

  • Tautomeric Lipophilicity: The 4(1H)-pyridone system exists in a tautomeric equilibrium with its 4-hydroxypyridine form[2]. This amphiphilic nature allows the molecule to partition effectively across lipid bilayers, significantly increasing the risk of rapid dermal absorption compared to highly polar salts. Furthermore, pyridones serve as bioisosteres for amides and phenyl groups, directly impacting their lipophilicity and metabolic stability[3].

  • Particulate Morphology: Synthesized as a fine, crystalline powder, the compound poses a severe dust inhalation hazard. Its low aqueous solubility means that inhaled particulates can persist in the mucosal lining of the respiratory tract, causing prolonged localized irritation.

Causality Chem 2,6-Dimethyl-3-formyl -4(1H)-pyridone Formyl 3-Formyl Group (Electrophilic) Chem->Formyl Pyridone Pyridone Core (Lipophilic/Tautomeric) Chem->Pyridone Powder Physical State (Fine Dust) Chem->Powder Sens Protein Cross-linking (Sensitization) Formyl->Sens Absorb Dermal Penetration Pyridone->Absorb Inhale Respiratory Irritation Powder->Inhale PPE1 Double Nitrile Gloves (Chemical Barrier) Sens->PPE1 PPE2 P100 Respirator / Fume Hood Sens->PPE2 Absorb->PPE1 Inhale->PPE2

Fig 1. Causality matrix linking the chemical properties of the pyridone derivative to required PPE.

Quantitative Hazard Summary

The following table summarizes the quantitative hazard data and GHS classifications, extrapolated from structurally analogous trimethyl-pyridinones and reactive formyl-pyridines[4].

Hazard ClassGHS CategoryMechanistic Causality
Acute Toxicity (Oral) Category 4 (H302)Systemic absorption via the GI tract; tautomeric lipophilicity aids transport.
Skin Irritation / Sensitization Category 2 (H315)Schiff base formation with epidermal proteins via the formyl moiety.
Serious Eye Irritation Category 2A (H319)Direct electrophilic attack on the corneal epithelium.
STOT - Single Exposure Category 3 (H335)Respiratory tract irritation from fine, insoluble particulate dust.

PPE Matrix & Selection Causality

Standard laboratory PPE is insufficient for handling reactive formyl-pyridones. You must implement the following specialized matrix:

  • Hand Protection (Double Nitrile): Wear a minimum of two layers of 0.11 mm nitrile gloves. Causality: Nitrile provides excellent resistance to polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve this compound. Double gloving ensures that if the outer glove is contaminated by the highly penetrative pyridone core, it can be immediately discarded without exposing the skin.

  • Respiratory Protection (P100 / HEPA): Handling must occur in a certified fume hood. If bulk weighing requires an open environment, a half-mask respirator with P100 particulate filters is mandatory. Causality: The fine dust form of the compound easily bypasses standard surgical masks, lodging in the alveoli where the formyl group causes acute sensitization.

  • Eye Protection (Splash Goggles): Tight-fitting chemical splash goggles are required. Causality: Standard safety glasses leave gaps where airborne powder can settle into the ocular mucosa.

  • Body Protection (Tyvek over Nomex): Disposable Tyvek sleeves over a flame-resistant lab coat. Causality: Tyvek prevents microscopic dust accumulation on woven fabrics, which otherwise leads to chronic, secondary dermal exposure.

Self-Validating Operational Protocols

To ensure absolute safety, every step in the handling process must be a self-validating system —meaning the operator cannot proceed to the next step without confirming the success of the current one.

Step 1: Micro-Environment Validation
  • Action: Activate the chemical fume hood and verify the continuous monitoring system.

  • Validation Check: The airflow monitor must display a face velocity between 80–120 fpm . Do not proceed if the low-flow alarm is active or if the sash is above the certified operational height.

Step 2: PPE Integrity Verification
  • Action: Don inner and outer nitrile gloves. Perform a pneumatic leak test by trapping air in the outer glove, twisting the cuff, and applying gentle pressure.

  • Validation Check: The glove must hold pressure without deflating for 5 seconds. If a micro-puncture is detected, discard and replace immediately.

Step 3: Closed-System Transfer & Weighing
  • Action: Use an anti-static weighing spatula to transfer the powder onto a pre-creased weighing paper or directly into a tared vial.

  • Validation Check: Observe the powder's behavior. If static cling causes the powder to "jump" or adhere to the spatula walls, halt the transfer. Engage an anti-static ionizer gun on the balance area for 10 seconds before resuming to prevent aerosolization.

Step 4: Decontamination & Quenching
  • Action: Wipe down all spatulas, the balance pan, and the hood deck with a 10% sodium bisulfite ( NaHSO3​ ) solution .

  • Validation Check: Swab the area with a secondary wet wipe. The area is considered decontaminated only when no visual residue remains and the bisulfite solution has been allowed a 5-minute contact time . Causality: Sodium bisulfite forms a water-soluble, non-volatile bisulfite adduct with the aldehyde, permanently neutralizing its electrophilic hazard.

Workflow Start Pre-Operation: Fume Hood Validation (>80 fpm) PPE Don Specialized PPE (Pneumatic Glove Leak Test) Start->PPE Weigh Anti-Static Weighing (Observe for Powder Cling) PPE->Weigh Spill Spill or Residue Detected? Weigh->Spill Decon Chemical Quench (10% NaHSO3, 5 min) Spill->Decon Yes Process Proceed to Synthesis Spill->Process No Dispose Segregated Waste Disposal (HDPE, Incineration) Decon->Dispose Process->Dispose

Fig 2. Self-validating operational workflow for handling 2,6-dimethyl-3-formyl-4(1H)-pyridone.

Disposal and Spill Response Plan

Improper disposal of formyl-pyridones can lead to cross-reactions in waste streams. Follow this strict logistical plan:

  • Spill Quenching: Never sweep up dry spills of this compound, as it will aerosolize. Gently cover the spill with absorbent pads soaked in 10% sodium bisulfite. Allow 5 minutes for the bisulfite adduct to form, neutralizing the formyl group.

  • Waste Segregation: Do not mix pyridone waste with heavy metals or strong oxidizers. The nitrogen core can coordinate with metals, creating unpredictable, highly toxic complexes.

  • Final Containment: Transfer all quenched waste, contaminated gloves, and weighing papers into a clearly labeled, sealable High-Density Polyethylene (HDPE) container.

  • Destruction: Route the sealed HDPE container exclusively for high-temperature incineration via your institutional hazardous waste protocol.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.